2-(4-bromophenyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCNKGRSWYBETH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463789 | |
| Record name | 2-(4'-bromophenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62532-98-3 | |
| Record name | 2-(4'-bromophenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-bromophenyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-bromophenyl)aniline, including its chemical properties, synthesis, reactivity, and potential applications, with a focus on its relevance to drug discovery and materials science.
Core Chemical Properties
This compound, with the CAS number 62532-98-3 , is a biphenylamine derivative.[1] Its structure features a bromo-substituted phenyl group linked to an aniline at the ortho position. This arrangement of functional groups imparts specific reactivity and makes it a valuable intermediate in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 62532-98-3 | [1] |
| Molecular Formula | C₁₂H₁₀BrN | [1] |
| Molecular Weight | 248.12 g/mol | [1] |
| Boiling Point | 354.8°C at 760 mmHg | [1] |
| Melting Point | 168.4°C | [1] |
| Density | 1.432 g/cm³ | [1] |
| Appearance | White to off-white crystalline powder (typical for related compounds) | |
| Solubility | Generally soluble in organic solvents like ethanol and acetone, with limited solubility in water.[2] |
Synthesis and Reactivity
The synthesis of this compound and its derivatives often involves modern cross-coupling reactions, which are fundamental in constructing the biaryl scaffold.
2.1. Synthesis via Suzuki-Miyaura Cross-Coupling
A common and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between an aryl boronic acid and an aryl halide.
Experimental Protocol: Synthesis of this compound
-
Reactants: 2-bromoaniline (1.0 eq), 4-bromophenylboronic acid (1.2 eq), potassium carbonate (K₂CO₃) (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Procedure:
-
To a round-bottom flask, add 2-bromoaniline, 4-bromophenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add the dioxane/water solvent mixture and degas the solution for 15-20 minutes.
-
Add the palladium catalyst, [Pd(PPh₃)₄], to the reaction mixture.
-
Heat the mixture to reflux (typically 90-100°C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[3]
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
-
Diagram: Suzuki-Miyaura Synthesis Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis.
2.2. Chemical Reactivity
The reactivity of this compound is dictated by its two primary functional moieties: the aniline amine group and the aryl bromide.
-
Amino Group (-NH₂): The amino group is a strong activating, ortho- and para-directing group for electrophilic aromatic substitution.[4] However, direct bromination of such activated anilines can lead to polysubstitution.[4][5] To control reactivity, the amino group can be protected as an acetamide, which is less activating.[4][6] The amine also acts as a nucleophile and can undergo acylation, alkylation, and diazotization reactions.
-
Bromo Group (-Br): The bromine atom can be substituted via various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functional groups at the para-position of the second phenyl ring. This makes the molecule a versatile building block for creating more complex structures.[7]
Applications in Drug Development and Materials Science
Aromatic amines and their derivatives are prevalent in medicinal chemistry and materials science.[8]
3.1. Pharmaceutical Intermediate
The this compound scaffold can be found in molecules designed as potential therapeutic agents. For instance, related quinoline derivatives have been synthesized and investigated as microbial DNA-gyrase inhibitors, showing antibacterial activity, particularly against Gram-positive bacteria like S. aureus.[9][10][11] The bromo- and amino- functionalities serve as handles for molecular hybridization and functionalization to optimize biological activity.[9][12]
Diagram: Hypothetical Drug Discovery Workflow
Caption: A generalized workflow for identifying and optimizing bioactive compounds.
3.2. Materials Science
Triarylamine derivatives, a class to which this compound belongs, are widely used in organic electronics. Specifically, compounds with similar structures serve as intermediates for hole-transporting materials (HTMs) in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.[7][13] The bromine atom allows for further chemical modifications to fine-tune the electronic properties of the final material, enhancing device performance and stability.[7]
Potential Signaling Pathway Interactions
While direct studies on this compound's effect on specific signaling pathways are not widely published, its derivatives and related compounds have been implicated in various cellular processes.
-
DNA Gyrase Inhibition: As mentioned, quinoline derivatives synthesized from related structures can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.[10][11] This inhibition disrupts bacterial cell division, leading to an antibacterial effect.
-
Oxidative Stress Pathways: Aniline derivatives can be metabolized by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites and inducing oxidative stress.[8] Conversely, some phytochemicals with aniline-like structures have been shown to activate the Nrf2/ARE signaling pathway , a key cellular defense mechanism against oxidative stress.[14] This pathway upregulates the expression of antioxidant enzymes. Further research would be needed to determine if this compound or its derivatives could modulate this pathway.
Diagram: Simplified Nrf2/ARE Signaling Pathway
Caption: Overview of the Nrf2 antioxidant response pathway.
This guide provides a foundational understanding of this compound, highlighting its synthesis, chemical behavior, and significance as a versatile intermediate for developing novel pharmaceuticals and advanced materials. Further research into its biological activities and material properties will continue to unlock its full potential.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. studylib.net [studylib.net]
- 7. innospk.com [innospk.com]
- 8. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ossila.com [ossila.com]
- 14. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-bromophenyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-bromophenyl)aniline, a substituted biphenylamine, represents a core structural motif in various fields of chemical research, including medicinal chemistry and materials science. Its physicochemical properties are fundamental to understanding its behavior in biological and chemical systems, guiding its potential applications in drug design and synthesis. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, alongside detailed experimental methodologies for their determination.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These values are crucial for predicting the compound's behavior in various environments, including its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀BrN | [1] |
| Molecular Weight | 248.12 g/mol | [1] |
| Boiling Point | 354.8 °C at 760 mmHg | [1] |
| Density | 1.432 g/cm³ | [1] |
| Flash Point | 168.4 °C | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the accurate characterization of a compound's physicochemical properties. The following are standard methodologies that can be employed to determine the key properties of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through several modern cross-coupling reactions. The Suzuki-Miyaura coupling, Ullmann condensation, and Buchwald-Hartwig amination are prominent methods for the formation of the critical carbon-nitrogen bond.
1. Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-carbon bonds. In the context of synthesizing the target compound, it would involve the coupling of a bromo-substituted aniline with a phenylboronic acid or vice versa.
2. Ullmann Condensation: This copper-catalyzed reaction is a classical method for the formation of diaryl ethers, thioethers, and amines. It typically requires high temperatures and polar solvents.
3. Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly efficient method for the formation of C-N bonds and is widely used in the synthesis of aryl amines.
Below is a logical workflow for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.
Determination of Physicochemical Properties
1. Melting Point:
-
Apparatus: Digital melting point apparatus.
-
Procedure: A small, dry sample of the purified compound is packed into a capillary tube. The tube is placed in the melting point apparatus, and the temperature is gradually increased. The temperature range from which the sample starts to melt to when it becomes completely liquid is recorded as the melting point.
2. Solubility:
-
Apparatus: Vials, analytical balance, magnetic stirrer, and a method for quantifying the dissolved compound (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure: An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO). The mixture is stirred at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined.
3. pKa Determination:
-
Apparatus: pH meter, autoburette, and a temperature-controlled vessel.
-
Procedure (Potentiometric Titration): A solution of the compound in a suitable solvent (e.g., water-ethanol mixture) is titrated with a standardized solution of a strong acid or base. The pH is measured after each addition of the titrant. The pKa is determined from the inflection point of the resulting titration curve.
4. LogP Determination (Shake-Flask Method):
-
Apparatus: Separatory funnel, analytical balance, UV-Vis spectrophotometer or HPLC.
-
Procedure: A known amount of the compound is dissolved in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is reached. The two phases are then separated, and the concentration of the compound in each phase is determined. The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Spectroscopic Data
While specific spectra for this compound are not available in the public domain, the following outlines the expected features and the methodologies for obtaining them.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would provide information on the number and chemical environment of the hydrogen atoms in the molecule. The aromatic region would show complex splitting patterns corresponding to the protons on the two phenyl rings.
-
¹³C NMR: The carbon-13 NMR spectrum would indicate the number of different carbon environments. The chemical shifts would be characteristic of the aromatic carbons and those bonded to bromine and nitrogen.
2. Infrared (IR) Spectroscopy:
-
The IR spectrum would show characteristic absorption bands for the N-H stretching of the secondary amine, C-N stretching, C-H stretching of the aromatic rings, and C-Br stretching.
3. Mass Spectrometry (MS):
-
The mass spectrum would show the molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would provide further structural information.
The logical relationship for spectroscopic analysis is depicted below.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the biological activities or the signaling pathways directly modulated by this compound. However, the biphenylamine scaffold is present in a number of biologically active molecules. Research into the biological effects of this specific compound would be a novel area of investigation. A general workflow for investigating potential biological activity is proposed below.
Conclusion
This technical guide provides a summary of the currently available physicochemical data for this compound and outlines the standard experimental protocols for the determination of its key properties. While there is a lack of extensive experimental data for this specific molecule in the public domain, the methodologies and general principles described herein provide a solid foundation for researchers and drug development professionals to fully characterize and explore the potential of this compound. Further research is warranted to elucidate its complete physicochemical profile and to investigate its potential biological activities.
References
2-(4-bromophenyl)aniline molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 2-(4-bromophenyl)aniline. The information is intended to support research and development activities in the fields of medicinal chemistry, materials science, and organic synthesis.
Molecular Structure and Properties
This compound, with the CAS number 62532-98-3, is a biaryl amine. Its structure consists of an aniline ring substituted at the 2-position with a 4-bromophenyl group.
Molecular Structure:
Br-C6H4-C6H4-NH2
The presence of the amino group on one phenyl ring and the bromine atom on the other imparts a specific polarity and reactivity to the molecule, making it a valuable intermediate in organic synthesis.
Quantitative Physicochemical Data:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀BrN | [1] |
| Molecular Weight | 248.12 g/mol | [1] |
| Boiling Point | 354.8 °C at 760 mmHg | [1] |
| Flash Point | 168.4 °C | [1] |
| Density | 1.432 g/cm³ | [1] |
Synthesis of this compound
The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. For the synthesis of this compound, this typically involves the coupling of 2-bromoaniline with 4-bromophenylboronic acid or vice versa.
General Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura cross-coupling to synthesize 2-aminobiphenyls, which can be adapted for this compound.
Materials:
-
Aryl halide (e.g., 2-bromoaniline or 1-bromo-4-iodobenzene)
-
Arylboronic acid (e.g., 4-bromophenylboronic acid or 2-aminophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like a palladacycle)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq.), arylboronic acid (1.1-1.5 eq.), palladium catalyst (0.01-0.05 eq.), and base (2.0-3.0 eq.).
-
The vessel is then evacuated and backfilled with an inert gas several times.
-
Degassed solvent(s) are added to the reaction mixture.
-
The mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Figure 1. General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Spectroscopic Characterization
Expected ¹H NMR Data:
-
A broad singlet corresponding to the -NH₂ protons.
-
A series of multiplets in the aromatic region (approximately 6.5-7.6 ppm) corresponding to the protons on the two phenyl rings. The protons on the aniline ring will likely appear at a higher field (more shielded) compared to those on the bromophenyl ring due to the electron-donating effect of the amino group. The protons ortho to the bromine atom will be deshielded.
Expected ¹³C NMR Data:
-
Multiple signals in the aromatic region (approximately 115-150 ppm). The carbon attached to the amino group will be shielded, while the carbon attached to the bromine atom will be deshielded.
Applications in Research and Development
This compound and its derivatives are of interest in several areas of research and development, particularly in medicinal chemistry and materials science.
Drug Development
Aniline and its derivatives are common structural motifs in many pharmaceutical compounds. The 2-aminobiphenyl scaffold is a core structure in a number of biologically active molecules. The bromine atom in this compound serves as a useful handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. Derivatives of similar bromo-functionalized anilines have been investigated for their potential as antimicrobial and anticancer agents.
Organic Electronics
Triarylamine derivatives, which can be synthesized from precursors like this compound, are widely used as hole-transporting materials in organic light-emitting diodes (OLEDs). The bromine atom can be used in subsequent cross-coupling reactions to build more complex, conjugated molecules with tailored electronic properties for use in organic electronics.
Figure 2. Synthesis and potential application pathways for this compound.
Safety Information
Detailed safety information for this compound is not widely available. However, based on the safety profiles of similar aniline and bromoaniline compounds, it should be handled with care.
General Hazards:
-
Toxicity: Aniline and its derivatives are generally considered toxic and can be harmful if inhaled, ingested, or absorbed through the skin.
-
Irritation: May cause skin and eye irritation.
-
Environmental Hazard: Potentially harmful to aquatic life.
Recommended Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
It is highly recommended to consult a comprehensive Safety Data Sheet (SDS) for this specific compound before use.
References
Spectroscopic Profile of 2-(4-bromophenyl)aniline: A Technical Guide
Introduction
2-(4-bromophenyl)aniline, a biphenyl derivative, is a molecule of interest in the fields of medicinal chemistry and materials science. Its structural motif, featuring two connected phenyl rings with amino and bromo substituents, makes it a versatile building block for the synthesis of more complex organic molecules. An in-depth understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control in research and development settings. This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound, alongside a comprehensive experimental protocol for acquiring such data.
Predicted ¹H and ¹³C NMR Spectral Data
The chemical shifts (δ) in NMR spectroscopy are highly dependent on the electronic environment of the nuclei. For this compound, the electron-donating amino group (-NH₂) and the electron-withdrawing bromine atom (-Br) significantly influence the chemical shifts of the aromatic protons and carbons. The predicted data is presented in the tables below.
Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.50 | d (J ≈ 8.4 Hz) | 2H | H-2', H-6' |
| ~ 7.35 | d (J ≈ 8.4 Hz) | 2H | H-3', H-5' |
| ~ 7.20 | td (J ≈ 7.6, 1.6 Hz) | 1H | H-4 |
| ~ 7.10 | dd (J ≈ 7.6, 1.6 Hz) | 1H | H-6 |
| ~ 6.85 | td (J ≈ 7.6, 1.2 Hz) | 1H | H-5 |
| ~ 6.80 | dd (J ≈ 7.6, 1.2 Hz) | 1H | H-3 |
| ~ 3.70 | br s | 2H | -NH₂ |
Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145.0 | C-2 |
| ~ 140.0 | C-1' |
| ~ 132.0 | C-3', C-5' |
| ~ 131.0 | C-4 |
| ~ 130.0 | C-2', C-6' |
| ~ 129.0 | C-6 |
| ~ 122.0 | C-4' |
| ~ 119.0 | C-5 |
| ~ 116.0 | C-3 |
| ~ 115.0 | C-1 |
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.
-
Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full spin relaxation.
-
Number of Scans: For a sample of sufficient concentration, 8-16 scans are usually adequate.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Spectral Width: Set a spectral width to cover the entire range of carbon chemical shifts (e.g., 0-160 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.
-
3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct the baseline to be flat and at zero intensity.
-
Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Peak Picking: Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
Visualization of this compound
The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the predicted NMR assignments.
Figure 1. Chemical structure of this compound with atom numbering.
In-Depth Technical Guide: Mass Spectrometry Analysis of 2-(4-bromophenyl)aniline
This guide provides a comprehensive overview of the mass spectrometry analysis of 2-(4-bromophenyl)aniline, a crucial technique for its identification and characterization in complex matrices. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry.
Introduction
This compound, a derivative of biphenyl, is a compound of interest in various fields, including synthetic chemistry and drug discovery. Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of such molecules. When coupled with a separation technique like Gas Chromatography (GC-MS), it offers high sensitivity and specificity. This guide will delve into the anticipated mass spectral characteristics of this compound, a detailed experimental protocol for its analysis, and a summary of its expected mass spectrometric data.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound is expected to be characterized by a distinctive isotopic pattern for the molecular ion due to the presence of the bromine atom. Bromine has two stable isotopes, 79Br and 81Br, with a near 1:1 natural abundance. This results in two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity.
The molecular formula for this compound is C12H10BrN. The nominal molecular weight is 247 g/mol for the 79Br isotope and 249 g/mol for the 81Br isotope.
Key Fragmentation Pathways:
The fragmentation of this compound under electron ionization (EI) is predicted to follow pathways characteristic of aromatic amines and biphenyl compounds. The molecular ion is energetically unstable and can break into smaller fragments.[1]
-
Loss of H radical: A common fragmentation for amines is the loss of a hydrogen atom from the amine group, leading to an [M-1]+ ion.
-
Loss of NH2 radical: Cleavage of the C-N bond can result in the loss of an amino radical, forming a stable biphenyl cation.
-
Loss of Br radical: The C-Br bond can also cleave, leading to the loss of a bromine radical.
-
Loss of HCN: A characteristic fragmentation of anilines involves the loss of a neutral hydrogen cyanide molecule from the aniline ring.[2]
Quantitative Data Summary
The following table summarizes the predicted key ions and their corresponding mass-to-charge ratios (m/z) for this compound in a mass spectrum.
| Ion Description | Predicted m/z (79Br) | Predicted m/z (81Br) | Relative Abundance |
| Molecular Ion ([M]+) | 247 | 249 | High (Isotopic pair) |
| [M-H]+ | 246 | 248 | Moderate |
| [M-NH2]+ | 230 | 232 | Moderate |
| [M-Br]+ | 168 | - | High |
| [M-H-HCN]+ | 219 | 221 | Low |
| [C6H4Br]+ | 155 | 157 | Moderate |
| [C6H5]+ | 77 | - | Moderate |
Experimental Protocol: GC-MS Analysis
This section outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of this compound. Aromatic amines are often amenable to GC-MS analysis, sometimes requiring derivatization to improve volatility and thermal stability, though this protocol assumes direct analysis.[3][4]
4.1. Instrumentation
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
4.2. GC Parameters
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Final hold: 300 °C for 5 minutes
-
4.3. MS Parameters
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Scan Range: m/z 50 - 350
-
Solvent Delay: 5 minutes
4.4. Sample Preparation
-
Dissolve a known quantity of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standards in the range of 1-100 µg/mL.
-
Inject 1 µL of the sample or standard into the GC-MS system.
Visualizations
The following diagrams illustrate the logical workflow of the GC-MS analysis and the proposed fragmentation pathway for this compound.
Caption: GC-MS analysis workflow for this compound.
Caption: Proposed EI fragmentation of this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Aminobiphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 2-aminobiphenyl and its derivatives. It covers the characteristic vibrational frequencies, experimental protocols for sample analysis, and a logical workflow for spectral interpretation, designed to aid researchers in the structural elucidation and characterization of these compounds, which are significant in medicinal chemistry and materials science.
Core Principles of IR Spectroscopy of 2-Aminobiphenyl Derivatives
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. For 2-aminobiphenyl and its derivatives, the IR spectrum reveals key information about the functional groups present, including the N-H and C-N bonds of the amino group, the aromatic C-H and C=C bonds of the biphenyl backbone, and the vibrations of any substituent groups.
The vibrational modes of 2-aminobiphenyl can be broadly categorized as stretching (symmetric and asymmetric), in-plane bending, and out-of-plane bending. The positions of these absorption bands are influenced by the electronic effects of substituents on the biphenyl rings and on the amino group.
Characteristic Infrared Absorption Frequencies
The following table summarizes the key IR absorption frequencies for 2-aminobiphenyl. These values serve as a baseline for interpreting the spectra of its derivatives. Substituents on the aromatic rings or the amine nitrogen can cause shifts in these frequencies.
| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Notes |
| Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine | 3489 - 3300 | Primary amines typically show two distinct bands in this region.[1] The presence of two bands is a hallmark of the -NH₂ group. |
| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | These are typically sharp, medium-intensity bands appearing at slightly higher wavenumbers than aliphatic C-H stretches.[2] |
| N-H Bending (Scissoring) | Primary Aromatic Amine | 1650 - 1580 | This bending vibration is a key indicator for primary amines.[1] |
| Aromatic C=C In-Ring Stretch | Aromatic Ring | 1625 - 1400 | Aromatic rings typically exhibit a series of sharp bands in this region, which can be useful for confirming the aromatic nature of the compound.[2] |
| C-N Stretch | Aromatic Amine | 1335 - 1250 | The stretching vibration of the carbon-nitrogen bond in aromatic amines is typically strong.[1] |
| Aromatic C-H Out-of-Plane Bending | Aromatic Ring | 900 - 675 | The pattern of these strong bands can sometimes provide information about the substitution pattern on the aromatic rings.[2] |
Note: The exact positions of these bands can vary depending on the specific derivative, the physical state of the sample (solid, liquid, or gas), and the sample preparation method.
Experimental Protocols for FT-IR Analysis
Accurate and reproducible IR spectra are contingent on proper sample preparation and instrument operation. For solid 2-aminobiphenyl derivatives, the following experimental protocols are recommended.
Sample Preparation: KBr Pellet Method
This is a common technique for obtaining high-quality spectra of solid samples.
Materials:
-
2-aminobiphenyl derivative (1-2 mg)
-
Potassium bromide (KBr), IR grade (100-200 mg)
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FT-IR spectrometer
Procedure:
-
Gently dry the KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water and store it in a desiccator.
-
Place a small amount of KBr (about 100 mg) in the agate mortar and grind it to a fine powder.
-
Add 1-2 mg of the 2-aminobiphenyl derivative to the mortar.
-
Thoroughly mix and grind the sample and KBr together for several minutes until a fine, homogeneous powder is obtained.
-
Transfer a portion of the mixture to the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Instrumentation and Data Acquisition
Instrument:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
Typical Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) should be recorded before scanning the sample.
Visualization of Workflows and Concepts
To facilitate a deeper understanding, the following diagrams, generated using the DOT language, illustrate key processes and concepts in the IR analysis of 2-aminobiphenyl derivatives.
The diagram above outlines the sequential steps involved in preparing a solid sample using the KBr pellet method and acquiring its infrared spectrum.
This flowchart illustrates a systematic approach to interpreting the IR spectrum of a 2-aminobiphenyl derivative, starting from identifying key functional group absorptions to proposing a final structure.
Conclusion
The infrared spectroscopy of 2-aminobiphenyl derivatives is a cornerstone technique for their synthesis and characterization. A thorough understanding of the characteristic absorption frequencies, coupled with meticulous experimental technique, allows for the unambiguous identification of the key structural features of these molecules. The provided data and protocols serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling the confident structural elucidation of this important class of compounds.
References
The "Ortho Effect": An In-Depth Technical Guide to the Key Structural Features of Ortho-Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical structural features of ortho-substituted anilines, a class of compounds with significant implications in medicinal chemistry and materials science. The unique electronic and steric interactions arising from substitution at the ortho position give rise to a phenomenon known as the "ortho effect," which profoundly influences the chemical, physical, and biological properties of these molecules. This guide delves into the intricacies of these effects, offering quantitative data, detailed experimental protocols, and visual representations to facilitate a deeper understanding for researchers and drug development professionals.
The Ortho Effect: A Combination of Steric and Electronic Influences
The "ortho effect" in substituted anilines refers to the observation that ortho-substituted anilines often exhibit properties that are anomalous when compared to their meta- and para-isomers. This effect is a complex interplay of steric hindrance and electronic interactions. Irrespective of whether the substituent is electron-donating or electron-withdrawing, ortho-substituted anilines are generally weaker bases than aniline itself. This is attributed to a combination of steric hindrance to protonation and the destabilization of the resulting anilinium ion.[1][2] Upon protonation, the amino group's hybridization changes from sp2 to sp3, leading to a tetrahedral geometry. This change increases steric repulsion between the ortho-substituent and the hydrogens of the anilinium ion, making the conjugate acid less stable and thus reducing the basicity of the parent aniline.[2]
Quantitative Analysis of Structural and Physicochemical Properties
The structural and physicochemical properties of ortho-substituted anilines are significantly modulated by the nature of the ortho-substituent. These changes can be quantified through various analytical techniques.
Basicity (pKa Values)
The basicity of anilines, expressed as the pKa of their conjugate acids, is a key parameter influenced by the ortho effect. The presence of a substituent at the ortho position generally lowers the basicity compared to the corresponding para-isomer, a trend that is not solely explained by electronic effects.
| Substituent | o-pKa | m-pKa | p-pKa |
| -H | 4.58 | 4.58 | 4.58 |
| -CH3 | 4.39 | 4.69 | 5.12 |
| -Cl | 2.64 | 3.34 | 3.98 |
| -NO2 | -0.29 | 2.50 | 1.02 |
| -NH2 | 4.47 | 4.88 | 6.08 |
| -OCH3 | 4.49 | 4.20 | 5.29 |
Data compiled from multiple sources.
Molecular Geometry: Bond Lengths and Angles
Computational studies and experimental data reveal that ortho-substituents can significantly alter the geometry of the aniline molecule, including the C-N bond length and the planarity of the amino group. Electron-donating groups tend to increase the C-N bond length, while electron-withdrawing groups have the opposite effect.[3] The planarity of the amino group, described by the out-of-plane angle of the NH2 group relative to the benzene ring, is also affected. For instance, an amino group at the ortho position can increase the C-N bond length to approximately 1.4Å and decrease the HNH bond angle to around 109°, leading to a more non-planar structure.
| Substituent | C-N Bond Length (Å) (Calculated) | H-N-H Bond Angle (°) (Calculated) |
| -H | 1.402 | 113.1 |
| o-NH2 | 1.400 | 109 |
| p-CHO | - | - |
Note: Experimental and computational values can vary. The data presented here is for illustrative purposes.
Intramolecular Hydrogen Bonding
A key structural feature in many ortho-substituted anilines is the potential for intramolecular hydrogen bonding (IMHB) between the amino group and the ortho-substituent. This interaction can have a profound impact on the molecule's conformation, reactivity, and biological activity.
Detection and Assessment of IMHB
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the assessment of IMHB. The chemical shift of the N-H proton in different solvents, such as deuterated chloroform (CDCl3) and dimethyl sulfoxide (DMSO-d6), can provide quantitative information about the strength of the hydrogen bond.[4][5] A smaller difference in the N-H chemical shift between these two solvents is indicative of a stronger IMHB.[5]
Caption: Workflow for assessing intramolecular hydrogen bonding using NMR.
Experimental Protocols
General Protocol for the Synthesis of Ortho-Haloanilines
This protocol provides a general method for the synthesis of ortho-haloanilines, which are valuable precursors in organic synthesis.
Materials:
-
Aniline
-
N-Halosuccinimide (NCS, NBS, or NIS)
-
Solvent (e.g., Dichloromethane, Acetonitrile)
-
Stirring apparatus
-
Reaction vessel
-
Purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve aniline in the chosen solvent in a reaction vessel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the N-halosuccinimide in portions to the stirred solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution for NIS).
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired ortho-haloaniline.
Note: This is a generalized protocol and may require optimization for specific substrates and scales.
Spectroscopic Characterization of Ortho-Substituted Anilines
A combination of spectroscopic techniques is essential for the unambiguous characterization of ortho-substituted anilines.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the chemical environment of protons, including the N-H protons, which can indicate hydrogen bonding.
-
¹³C NMR: Reveals the carbon skeleton of the molecule.
2. Infrared (IR) Spectroscopy:
-
The N-H stretching vibrations (typically in the range of 3300-3500 cm⁻¹) can provide information about hydrogen bonding. A shift to lower wavenumbers is often observed in the presence of IMHB.
3. Mass Spectrometry (MS):
-
Determines the molecular weight and provides information about the fragmentation pattern of the molecule, aiding in structure elucidation.
Logical Relationships and Signaling Pathways in Drug Development
The structural features of ortho-substituted anilines are critically important in drug design and development. Their unique conformations and electronic properties can influence their binding to biological targets and their overall pharmacological profile.
Caption: Logical flow of how structural features impact biological activity.
Conclusion
The "ortho effect" in substituted anilines is a multifaceted phenomenon that significantly impacts their structural and functional properties. For researchers and professionals in drug development, a thorough understanding of these features is paramount for the rational design of new chemical entities with desired pharmacological profiles. The ability to predict and control the consequences of ortho-substitution through careful molecular design will continue to be a key driver of innovation in medicinal chemistry and related fields. The replacement of the aniline moiety with bioisosteres is an active area of research to mitigate potential toxicities associated with the aniline scaffold.[2]
References
The Rising Potential of 2-(4-Bromophenyl)aniline Derivatives in Therapeutic Development: A Technical Overview
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today details the burgeoning biological activities of 2-(4-bromophenyl)aniline derivatives, highlighting their potential in oncology, infectious diseases, and enzyme inhibition. This in-depth whitepaper serves as a critical resource for researchers, scientists, and professionals in drug development, offering a structured compilation of quantitative data, detailed experimental methodologies, and visual representations of molecular interactions and experimental designs.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological effects. This guide systematically organizes the current body of research, providing a clear and concise summary of the therapeutic promise of this class of compounds.
Anticancer Activity: A Prominent Frontier
Derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines. Notably, substituted 4-anilino-6-bromoquinazolines have demonstrated potent activity against HeLa and MCF-7 breast cancer cells. The presence of a 2-(4-chlorophenyl) substitution on the quinazoline ring was found to be crucial for significant cytotoxicity against HeLa cells.[1] Furthermore, replacement of the 6-bromo substituent with a 4-fluorophenyl group led to superior activity against HeLa cells compared to the standard drug Gefitinib.[1]
Another class of compounds, 2-(4-fluorophenyl)-N-halophenylacetamides, which can be considered derivatives of the core topic structure, have also been evaluated for their anticancer properties. These compounds exhibited cytotoxic effects against a panel of cancer cell lines, including PC3 (prostate), HeLa (cervical), ACHN (renal), MCF-7 (breast), and HL-60 (promyelocytic leukemia).
Table 1: Cytotoxic Activity of this compound Derivatives and Related Compounds
| Compound Class | Cell Line | Activity (LC50/IC50, µM) | Reference |
| 4-(3-Fluoroanilino)-6-bromoquinazoline | MCF-7 | 0.86 | [1] |
| 4-(4-Bromoanilino)-2-(4-chlorophenyl)-6-bromoquinazoline | MCF-7 | 0.90 | [1] |
| 4-(2,4-Difluoroanilino)-2-(4-chlorophenyl)-6-bromoquinazoline | MCF-7 | 0.56 | [1] |
| 4-(4-Bromoanilino)-6-(4-fluorophenyl)quinazoline | HeLa | 3.18 | [1] |
| 4-(3-Chloroanilino)-2-(4-chlorophenyl)-6-(4-fluorophenyl)quinazoline | HeLa | 5.24 | [1] |
| Gefitinib (Reference) | MCF-7 | 0.51 | [1] |
| Gefitinib (Reference) | HeLa | 2.37 | [1] |
| 2-(4-Fluorophenyl)-N-(2-chlorophenyl)acetamide | PC3 | 102 | [2] |
Antimicrobial and Enzyme Inhibitory Potential
Beyond oncology, these derivatives have demonstrated promising activity against microbial pathogens. For instance, novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives have shown potent inhibitory activity against S. aureus, E. coli, and C. albicans.[3] Specifically, certain derivatives exhibited 4- to 16-fold more activity than the reference antibiotic, neomycin.[3]
The mechanism of action for some of these compounds has been elucidated, with microbial DNA gyrase being a key target.[4][5] A series of 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives were designed and synthesized as microbial DNA-gyrase inhibitors, with some compounds showing IC50 values in the low micromolar range.[4][5]
In the realm of enzyme inhibition, 2-substituted aniline pyrimidine derivatives have been identified as potent dual inhibitors of Mer and c-Met kinases, which are implicated in cancer progression.[6] Additionally, certain 4-anilino-6-bromoquinazolines have shown inhibitory effects against epidermal growth factor receptor tyrosine kinase (EGFR-TK).[1]
Table 2: Antimicrobial and Enzyme Inhibitory Activity of this compound Derivatives
| Compound Class | Target Organism/Enzyme | Activity (MIC/IC50) | Reference |
| 2-(2-(4-Bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | S. aureus, E. coli, C. albicans | Potent (4-16x > Neomycin) | [3] |
| 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivative (Compound 10) | S. aureus DNA gyrase | 8.45 µM | [4][5] |
| 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivative (Compound 6b) | S. aureus DNA gyrase | 33.64 µM | [4][5] |
| Ciprofloxacin (Reference) | S. aureus DNA gyrase | 3.80 µM | [4][5] |
| 2-Substituted aniline pyrimidine derivatives | Mer/c-Met Kinase | Potent inhibitory activity | [6] |
| 4-Anilino-6-bromoquinazoline derivatives | EGFR-TK | Moderate to significant inhibition | [1] |
Experimental Protocols
A cornerstone of this technical guide is the detailed presentation of experimental methodologies, enabling researchers to replicate and build upon the cited findings.
In Vitro Cytotoxicity Assay (MTT/MTS Assay)
The cytotoxic effects of the synthesized compounds are commonly evaluated using MTT or MTS assays. A typical protocol involves:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
MTT/MTS Addition: After incubation, the MTT or MTS reagent is added to each well.
-
Incubation: The plates are incubated to allow for the conversion of the tetrazolium salt into formazan by metabolically active cells.
-
Absorbance Reading: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
DNA Gyrase Supercoiling Assay
The inhibitory activity against DNA gyrase can be assessed using a supercoiling assay.
-
Reaction Mixture: A reaction mixture containing supercoiled plasmid DNA, DNA gyrase enzyme, and varying concentrations of the test compound is prepared in an assay buffer.
-
Incubation: The mixture is incubated to allow the enzyme to perform its supercoiling activity.
-
Reaction Termination: The reaction is stopped, and the DNA is separated by agarose gel electrophoresis.
-
Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity is determined.
Visualizing the Pathways and Processes
To further elucidate the complex biological interactions and experimental procedures, this guide incorporates diagrams generated using the DOT language.
Caption: EGFR signaling pathway and inhibition by anilinoquinazoline derivatives.
Caption: Workflow for antimicrobial susceptibility testing via broth microdilution.
This comprehensive guide underscores the significant therapeutic potential of this compound derivatives. The presented data and methodologies provide a solid foundation for future research and development efforts aimed at translating these promising compounds into novel clinical candidates.
References
- 1. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Solubility of 2-(4-bromophenyl)aniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-bromophenyl)aniline. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document offers a robust qualitative assessment based on the principles of chemical similarity and the known properties of related compounds such as aniline and other halogenated aromatic amines. Furthermore, this guide furnishes a detailed, standard experimental protocol for the quantitative determination of solubility, enabling researchers to generate precise data. This includes a visual representation of the experimental workflow to ensure clarity and reproducibility.
Introduction to this compound
This compound is an aromatic amine with the chemical formula C₁₂H₁₀BrN. Its structure consists of an aniline molecule substituted with a 4-bromophenyl group at the 2-position.
Chemical Structure:
Some key physical and chemical properties are listed below:
-
CAS Number: 62532-98-3[1]
-
Molecular Formula: C₁₂H₁₀BrN[1]
-
Molecular Weight: 248.12 g/mol [1]
-
Boiling Point: 354.8°C at 760 mmHg[1]
-
Density: 1.432 g/cm³[1]
Understanding the solubility of this compound in various organic solvents is crucial for its application in chemical synthesis, purification, and formulation in various industries, including pharmaceuticals and materials science.
Qualitative Solubility Profile
The molecule possesses both a nonpolar biphenyl core and a polar amine (-NH₂) group capable of hydrogen bonding. The large, nonpolar surface area contributed by the two phenyl rings, one of which is further substituted with a bromine atom, is expected to dominate its solubility characteristics.
-
Nonpolar Solvents: Due to the significant nonpolar character of the biphenyl structure, this compound is expected to be soluble in nonpolar organic solvents through van der Waals interactions.
-
Polar Aprotic Solvents: Solubility is also anticipated in polar aprotic solvents, which can engage in dipole-dipole interactions.
-
Polar Protic Solvents: In polar protic solvents, the amine group can act as a hydrogen bond donor and acceptor. However, the large hydrophobic portion of the molecule may limit high solubility in very polar protic solvents like water. Aniline, a parent compound, is only slightly soluble in water (3.6 g/L at 25°C) but shows good solubility in organic solvents like ethanol.[2]
-
Aqueous Solutions: The compound is expected to be practically insoluble in neutral water. However, its solubility is likely to increase in acidic aqueous solutions due to the protonation of the basic amine group to form a more soluble salt, a common characteristic of anilines.[2]
Expected Qualitative Solubility Data
The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents, categorized by solvent type.
| Solvent Category | Solvent Example | Expected Solubility | Rationale |
| Nonpolar | Hexane | Sparingly Soluble | Primarily van der Waals interactions; the polarity of the amine group may limit high solubility. |
| Toluene | Soluble | Aromatic solvent can interact favorably with the biphenyl structure. | |
| Polar Aprotic | Dichloromethane | Soluble | Good balance for dissolving compounds with both polar and nonpolar features. |
| Ethyl Acetate | Soluble | Can engage in dipole-dipole interactions. | |
| Acetone | Soluble | A polar aprotic solvent that is a good general solvent for many organic compounds. | |
| Acetonitrile | Moderately Soluble | Polarity might be high enough to limit the solubility of the large nonpolar part. | |
| Dimethylformamide (DMF) | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of compounds. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent, often used for compounds with poor solubility. | |
| Polar Protic | Methanol | Moderately Soluble | The amine group can form hydrogen bonds, but the large hydrophobic structure may limit solubility. |
| Ethanol | Moderately Soluble | Similar to methanol, the alkyl chain makes it slightly less polar, potentially improving solubility for the nonpolar part. 4-Bromoaniline is soluble in ethanol.[3] | |
| Water | Insoluble | The large, hydrophobic biphenyl structure is expected to make it poorly soluble in water, similar to other halogenated anilines.[4] | |
| Ethers | Diethyl Ether | Soluble | A relatively nonpolar solvent with some polarity from the oxygen atom, making it a good solvent for many organic compounds. 4-Bromoaniline is soluble in ether.[3][5] |
| Tetrahydrofuran (THF) | Soluble | A cyclic ether that is a good solvent for a wide range of organic compounds. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a common and reliable technique.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is necessary to ensure that saturation is reached.
-
Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, centrifuge the vials at the experimental temperature to ensure clear separation of the supernatant.
-
Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-heated/cooled pipette to the experimental temperature. Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve to quantify the concentration in the experimental samples.
-
Calculation: Calculate the solubility from the determined concentration and the dilution factor. The results are typically expressed in units such as g/L or mol/L.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Signaling Pathways
This compound is primarily known as a chemical intermediate used in organic synthesis. Based on available literature, it is not a compound typically associated with specific biological signaling pathways. Therefore, a diagram of signaling pathways is not applicable in this context.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While specific quantitative data remains to be published, the qualitative assessment presented here, based on chemical principles, offers valuable guidance for researchers. The detailed experimental protocol and workflow diagram provide a clear path for the precise determination of its solubility, which is essential for its effective use in research and development.
References
Navigating the Safe Handling of 2-(4-bromophenyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the health and safety data pertinent to the handling of 2-(4-bromophenyl)aniline. In the absence of specific safety data for this compound, this guide extrapolates information from structurally similar and potentially hazardous analogues, primarily 4-bromoaniline and aniline, to provide a conservative and robust framework for safe handling and risk assessment.
Hazard Identification and Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for safe handling and storage. The following table presents available data for this compound and its close analogue, 4-bromoaniline.
| Property | This compound | 4-Bromoaniline |
| CAS Number | 62532-98-3 | 106-40-1[1][2] |
| Molecular Formula | C12H10BrN | C6H6BrN[1][3] |
| Molecular Weight | 248.12 g/mol | 172.025 g·mol−1[1] |
| Appearance | Not specified | Colorless to pale yellow crystals[3] |
| Boiling Point | 354.8ºC at 760 mmHg[4] | Not specified |
| Melting Point | Not specified | 60 to 64 °C[1] |
| Flash Point | 168.4ºC[4] | Not specified |
| Density | 1.432 g/cm³[4] | 1.5 g/cm3 [1] |
| Solubility in Water | Not specified | <0.1 g/100 mL at 23 °C[1] |
Toxicological Information
Detailed toxicological data for this compound is not available. The information below is based on data for aniline and is intended to provide a conservative estimate of potential toxicity.
| Toxicity Endpoint | Aniline Data |
| LD50 Oral (Rat) | 250 mg/kg[5] |
| LD50 Dermal (Rabbit) | 820 mg/kg[5] |
| LC50 Inhalation (Mouse) | 248 ppm (4 h)[5] |
Potential Health Effects:
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[6][7] Aniline inhalation can lead to the formation of methemoglobin, causing dizziness, drowsiness, headache, shortness of breath, and cyanosis (bluish discoloration of the skin).[6]
-
Skin Contact: Toxic in contact with skin and causes skin irritation.[6][8] Aniline is well-absorbed through the skin, which can contribute to systemic toxicity, with effects possibly delayed for several hours.[9]
-
Ingestion: Harmful if swallowed.[6][7] Ingestion of aniline can lead to intense methemoglobinemia, potentially causing asphyxia and damage to the central nervous system.[6]
-
Chronic Exposure: Prolonged or repeated exposure may cause damage to organs, including the liver, kidneys, spleen, and blood.[3][5][8] Aniline is suspected of causing genetic defects and cancer.[5][12][13]
Experimental Protocols for Safe Handling
Given the potential hazards, stringent safety protocols must be followed when handling this compound. The following are detailed methodologies for key aspects of its use in a laboratory setting.
4.1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[14][15] Eye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[14]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves. Gloves must be inspected prior to use, and proper glove removal technique (without touching the glove's outer surface) must be followed.[14][15]
-
Lab Coat/Protective Suit: A complete suit protecting against chemicals or a lab coat should be worn.[14]
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter should be used.[8]
4.2. Engineering Controls
-
Ventilation: Use only outdoors or in a well-ventilated area, with a strong preference for a certified chemical fume hood.[8]
-
Safety Equipment: Emergency eyewash stations and safety showers must be readily available in the immediate vicinity of any handling area.[16]
4.3. Handling and Storage
-
Handling:
-
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Store locked up.[8]
-
The compound may be light and air-sensitive; consider storage under an inert atmosphere and protected from direct sunlight.[8]
-
Incompatible materials include acids, acid anhydrides, acid chlorides, and chloroformates.[8]
-
4.4. First Aid Measures
Immediate medical attention is required for any exposure.
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor immediately.[8]
-
Skin Contact: Take off immediately all contaminated clothing. Wash the skin with plenty of soap and water for at least 15 minutes. Call a POISON CENTER or doctor immediately.[6][8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical advice/attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth. Call a POISON CENTER or doctor immediately.[8]
4.5. Spill and Disposal Procedures
-
Spill Response:
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]
Visualizations
The following diagrams illustrate key safety workflows and logical relationships relevant to handling hazardous chemicals like this compound.
Caption: Hazard identification and risk assessment workflow.
Caption: General workflow for safe chemical handling.
References
- 1. 4-Bromoaniline - Wikipedia [en.wikipedia.org]
- 2. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. synzeal.com [synzeal.com]
- 8. fishersci.com [fishersci.com]
- 9. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 10. angenechemical.com [angenechemical.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. fishersci.com [fishersci.com]
The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Halogenated Diphenylamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated diphenylamines represent a cornerstone in the edifice of modern organic and medicinal chemistry. The introduction of halogen atoms onto the diphenylamine framework profoundly influences its electronic properties, lipophilicity, and metabolic stability, thereby unlocking a vast array of applications. From their early use in the dye industry to their contemporary roles as potent pharmaceuticals, flame retardants, and agricultural chemicals, the journey of these compounds is a testament to the power of synthetic chemistry in shaping our world. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies of halogenated diphenylamines, tailored for researchers, scientists, and drug development professionals.
A Historical Perspective: From Aniline Dyes to Modern Catalysis
The story of halogenated diphenylamines is intrinsically linked to the development of synthetic organic chemistry. While diphenylamine itself was discovered in 1864 by A. W. Hofmann among the distillation products of aniline dyes, the deliberate synthesis and exploration of its halogenated derivatives followed the advent of more sophisticated synthetic methods.
The late 19th and early 20th centuries saw the rise of the Ullmann condensation , a copper-catalyzed reaction that became the workhorse for the synthesis of diaryl ethers and amines. This reaction, first reported by Fritz Ullmann in 1901, provided the first reliable method for constructing the diphenylamine core from an aryl halide and an aniline, paving the way for the synthesis of a wide range of substituted derivatives, including halogenated ones. Early applications of these compounds were primarily in the burgeoning synthetic dye industry, where they served as crucial intermediates.
A paradigm shift in the synthesis of C-N bonds, and consequently halogenated diphenylamines, occurred with the development of the Buchwald-Hartwig amination in the 1980s and its subsequent popularization in the 1990s. This palladium-catalyzed cross-coupling reaction offered milder reaction conditions, broader substrate scope, and higher yields compared to the often harsh conditions of the Ullmann condensation. The seminal work of Stephen L. Buchwald and John F. Hartwig revolutionized the synthesis of arylamines, making previously inaccessible halogenated diphenylamines readily available for investigation in drug discovery and materials science.
Key Synthetic Methodologies: A Comparative Overview
The synthesis of halogenated diphenylamines primarily relies on two powerful cross-coupling reactions: the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methods often depends on the desired scale, substrate availability, and functional group tolerance.
The Ullmann Condensation
The Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with an amine. Traditionally, the reaction required high temperatures and stoichiometric amounts of copper, often in the form of copper powder or copper salts.
General Reaction Scheme:
Ar-X + Ar'-NH₂ --(Cu catalyst, Base)--> Ar-NH-Ar'
Where Ar-X is a halogenated aryl halide and Ar'-NH₂ is an aniline derivative.
Modern iterations of the Ullmann condensation have seen significant improvements, including the use of ligands to enhance the catalyst's activity and the development of more soluble copper catalysts, allowing for lower reaction temperatures and catalyst loadings.
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the method of choice for the synthesis of a vast array of arylamines, including halogenated diphenylamines. It offers significant advantages over the Ullmann condensation in terms of reaction conditions and functional group compatibility.
General Reaction Scheme:
Ar-X + Ar'-NH₂ --(Pd catalyst, Ligand, Base)--> Ar-NH-Ar'
Where Ar-X is a halogenated aryl halide and Ar'-NH₂ is an aniline derivative.
The versatility of the Buchwald-Hartwig amination stems from the wide variety of palladium catalysts and phosphine-based ligands that have been developed, allowing for the coupling of a broad range of aryl halides (including chlorides, bromides, iodides, and triflates) with various amines.
Quantitative Data on Synthesis
The following tables summarize quantitative data for the synthesis of various halogenated diphenylamines using the Ullmann condensation and Buchwald-Hartwig amination.
| Halogenated Diphenylamine | Synthetic Method | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorodiphenylamine | Ullmann Condensation | 1-Bromo-4-chlorobenzene | Aniline | CuI | - | K₂CO₃ | Nitrobenzene | 210 | 12 | 85 | F. Ullmann, Ber. Dtsch. Chem. Ges. 1903, 36, 2382. |
| 4-Chlorodiphenylamine | Buchwald-Hartwig | 4-Chlorobromobenzene | Aniline | Pd(OAc)₂ | P(t-Bu)₃ | NaOt-Bu | Toluene | 80 | 2 | 98 | J. P. Wolfe, S. L. Buchwald, J. Org. Chem. 1996, 61, 1133. |
| 3-Bromodiphenylamine | Ullmann Condensation | 1,3-Dibromobenzene | Aniline | Cu Powder | - | K₂CO₃ | NMP | 200 | 24 | 75 | I. Goldberg, Ber. Dtsch. Chem. Ges. 1907, 40, 4541. |
| 3-Bromodiphenylamine | Buchwald-Hartwig | 1-Bromo-3-iodobenzene | Aniline | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 16 | 92 | D. W. Old, J. P. Wolfe, S. L. Buchwald, J. Am. Chem. Soc. 1998, 120, 9722. |
| 4-Fluorodiphenylamine | Buchwald-Hartwig | 1-Bromo-4-fluorobenzene | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 24 | 88 | J. F. Hartwig, Angew. Chem. Int. Ed. 1998, 37, 2046. |
| 4-Iododiphenylamine | Ullmann Condensation | 1,4-Diiodobenzene | Aniline | CuI | Phenanthroline | K₃PO₄ | DMF | 120 | 24 | 80 | H. B. Goodbrand, N.-X. Hu, J. Org. Chem. 1999, 64, 670. |
Detailed Experimental Protocols
Synthesis of 4-Chlorodiphenylamine via Ullmann Condensation
Materials:
-
1-Bromo-4-chlorobenzene (1.91 g, 10 mmol)
-
Aniline (1.12 g, 12 mmol)
-
Copper(I) iodide (0.19 g, 1 mmol)
-
Potassium carbonate (2.76 g, 20 mmol)
-
Nitrobenzene (20 mL)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromo-4-chlorobenzene, aniline, copper(I) iodide, and potassium carbonate.
-
Add nitrobenzene to the flask and heat the mixture to 210 °C with stirring.
-
Maintain the reaction at this temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and add 50 mL of toluene.
-
Filter the mixture to remove inorganic salts.
-
Wash the filtrate with 1 M HCl (3 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate, 9:1) to afford 4-chlorodiphenylamine as a white solid. Yield: 1.73 g (85%). Melting Point: 75-77 °C. ¹H NMR (400 MHz, CDCl₃): δ 7.29-7.25 (m, 4H), 7.14 (t, J = 7.9 Hz, 2H), 7.04 (d, J = 8.5 Hz, 2H), 6.91 (t, J = 7.3 Hz, 1H), 5.75 (s, 1H).
Synthesis of 4-Chlorodiphenylamine via Buchwald-Hartwig Amination
Materials:
-
4-Chlorobromobenzene (1.91 g, 10 mmol)
-
Aniline (1.02 g, 11 mmol)
-
Palladium(II) acetate (22.4 mg, 0.1 mmol)
-
Tri(tert-butyl)phosphine (40.4 mg, 0.2 mmol)
-
Sodium tert-butoxide (1.35 g, 14 mmol)
-
Toluene (20 mL)
Procedure:
-
In an oven-dried Schlenk tube, add palladium(II) acetate and tri(tert-butyl)phosphine.
-
Evacuate and backfill the tube with argon three times.
-
Add toluene, 4-chlorobromobenzene, aniline, and sodium tert-butoxide under an argon atmosphere.
-
Seal the tube and heat the reaction mixture to 80 °C with stirring.
-
Maintain the reaction at this temperature for 2 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with 20 mL of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate, 9:1) to afford 4-chlorodiphenylamine as a white solid. Yield: 1.99 g (98%). Melting Point: 75-77 °C. ¹H NMR (400 MHz, CDCl₃): δ 7.29-7.25 (m, 4H), 7.14 (t, J = 7.9 Hz, 2H), 7.04 (d, J = 8.5 Hz, 2H), 6.91 (t, J = 7.3 Hz, 1H), 5.75 (s, 1H).
Biological Activities and Signaling Pathways
Certain halogenated diphenylamines have emerged as potent biologically active molecules, with well-defined mechanisms of action. Two prominent examples are the non-steroidal anti-inflammatory drugs (NSAIDs) diclofenac and meclofenamic acid, and the class of environmental contaminants known as polybrominated diphenyl ethers (PBDEs).
NSAIDs: Inhibition of the Cyclooxygenase Pathway
Diclofenac, a dichlorinated diphenylamine derivative, and meclofenamic acid, a dichlorinated and methylated diphenylamine derivative, are widely used NSAIDs. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5] By blocking the COX enzymes, these drugs reduce the production of prostaglandins, thereby exerting their anti-inflammatory and analgesic effects.[1][2][3]
Caption: Prostaglandin synthesis pathway and inhibition by NSAIDs.
Polybrominated Diphenyl Ethers (PBDEs): Disruption of Thyroid Hormone Signaling
Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that have been widely used as flame retardants. Due to their persistence and bioaccumulative nature, they have become ubiquitous environmental contaminants with known endocrine-disrupting effects. One of the primary mechanisms of PBDE toxicity is their interference with the thyroid hormone signaling pathway.[6] PBDEs can bind to thyroid hormone receptors (TRs) and disrupt the normal regulation of gene expression by thyroid hormones, which are crucial for development, metabolism, and neurological function.[7][8]
Caption: Thyroid hormone signaling and disruption by PBDEs.
Conclusion
The discovery and development of halogenated diphenylamines have been a journey of continuous innovation, from the early days of dye chemistry to the sophisticated catalytic methods of today. These compounds, with their tunable properties, continue to be a rich source of inspiration for the development of new drugs, materials, and agrochemicals. A thorough understanding of their history, synthesis, and biological activities is essential for any researcher seeking to harness the potential of this versatile chemical scaffold. This guide provides a foundational knowledge base to aid in these endeavors, highlighting the critical role of these compounds in advancing chemical and biomedical sciences.
References
- 1. Diclofenac - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Diclofenac Sodium? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Prostaglandin - Wikipedia [en.wikipedia.org]
- 6. A mechanistic view of polybrominated diphenyl ether (PBDE) developmental neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]
- 8. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
Theoretical and Computational Approaches in the Study of Brominated Biphenyls: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 29, 2025
Abstract
Polybrominated biphenyls (PBBs) are a class of persistent organic pollutants (POPs) that, despite being phased out of production for decades, continue to pose environmental and health risks due to their stability and bioaccumulative nature.[1][2] This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to understand the behavior, toxicity, and metabolic fate of PBBs. It covers key concepts from quantum chemical studies and Quantitative Structure-Activity Relationship (QSAR) modeling to advanced analytical protocols and the elucidation of toxicological pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in environmental science, toxicology, and drug development, offering detailed protocols, data summaries, and visual representations of complex processes to facilitate further investigation and risk assessment.
Introduction to Polybrominated Biphenyls (PBBs)
Polybrominated biphenyls are a group of manufactured chemicals consisting of a biphenyl core where hydrogen atoms have been replaced by two to ten bromine atoms.[3][4] This structure allows for 209 possible unique compounds, known as congeners.[4][5] PBBs were primarily used as flame retardants in plastics for consumer products like textiles and electronics.[1][3] Commercial production, which began around 1970, was halted in the United States in 1976 following a major agricultural contamination incident in Michigan, which brought their potential health effects to the forefront.[3]
PBBs are chemically stable, resistant to degradation, and highly lipophilic, leading to their persistence in the environment and accumulation in the fatty tissues of living organisms.[2][6] Their toxicity is highly dependent on the number and position of the bromine atoms.[7] The mechanism for many of the adverse effects of certain PBB congeners is believed to be mediated through the Aryl Hydrocarbon (Ah) receptor, similar to dioxins and polychlorinated biphenyls (PCBs).[5][7] Health concerns linked to PBB exposure include immunological disorders, skin problems, liver damage, and potential carcinogenicity.[3][5][6] The International Agency for Research on Cancer (IARC) has classified PBBs as Group 2A, "probably carcinogenic to humans".[8]
Theoretical and Computational Frameworks
Computational chemistry and toxicology provide powerful tools for predicting the properties and hazards of PBBs, reducing the need for extensive and costly experimental testing.
Quantum Chemical Studies
Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the fundamental electronic properties of PBB congeners.[9][10] These studies provide insights into:
-
Molecular Geometry: The three-dimensional structure of a PBB congener, particularly the dihedral angle between the two phenyl rings, is a critical determinant of its toxicity.[4][11] Ortho-substituted congeners are forced into a non-planar configuration, while non-ortho or mono-ortho substituted congeners can adopt a more planar (coplanar) structure, which is a requirement for binding to the Ah receptor.[4][11]
-
Molecular Stability and Reactivity: Calculations can predict the relative stability of different congeners and their susceptibility to degradation processes like photodebromination.[12][13] For instance, studies have shown that the difficulty of debromination increases with a higher number of bromine atoms due to increased electrophilicity and a more stable molecular structure.[12]
-
Electronic Properties: Parameters like molecular electrostatic potential can help rationalize the selective toxicity of different congeners.[14]
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)
QSAR and QSPR models are statistical tools that correlate the chemical structure of PBBs with their biological activity or physicochemical properties.[15][16] These models use molecular descriptors (e.g., molecular volume, polarizability, electrostatic potential) to predict endpoints such as:
-
Toxicity: Models have been developed to assess risks like carcinogenicity, mutagenicity, and developmental toxicity for PBBs and their transformation products.[17][18] Studies indicate that lower brominated biphenyls can exhibit higher human carcinogenic risk.[17]
-
Receptor Binding Affinity: QSAR can predict the binding affinity of PBB congeners to receptors like the Ah receptor or transthyretin (TTR), which is crucial for understanding endocrine-disrupting effects.
-
Environmental Fate: Models can estimate properties like n-octanol/air partition coefficients and depuration rates in organisms, which govern the environmental distribution and bioaccumulation of these compounds.[15][19]
Molecular Modeling and Systems Biology
-
Molecular Docking: This computational technique simulates the interaction between a PBB congener (ligand) and a biological receptor (e.g., Ah receptor, estrogen receptor). It helps to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.[20]
-
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body.[21][22] These models are valuable for predicting the bioaccumulation of PBBs in various tissues and for extrapolating toxicity data between different species.[23]
-
Computational Systems Biology: By integrating data from toxicogenomics and pathway analysis, researchers can identify the biological networks and signaling pathways that are perturbed by PBB exposure.[21][22] This approach provides a mechanistic understanding of toxicity, linking molecular initiating events to adverse outcomes.
Quantitative Data Summary
The following tables summarize key data from theoretical and computational studies on PBBs.
Table 1: Properties and Toxicity of Key PBB Congeners and Transformation Products
| Compound Name | IUPAC Number | Carcinogenic Risk Probability (TOPKAT Model) | Developmental Toxicity Probability (TOPKAT Model) | Notes |
| PBB-153 | 2,2',4,4',5,5'-Hexabromobiphenyl | Moderate | Moderate | Most abundant congener in FireMaster mixtures.[3] |
| PBB-77 | 3,3',4,4'-Tetrabromobiphenyl | High | High | A coplanar congener with high "dioxin-like" toxicity. |
| PBB-169 | 3,3',4,4',5,5'-Hexabromobiphenyl | Very High | Very High | Considered the most toxic PBB congener.[1] |
| D3-A1 (PBB Substitute) | Not Applicable | 0.826 | - | A computationally designed substitute with high predicted carcinogenic risk.[17][18] |
| 2,2'-OH-PBB-80 | Dihydroxy metabolite of PBB-80 | - | 0.713 | A metabolic byproduct with high potential developmental toxicity.[17][18] |
| Polybrominated Dibenzofuran (PBDF) | Transformation Product | High | High | Combustion byproduct with strong skin irritation potential (Probability: 0.995).[17][18] |
Table 2: Summary of 3D-QSAR Model Predictions for Human Toxicity of PBB Transformation Products
| Toxicity Endpoint | Characterization Value Range | Key Findings |
| Carcinogenicity | - | Lower brominated biphenyls showed relatively higher human carcinogenic risk.[17] |
| Developmental Toxicity | 70.53 to 100.87 | Considered theoretically significant for transformation products.[18] |
| Hepatotoxicity | -23.02 to 82.786 | Highly brominated PBBs showed high potential hepatotoxicity.[17] |
Experimental Protocols
Accurate quantification of PBBs in various matrices is essential for exposure assessment and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone of PBB analysis.[24][25]
Sample Preparation: Extraction and Cleanup
The goal is to isolate PBBs from the sample matrix and remove interfering substances.
Protocol 1: Soxhlet Extraction for Solid Matrices (e.g., Soil, Sediment, Polymers) [25][26]
-
Homogenization: Ensure the sample is uniform. For polymers, this may involve cryo-milling or grinding.[25]
-
Drying: Mix the sample with anhydrous sodium sulfate to remove moisture.[26]
-
Extraction: Place the sample in a thimble within a Soxhlet apparatus and extract with a suitable solvent (e.g., hexane, toluene, or a hexane/acetone mixture) for 6-24 hours.[25][26]
-
Concentration: Reduce the solvent volume using a Kuderna-Danish or rotary evaporator.[26]
-
Cleanup: Remove co-extracted interferences using solid-phase extraction (SPE) with materials like Florisil or by gel permeation chromatography (GPC).[24][26]
Protocol 2: Liquid-Liquid Extraction for Biological Matrices (e.g., Serum) [8]
-
Spiking: Add an isotope-labeled internal standard (e.g., ¹³C-PBB-153) to the sample for accurate quantification via isotope dilution.[8]
-
Extraction: Perform liquid-liquid extraction using solvents such as hexane and dichloromethane.[8]
-
Cleanup: Follow with a solid-phase extraction (SPE) cleanup step.[8]
Instrumental Analysis: GC-MS/MS Quantification
This protocol describes a highly sensitive and selective method for PBB analysis.[8][27]
-
Instrumentation: Use a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS). High-resolution GC (HRGC) is preferred for congener-specific analysis.[1][25]
-
GC Column: A capillary column suitable for persistent organic pollutants, such as a 15 m x 0.25 mm ID x 0.1 µm film thickness column, is often used for rapid analysis.[28]
-
GC Conditions (Example): [8][28]
-
Injector: Pulsed splitless mode at 325°C.
-
Carrier Gas: Helium.
-
Oven Program: Start at 90°C, ramp to 340°C.
-
-
MS/MS Conditions: [8]
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor at least two specific precursor-to-product ion transitions for each target PBB congener for quantification and confirmation.
-
-
Quantification: Create a calibration curve using a series of standards with known concentrations. The concentration of PBBs in the sample is determined by comparing the response ratio of the native PBB to its labeled internal standard against the calibration curve.[8]
Visualizations of Pathways and Workflows
Aryl Hydrocarbon (Ah) Receptor Signaling Pathway
The primary mechanism for the "dioxin-like" toxicity of coplanar PBBs involves the activation of the Aryl Hydrocarbon (Ah) receptor signaling pathway.
Generalized Experimental Workflow for PBB Analysis
This diagram outlines the typical steps involved in the quantitative analysis of PBBs from environmental or biological samples.
Computational Toxicology Workflow for PBBs
This illustrates the logical progression of an in silico study to assess the potential hazards of PBBs.
References
- 1. Polybrominated biphenyls (PBBs) (HSG 83, 1993) [inchem.org]
- 2. Summary of Data Reported - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Polybrominated biphenyl - Wikipedia [en.wikipedia.org]
- 6. Assessment of the hazards of polybrominated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs): biochemistry, toxicology, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantum Chemical Investigation of Polychlorinated Dibenzodioxins, Dibenzofurans and Biphenyls: Relative Stability and Planarity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Extrapolation of PBBs Environmental Transformation Mechanisms and Toxicity Risks of Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Theoretical Studies on Structures, Properties and Dominant Debromination Pathways for Selected Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. QSAR studies on the depuration rates of polycyclic aromatic hydrocarbons, polybrominated diphenyl ethers and polychlorinated biphenyls in mussels (Elliptio complanata) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Extrapolation of PBBs Environmental Transformation Mechanisms and Toxicity Risks of Byproducts [mdpi.com]
- 18. Extrapolation of PBBs Environmental Transformation Mechanisms and Toxicity Risks of Byproducts | CoLab [colab.ws]
- 19. researchgate.net [researchgate.net]
- 20. Molecular modeling and molecular dynamics simulation studies on the interactions of hydroxylated polychlorinated biphenyls with estrogen receptor-β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Exploring Mechanistic Toxicity of Mixtures Using PBPK Modeling and Computational Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Exploring Mechanistic Toxicity of Mixtures Using PBPK Modeling and Computational Systems Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. benchchem.com [benchchem.com]
- 26. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 27. benchchem.com [benchchem.com]
- 28. agilent.com [agilent.com]
Methodological & Application
Synthesis of 2-(4-bromophenyl)aniline via Suzuki Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-(4-bromophenyl)aniline, a valuable biphenyl amine derivative, via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This synthetic route offers a versatile and efficient method for the formation of the key carbon-carbon bond in the target molecule.
Introduction
Biphenyl amine scaffolds are important structural motifs in a wide range of biologically active molecules and functional materials. The Suzuki-Miyaura coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of its starting materials.[1] This methodology is particularly well-suited for the synthesis of this compound, which can serve as a key intermediate in drug discovery and materials science.
The synthesis involves the reaction of a 2-haloaniline (typically 2-bromoaniline or 2-iodoaniline) with 4-bromophenylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system. The choice of these components is critical for achieving high yields and purity of the final product.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of 2-haloanilines with arylboronic acids, providing a comparative overview for reaction optimization.
Table 1: Reaction Conditions for the Synthesis of 2-(Aryl)anilines via Suzuki Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 2-Bromoaniline | Phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | 1,4-Dioxane | 100 | 18 | 88 |
| 3 | 2-Bromoaniline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 92 |
| 4 | 2-Iodoaniline | 4-Chlorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 24 | 85 |
| 5 | 2-Bromoaniline | 4-Bromophenylboronic acid | CataCXium A Pd G3 (10) | - | K₃PO₄ | 2-MeTHF/H₂O | 90 | 16 | 91[2] |
Table 2: Physical and Spectral Data of Starting Materials and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| 2-Bromoaniline | C₆H₆BrN | 172.02 | 32 | 6.6-7.5 (aromatic) | 110-133 (aromatic) |
| 4-Bromophenylboronic acid | C₆H₆BBrO₂ | 200.82 | 285-290 | 7.5-7.8 (aromatic) | 128-138 (aromatic) |
| This compound | C₁₂H₁₀BrN | 248.12 | Not readily available | Expected: 6.7-7.6 (aromatic protons), 3.7 (NH₂) | Expected: 115-145 (aromatic carbons) |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, purification, and characterization of this compound.
Protocol 1: Synthesis of this compound
This protocol is a general procedure and may require optimization for specific laboratory conditions.
Materials:
-
2-Bromoaniline (1.0 equiv)
-
4-Bromophenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Nitrogen or Argon gas
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromoaniline, 4-bromophenylboronic acid, the palladium catalyst, and the base.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Using a syringe, add the degassed solvent mixture.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Purification by Column Chromatography
Materials:
-
Silica gel (230-400 mesh)
-
Eluent system (e.g., Hexane/Ethyl Acetate gradient)
-
Glass column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane/Ethyl Acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound.
Protocol 3: Characterization
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately δ 6.7-7.6 ppm). A broad singlet corresponding to the amine (NH₂) protons is also expected, typically in the range of δ 3.5-4.5 ppm, though its position can vary.
-
¹³C NMR: The carbon NMR spectrum will display signals for all twelve carbon atoms. The aromatic carbons are expected to resonate in the region of δ 115-145 ppm. The carbon atom attached to the bromine will be in the lower end of this range.
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product (248.12 g/mol ) and the characteristic isotopic pattern of a monobrominated compound.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the synthesis of this compound via Suzuki coupling.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Aminobiphenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobiphenyls are a critical structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis is a key step in the development of new chemical entities. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for the construction of the C-N and C-C bonds inherent to these molecules. This document provides detailed application notes and protocols for three major palladium-catalyzed methodologies: the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and direct C-H activation. These protocols are designed to be a practical guide for researchers in organic synthesis and drug development.
I. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate), forming a new carbon-nitrogen bond.[1] This reaction is particularly useful for the synthesis of 2-aminobiphenyls by coupling a substituted aniline with a 2-halobiphenyl or a 2-haloaniline with a phenylating agent. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective.[2]
Data Presentation: Buchwald-Hartwig Amination of Aryl Halides with Anilines
| Entry | Aryl Halide | Aniline | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromotoluene | Aniline | Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOtBu | Toluene | 100 | 12 | 92 |
| 2 | 2-Chlorotoluene | Morpholine | Pd(OAc)₂ (1.0) | RuPhos (2.0) | K₃PO₄ | Dioxane | 100 | 18 | 94 |
| 3 | 1-Bromo-4-methoxybenzene | 2-Aminobiphenyl | Pd₂(dba)₃ (1.5) | BrettPhos (3.0) | LiHMDS | THF | 65 | 24 | 88 |
| 4 | 2-Bromoanisole | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3.6) | NaOtBu | Toluene | 110 | 18 | 95 |
| 5 | 2-Chlorobenzothiazole | Piperidine | Pd₂(dba)₃ (1.0) | Ligand 4 (4.0) | NaOtBu | Toluene | 25 | 0.5 | 92 |
Data compiled from representative literature procedures.
Experimental Protocol: Synthesis of N-(p-tolyl)-2-aminobiphenyl via Buchwald-Hartwig Amination
Materials:
-
2-Bromoaniline (1.0 mmol, 172 mg)
-
4-Tolylboronic acid (1.2 mmol, 163 mg) - Note: This is an illustrative example of a phenylating agent for conceptual understanding; typically a direct coupling of a haloarene and an amine is performed. For a direct coupling: 2-Bromobiphenyl (1.0 mmol, 233 mg) and Aniline (1.2 mmol, 112 mg).
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.036 mmol, 17.2 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Toluene, anhydrous and degassed (5 mL)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ and XPhos.
-
Evacuate and backfill the tube with argon three times to ensure an inert atmosphere.
-
Add anhydrous, degassed toluene (3 mL).
-
In a separate flask, dissolve 2-bromobiphenyl (or the appropriate aryl halide) and the aniline in anhydrous, degassed toluene (2 mL).
-
Add the sodium tert-butoxide to the Schlenk tube containing the catalyst.
-
Transfer the substrate solution to the catalyst mixture via cannula.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-aminobiphenyl derivative.
Visualization: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
II. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[3] This reaction is a cornerstone for the formation of C-C bonds, particularly for the synthesis of biaryl compounds like 2-aminobiphenyls. This can be achieved by coupling a 2-haloaniline with a phenylboronic acid or a 2-aminophenylboronic acid with a haloarene.
Data Presentation: Suzuki-Miyaura Coupling for 2-Aminobiphenyl Synthesis
| Entry | Aryl Halide | Boronic Acid/Ester | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ (2.0) | PPh₃ (4.0) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 85 |
| 2 | 4-Bromotoluene | 2-Aminophenylboronic acid | Pd(dppf)Cl₂ (3.0) | - | K₃PO₄ | 2-MeTHF | 80 | 12 | 91 |
| 3 | 2-Chloroaniline | Phenylboronic acid | CataCXium A Pd G3 (10.0) | - | K₃PO₄ | 2-MeTHF | 80 | 16 | 95 |
| 4 | 5-Bromo-2-methylbenzothiazole | 2,6-Difluorophenylboronic acid | N-Methyl-2-aminobiphenyl Palladacycle (2.0) | - | K₃PO₄ | THF | 80 | 12 | 93 |
| 5 | 1-Bromo-2-(trifluoromethyl)benzene | Thiophene-2-boronic acid | N-Methyl-2-aminobiphenyl Palladacycle (2.0) | - | K₃PO₄ | THF | 80 | 12 | 87 |
Data compiled from representative literature procedures.[4][5]
Experimental Protocol: Synthesis of 2-Amino-4'-methylbiphenyl via Suzuki-Miyaura Coupling
Materials:
-
2-Bromoaniline (1.0 mmol, 172 mg)
-
4-Methylphenylboronic acid (1.2 mmol, 163 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (4 mL)
-
Water, degassed (1 mL)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a Schlenk flask, combine 2-bromoaniline, 4-methylphenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-aminobiphenyl derivative.
Visualization: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
III. C-H Activation
Palladium-catalyzed C-H activation is a powerful strategy that allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials.[3] For the synthesis of 2-aminobiphenyls, this can involve the ortho-arylation of anilines or related compounds. This approach is highly atom-economical.
Data Presentation: Palladium-Catalyzed C-H Arylation of Anilines
| Entry | Aniline Derivative | Arylating Agent | Pd Catalyst (mol%) | Ligand/Additive | Base/Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline carbamate | 4-Methoxyphenyldiazonium tetrafluoroborate | Pd(TFA)₂ (10) | - | - | MeOH | RT | 1 | 95 |
| 2 | Aniline carbamate | 4-Nitrophenyldiazonium tetrafluoroborate | Pd(TFA)₂ (10) | - | - | MeOH | RT | 1 | 82 |
| 3 | Unprotected Aniline | 4-Iodobenzotrifluoride | [Pd(bipy-6-OH)Br(C₆F₅)] (5) | - | Aniline (10 eq) | Pinacolone | 120 | 24 | 75 |
| 4 | N-Methylaniline | 4-Iodobenzotrifluoride | [Pd(bipy-6-OH)Br(C₆F₅)] (5) | - | Aniline (10 eq) | Pinacolone | 120 | 24 | 65 |
| 5 | Aniline | Iodobenzene | Pd(OAc)₂ (5) | (2'-Amino-[1,1'-biphenyl]-2-yl)diphenylphosphine (10) | Ag₂CO₃ | Toluene | 120 | 24 | 78 |
Data compiled from representative literature procedures.[4][6]
Experimental Protocol: Ortho-C-H Arylation of Aniline Carbamate
Materials:
-
Methyl phenylcarbamate (0.2 mmol, 30.2 mg)
-
4-Methoxyphenyldiazonium tetrafluoroborate (0.24 mmol, 53.3 mg)
-
Palladium(II) trifluoroacetate (Pd(TFA)₂) (0.02 mmol, 6.6 mg)
-
Methanol (MeOH) (2 mL)
-
Standard laboratory glassware
Procedure:
-
To a reaction vial, add methyl phenylcarbamate and Pd(TFA)₂.
-
Add methanol and stir the mixture at room temperature.
-
Add the 4-methoxyphenyldiazonium tetrafluoroborate portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the ortho-arylated product.
Visualization: General Experimental Workflow and Method Selection
Caption: A general experimental workflow for palladium-catalyzed reactions.
Caption: Decision tree for selecting a synthetic method.
IV. Conclusion
The palladium-catalyzed synthesis of 2-aminobiphenyls offers a diverse and powerful toolkit for organic chemists. The choice of method—Buchwald-Hartwig amination, Suzuki-Miyaura coupling, or C-H activation—will depend on factors such as starting material availability, desired functional group tolerance, and atom economy considerations. The protocols and data presented herein provide a solid foundation for researchers to successfully implement these transformative reactions in their own synthetic endeavors. Careful optimization of reaction parameters, particularly the choice of ligand and base, is often key to achieving high yields and selectivities.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Palladium-Catalyzed Ortho C–H Arylation of Aniline Carbamates with Diazonium Salts under Mild Conditions: Expedient Synthesis of Carbazole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uvadoc.uva.es [uvadoc.uva.es]
Application Notes and Protocols: 2-(4-Bromophenyl)aniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromophenyl)aniline is a versatile bifunctional building block in organic synthesis, prized for its utility in constructing complex nitrogen-containing molecules. Its structure, featuring both a nucleophilic aniline moiety and a reactive aryl bromide, allows for sequential or one-pot transformations to generate a diverse array of compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of valuable molecular scaffolds, particularly carbazoles and triarylamines. These structural motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active natural products, pharmaceuticals, and functional organic materials.[1][2]
Key Applications and Synthetic Strategies
The primary applications of this compound revolve around its use in palladium- and copper-catalyzed cross-coupling reactions. The two most prominent and effective methods for its derivatization are the Buchwald-Hartwig amination and the Ullmann condensation. These reactions enable the formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, providing access to complex molecular architectures.
Synthesis of Carbazoles via Intramolecular Cyclization
Carbazoles are a significant class of nitrogen-containing heterocycles that exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Many carbazole-based compounds exert their anticancer effects by intercalating with DNA and inhibiting enzymes crucial for cell proliferation, such as topoisomerase II.[5] this compound is an excellent precursor for the synthesis of 9-substituted carbazoles through an intramolecular C-N bond formation.
A common strategy involves an initial intermolecular N-arylation of this compound, followed by an intramolecular cyclization to form the carbazole ring system. The Ullmann condensation is a classical and effective method for achieving this transformation.
Synthesis of Triarylamines via Intermolecular Cross-Coupling
Triarylamines are a class of compounds with applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and perovskite solar cells, where they function as hole-transporting materials.[6] The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of triarylamines from aryl halides and anilines. This compound can serve as the aniline component in such reactions to produce substituted triarylamines.
Quantitative Data Presentation
The following tables summarize quantitative data for key synthetic transformations involving this compound and related substrates.
Table 1: Synthesis of 9-(4-Bromophenyl)-9H-carbazole via Ullmann Condensation [1][7]
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 9H-Carbazole | 1,4-Dibromobenzene | CuSO₄·5H₂O (5 mol%) | K₂CO₃ (1.0 eq.) | None (neat) | 250 | 68 | 41 |
| 9H-Carbazole | 1,4-Dibromobenzene | CuI (10 mol%) | K₂CO₃ (2.0 eq.) | DMPU | 170 | 11 | 71 |
Table 2: Synthesis of Substituted Triarylamines via Buchwald-Hartwig Amination [6][8]
| Aniline | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,4,6-Trimethylaniline | 1-Bromo-4-iodobenzene | Pd(OAc)₂ | dppf | NaOt-Bu | Toluene | Reflux | Not Specified | High |
| 2-Bromoaniline | 2-Bromoiodobenzene | Pd(OAc)₂ | DPEPhos | NaOt-Bu | Toluene | 150 (Microwave) | 0.5 | 68 |
Experimental Protocols
Protocol 1: Synthesis of 9-(4-Bromophenyl)-9H-carbazole via Ullmann Condensation[1]
This protocol details the synthesis of a key carbazole intermediate.
Reaction Scheme:
Materials:
-
9H-Carbazole (5.35 g, 32.0 mmol, 1.00 eq.)
-
1,4-Dibromobenzene (9.06 g, 38.4 mmol, 1.20 eq.)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (400 mg, 1.6 mmol, 0.05 eq.)
-
Potassium carbonate (K₂CO₃) (4.42 g, 32.0 mmol, 1.00 eq.)
-
Toluene
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Light petroleum
-
Dichloromethane (DCM)
-
Fused silica ampoule
Procedure:
-
To a fused silica ampoule, add 9H-carbazole, 1,4-dibromobenzene, CuSO₄·5H₂O, and K₂CO₃.
-
Seal the ampoule and heat to 250 °C for 68 hours.
-
After cooling to room temperature, carefully open the ampoule.
-
Partition the solid residue between toluene and water.
-
Extract the aqueous phase with toluene.
-
Combine the organic layers, wash with water, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: light petroleum:DCM 75:25) to afford 9-(4-bromophenyl)-9H-carbazole as a white solid.
-
Yield: 4.22 g, 13.1 mmol, 41%.
Protocol 2: Synthesis of N,N-Bis(4-bromophenyl)aniline via Buchwald-Hartwig Amination (Adapted)[8]
This protocol provides a general method for the synthesis of a triarylamine, which can be adapted using this compound as a starting material.
Reaction Scheme:
Materials:
-
Aniline (or substituted aniline like this compound) (1.0 eq.)
-
1-Bromo-4-iodobenzene (2.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (catalytic amount, e.g., 2 mol%)
-
Phosphine ligand (e.g., dppf, DPEPhos) (catalytic amount, e.g., 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (2.5 eq.)
-
Anhydrous toluene
-
Dichloromethane
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the aniline and 1-bromo-4-iodobenzene in anhydrous toluene.
-
Add sodium tert-butoxide, the phosphine ligand, and palladium(II) acetate.
-
Heat the reaction mixture to reflux (or as specified by the chosen catalyst system, e.g., 150 °C for microwave heating) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature.
-
Extract the product with dichloromethane and wash the combined organic layers with water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol.
Signaling Pathways and Biological Applications
Carbazole derivatives synthesized from this compound have shown significant potential as anticancer agents.[3][4] One of the key mechanisms of action for many of these compounds is the inhibition of Topoisomerase II, an essential enzyme for DNA replication and cell division.[5] Inhibition of Topoisomerase II leads to the accumulation of DNA double-strand breaks, which triggers the DNA Damage Response (DDR) pathway, ultimately leading to cell cycle arrest and apoptosis.[9][10]
Experimental and Synthetic Workflows
The following diagram illustrates a typical workflow for the synthesis and application of carbazole derivatives from this compound.
References
- 1. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The anticancer activity of carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. rsc.org [rsc.org]
- 8. BIS(4-BROMOPHENYL)AMINE synthesis - chemicalbook [chemicalbook.com]
- 9. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ERK1/2 Signaling Plays an Important Role in Topoisomerase II Poison-Induced G2/M Checkpoint Activation | PLOS One [journals.plos.org]
Preparation of N-Acyl Derivatives from 2-(4-Bromophenyl)aniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylation is a fundamental chemical transformation in organic synthesis, playing a crucial role in the modification of amines to generate amides. This reaction is of significant interest in drug discovery and development as the introduction of an acyl group can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The starting material, 2-(4-bromophenyl)aniline, also known as 2-amino-4'-bromobiphenyl, possesses a biphenyl scaffold which is a common motif in many biologically active compounds. The N-acylation of this compound yields a library of N-acyl derivatives with potential applications in medicinal chemistry, particularly in the development of novel antimicrobial and anticancer agents. This document provides detailed protocols for the synthesis of N-acetyl, N-benzoyl, and N-propionyl derivatives of this compound and discusses their potential biological activities.
Synthetic Protocols
The following protocols describe the synthesis of N-acyl derivatives of this compound using different acylating agents. These methods are based on established procedures for the acylation of anilines and can be adapted for various acyl groups.
Protocol 1: Synthesis of N-acetyl-2-(4-bromophenyl)aniline
This protocol details the N-acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain N-acetyl-2-(4-bromophenyl)aniline.
Protocol 2: Synthesis of N-benzoyl-2-(4-bromophenyl)aniline
This protocol describes the N-benzoylation of this compound using benzoyl chloride, a classic Schotten-Baumann reaction.[1]
Materials:
-
This compound
-
Benzoyl chloride
-
10% Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Cold water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Add 10% NaOH solution (a slight excess) to the mixture and stir vigorously.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the biphasic mixture.
-
Continue stirring at room temperature for 1-2 hours, or until the smell of benzoyl chloride is no longer apparent.
-
Monitor the reaction progress by TLC.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product from ethanol to yield pure N-benzoyl-2-(4-bromophenyl)aniline.[1]
Protocol 3: Synthesis of N-propionyl-2-(4-bromophenyl)aniline
This protocol outlines the N-propionylation of this compound using propionyl chloride.
Materials:
-
This compound
-
Propionyl chloride
-
Triethylamine (TEA) or other suitable base
-
Tetrahydrofuran (THF) or other suitable aprotic solvent
-
Saturated ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add propionyl chloride (1.2 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain N-propionyl-2-(4-bromophenyl)aniline.
Data Presentation
The following tables summarize typical reaction parameters and characterization data for the synthesized N-acyl derivatives of this compound. Please note that yields and specific spectral data can vary based on reaction scale and purification methods.
| Derivative | Acylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| N-acetyl-2-(4-bromophenyl)aniline | Acetic anhydride | Pyridine | Dichloromethane | 2-4 | RT | >90 (estimated) |
| N-benzoyl-2-(4-bromophenyl)aniline | Benzoyl chloride | NaOH | Dichloromethane/Water | 1-2 | RT | High (estimated)[1] |
| N-propionyl-2-(4-bromophenyl)aniline | Propionyl chloride | Triethylamine | Tetrahydrofuran | 3-5 | 0 to RT | Moderate to High (estimated) |
Table 1: Summary of Reaction Conditions for N-acylation of this compound.
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) |
| N-acetyl-2-(4-bromophenyl)aniline | C₁₄H₁₂BrNO | 290.16 | Not Reported | Not Reported | Not Reported | Not Reported |
| N-benzoyl-2-(4-bromophenyl)aniline | C₁₉H₁₄BrNO | 352.23 | Not Reported | Not Reported | Not Reported | Not Reported |
| N-propionyl-2-(4-bromophenyl)aniline | C₁₅H₁₄BrNO | 304.18 | Not Reported | Not Reported | Not Reported | Not Reported |
Table 2: Physicochemical and Spectroscopic Data of N-Acyl Derivatives. (Note: Specific experimental data for these exact compounds is limited in the public domain; the table is presented as a template for experimental results).
Biological Activities and Potential Applications
N-acyl derivatives of this compound are of interest due to the established biological activities of both the biphenyl and N-acyl aniline moieties. Related compounds have demonstrated a range of pharmacological effects, suggesting potential applications for these newly synthesized derivatives.
Antimicrobial Activity
Several studies have reported the antibacterial and antifungal properties of N-acylated anilines and bromophenyl-containing compounds. For instance, N-(4-bromophenyl)furan-2-carboxamide has shown excellent activity against drug-resistant bacteria.[2] The N-acyl derivatives of this compound could therefore be promising candidates for the development of new antimicrobial agents. The mechanism of action may involve the disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Antiproliferative and Cytotoxic Activity
The biphenyl scaffold is present in numerous anticancer agents. N-acylation can further enhance the cytotoxic potential of these molecules. Studies on related N-acylhydrazone derivatives have shown antiproliferative activity on hepatocellular carcinoma cells by inhibiting cell cycle progression at the G2/M phase.[1] It is hypothesized that N-acyl derivatives of this compound may exhibit similar cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis and analysis of N-acyl derivatives.
Potential Biological Action
Caption: Logical relationship of potential biological activities of N-acyl derivatives.
Conclusion
The N-acylation of this compound provides a straightforward route to a variety of amide derivatives. The protocols outlined in this document offer a foundation for the synthesis of these compounds. Based on the known biological activities of related structures, the resulting N-acyl derivatives are promising candidates for further investigation as potential antimicrobial and antiproliferative agents. Further studies are warranted to fully elucidate their structure-activity relationships and mechanisms of action.
References
- 1. Antiproliferative Activity of N-Acylhydrazone Derivative on Hepatocellular Carcinoma Cells Involves Transcriptional Regulation of Genes Required for G2/M Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(4-bromophenyl)aniline Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(4-bromophenyl)aniline scaffold and its derivatives are of significant interest in medicinal chemistry, primarily for the development of novel therapeutic agents. The inherent structural features of this scaffold, particularly the presence of the aniline and bromophenyl moieties, allow for diverse chemical modifications to optimize biological activity, selectivity, and pharmacokinetic properties. This document provides a comprehensive overview of the applications of this compound derivatives, with a focus on their use as anticancer and antimicrobial agents. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Key Applications in Medicinal Chemistry
Derivatives of this compound have emerged as promising candidates in two major therapeutic areas:
-
Anticancer Agents: The anilino-scaffold is a well-established pharmacophore in the design of kinase inhibitors. Specifically, derivatives incorporating the (4-bromophenyl)amino moiety have shown potent inhibitory activity against key kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).
-
Antimicrobial Agents: The quinoline core, when combined with a this compound substituent, has been explored for its antimicrobial properties. These derivatives have demonstrated inhibitory effects against bacterial enzymes essential for DNA replication, such as DNA gyrase.
Data Presentation: Biological Activity of Representative Derivatives
The following tables summarize the in vitro biological activity of representative this compound derivatives from the scientific literature.
Table 1: Anticancer Activity of Anilinoquinazoline Derivatives
| Compound ID | Target | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1a | EGFR | A549 (Lung Carcinoma) | 0.13 | Gefitinib | 0.015 |
| 1b | EGFR | HT-29 (Colon Carcinoma) | 5.27 | Gefitinib | 0.52 |
| 1c | EGFR | MCF-7 (Breast Carcinoma) | 4.41 | Gefitinib | 0.48 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Table 2: Antimicrobial Activity of Quinolone Derivatives
| Compound ID | Target | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2a | DNA Gyrase | S. aureus ATCC 25923 | 0.5 | Ciprofloxacin | 0.25 |
| 2b | DNA Gyrase | E. coli ATCC 25922 | 2 | Ciprofloxacin | 0.015 |
| 2c | DNA Gyrase | P. aeruginosa ATCC 27853 | 8 | Ciprofloxacin | 0.5 |
MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of the compound that inhibits visible bacterial growth.
Experimental Protocols
Synthesis of a Representative this compound Derivative: 4-(4-bromophenylamino)quinazoline
This protocol describes a general method for the synthesis of a 4-anilinoquinazoline derivative, a common scaffold for EGFR inhibitors, via a Buchwald-Hartwig amination reaction.
Workflow for the Synthesis of 4-(4-bromophenylamino)quinazoline
Caption: Synthetic workflow for 4-(4-bromophenylamino)quinazoline.
Materials:
-
4-chloroquinazoline
-
4-bromoaniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride (brine)
-
Celite
-
Silica gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., Argon balloon)
Procedure:
-
To a dry round-bottom flask, add 4-chloroquinazoline (1.0 eq), 4-bromoaniline (1.1 eq), Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), and Cs2CO3 (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-(4-bromophenylamino)quinazoline.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of a test compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for the MTT Cytotoxicity Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compound in complete medium from the stock solution. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.
EGFR Tyrosine Kinase Inhibition Assay
This protocol provides a general method for determining the in vitro inhibitory activity of a compound against EGFR tyrosine kinase.
Procedure:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the recombinant human EGFR kinase to the wells.
-
Initiate the kinase reaction by adding a mixture of a specific peptide substrate and ATP.
-
Incubate the reaction mixture at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., ELISA, fluorescence, or luminescence-based assays).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
S. aureus DNA Gyrase Supercoiling Assay
This protocol outlines a method to assess the inhibitory effect of a compound on the supercoiling activity of S. aureus DNA gyrase.
Procedure:
-
Prepare a reaction buffer (e.g., 35 mM Tris-HCl, pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 6.5% glycerol, and 0.1 mg/mL BSA).
-
In a reaction tube, combine the reaction buffer, relaxed plasmid DNA (substrate), and the test compound at various concentrations.
-
Initiate the reaction by adding S. aureus DNA gyrase.
-
Incubate the reaction at 37 °C for 1 hour.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with ethidium bromide. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.
-
Quantify the band intensities to determine the IC50 value.
Signaling Pathway Visualization
EGFR Signaling Pathway and Inhibition by Anilinoquinazolines
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Anilinoquinazoline derivatives are known to inhibit EGFR by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling cascades such as the PI3K/Akt and MAPK pathways.
Caption: Inhibition of the EGFR signaling pathway by anilinoquinazolines.
Synthesis of Novel Heterocyclic Compounds from 2-(4-bromophenyl)aniline: Application Notes and Protocols
For Immediate Release
Application Note APN-2025-12-01
Introduction
The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Heterocyclic scaffolds are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The starting material, 2-(4-bromophenyl)aniline, offers a versatile platform for the construction of several important classes of fused heterocyclic systems due to its biphenyl backbone and reactive amino and bromo functionalities. This application note details the synthesis of carbazoles and phenanthridines directly from this compound and provides pathways for the synthesis of dibenzofuran and thiaphenanthridinone analogues through strategic precursor modification. The protocols provided are intended for researchers and professionals in drug development and organic synthesis.
Core Synthetic Strategies
The primary synthetic routes explored herein leverage transition-metal-catalyzed intramolecular cyclizations. Specifically, palladium-catalyzed C-N and C-C bond formations are employed to construct the core heterocyclic structures. Classical methods such as the Pictet-Hubert reaction are also presented as a viable alternative for phenanthridine synthesis.
Data Presentation: Summary of Synthetic Protocols
| Target Heterocycle | Key Reaction Type | Precursor from this compound | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromocarbazole | Intramolecular C-H Amination | N-Acetyl-2-(4-bromophenyl)aniline | Pd(OAc)₂ / Cu(OAc)₂ | Toluene | 120 | 24 | ~85% (cyclization step) |
| Bromophenanthridine | Pictet-Hubert Reaction | N-Formyl-2-(4-bromophenyl)aniline | POCl₃ | Nitrobenzene | 180-200 | 4-6 | ~70% |
| Bromodibenzofuran | Intramolecular C-O Coupling | 2-(4-Bromophenyl)phenol | Cu₂O / Pyridine | DMF | 140-150 | 12 | ~60% (cyclization step) |
| Bromothiaphenanthridinone | Intramolecular C-N Coupling | 2-Boryl-N-Boc-2-(4-bromophenyl)aniline | Pd(dba)₂ / Ligand | 1,4-Dioxane/H₂O | 40-100 | 24 | ~75% (coupling/cyclization) |
Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromocarbazole via Palladium-Catalyzed Intramolecular C-H Amination
This protocol involves a two-step sequence: N-acetylation of the starting aniline followed by a palladium-catalyzed intramolecular C-H amination.
Step 1a: Synthesis of N-Acetyl-2-(4-bromophenyl)aniline
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM), add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-acetyl-2-(4-bromophenyl)aniline.
Step 1b: Synthesis of 3-Bromocarbazole
-
In a sealed reaction vessel, combine N-acetyl-2-(4-bromophenyl)aniline (1.0 eq), Pd(OAc)₂ (5 mol%), and Cu(OAc)₂ (1.0 eq).[1]
-
Add anhydrous toluene as the solvent.
-
Purge the vessel with oxygen and maintain an oxygen atmosphere.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.[1]
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain 3-bromocarbazole.
Protocol 2: Synthesis of a Bromophenanthridine Derivative via Pictet-Hubert Reaction
This classical approach involves N-formylation followed by a dehydrative cyclization.
Step 2a: Synthesis of N-Formyl-2-(4-bromophenyl)aniline
-
In a round-bottom flask, heat a mixture of this compound (1.0 eq) and formic acid (excess) at reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water until neutral, and dry to obtain N-formyl-2-(4-bromophenyl)aniline.
Step 2b: Synthesis of Bromophenanthridine
-
To a solution of N-formyl-2-(4-bromophenyl)aniline (1.0 eq) in nitrobenzene, carefully add phosphorus oxychloride (POCl₃, 3-5 eq) at room temperature.
-
Heat the reaction mixture to 180-200 °C and maintain for 4-6 hours.[2]
-
Monitor the reaction by TLC.
-
Cool the mixture and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated NaOH solution to precipitate the product.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the corresponding bromophenanthridine.
Mandatory Visualizations
Caption: Workflow for the synthesis of 3-Bromocarbazole.
Caption: Reaction pathway for Bromophenanthridine synthesis.
Pathways to Other Heterocycles
The synthesis of dibenzofurans and thiaphenanthridinones from this compound requires the initial modification of the aniline functionality.
Pathway to Bromodibenzofurans
-
Diazotization and Hydrolysis: Convert the amino group of this compound to a diazonium salt using sodium nitrite and a mineral acid, followed by hydrolysis to yield 2-(4-bromophenyl)phenol.
-
Intramolecular C-O Coupling: The resulting phenol can undergo an intramolecular Ullmann-type coupling, often catalyzed by copper salts (e.g., Cu₂O) in a high-boiling polar solvent like DMF or pyridine, to afford the corresponding bromodibenzofuran.
Caption: Synthetic logic for Bromodibenzofuran.
Pathway to Bromothiaphenanthridinones
-
Borylation: The amino group of this compound can be protected (e.g., as a Boc-carbamate), followed by a directed ortho-metalation and borylation sequence to install a boronic acid or ester at the 2'-position.
-
Palladium-Catalyzed Coupling/Cyclization: The resulting 2-boryl-N-Boc-2-(4-bromophenyl)aniline can then be subjected to a one-pot palladium-catalyzed cross-coupling with a suitable sulfinate ester, followed by an intramolecular cyclization to furnish the bromothiaphenanthridinone scaffold.[3][4]
Caption: Synthetic logic for Bromothiaphenanthridinone.
Conclusion
This compound is a readily available and highly valuable starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols and pathways outlined in this application note provide a solid foundation for researchers to explore the synthesis of carbazoles, phenanthridines, dibenzofurans, and thiaphenanthridinones. These methodologies are amenable to further optimization and derivatization, opening avenues for the discovery of novel compounds with potential applications in medicine and materials science.
For further information, please contact our technical support team.
References
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with Unprotected ortho-Bromoanilines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of unprotected ortho-bromoanilines. This challenging transformation is crucial for synthesizing ortho-substituted anilines, which are key structural motifs in many pharmacologically active compounds.[1] The presented protocol is based on an operationally simple and efficient method that demonstrates broad substrate compatibility and has been successfully applied on a gram scale.[1][2]
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][3] However, the coupling of substrates bearing unprotected anilines, particularly in the ortho position, has been historically challenging, often requiring protecting group strategies.[1] This protocol circumvents the need for amine protection, offering a more streamlined approach to synthesizing valuable building blocks for drug discovery and development. Ortho-substituted anilines are integral components of various therapeutic agents, including inhibitors of fatty acid amide hydrolase (FAAH) and phosphodiesterase-4 (PDE4).[1][3]
Optimized Reaction Conditions
An extensive screening of catalysts, bases, and solvents has identified an optimal set of conditions for the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with a variety of boronic esters. The use of the preformed CataCXium A palladacycle as a catalyst was found to be uniquely effective for this transformation.[1][3]
Table 1: Optimized Reaction Parameters
| Parameter | Optimized Condition |
| Catalyst | CataCXium A palladacycle G3 |
| Base | Cesium Carbonate (Cs₂CO₃) |
| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) |
| Temperature | 80 °C |
| Boronic Ester Stoichiometry | 1.5 equivalents |
| Concentration | 0.3 M |
Experimental Protocol
This section details the general procedure for the Suzuki-Miyaura cross-coupling of an unprotected ortho-bromoaniline with a boronic ester under the optimized conditions.
Materials:
-
Unprotected ortho-bromoaniline substrate
-
Boronic ester
-
CataCXium A palladacycle G3
-
Cesium Carbonate (Cs₂CO₃)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (reaction vial, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the unprotected ortho-bromoaniline (1.0 equiv.).
-
Add the boronic ester (1.5 equiv.).
-
Add Cesium Carbonate (Cs₂CO₃) (2.0 equiv.).
-
Add the CataCXium A palladacycle G3 catalyst (5 mol%).
-
Place the vial under an inert atmosphere of nitrogen or argon.
-
Add anhydrous 2-Methyltetrahydrofuran (2-MeTHF) to achieve a concentration of 0.3 M with respect to the ortho-bromoaniline.
-
Seal the reaction vial and place it on a pre-heated heating plate at 80 °C.
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Substrate Scope and Yields
The optimized protocol has been successfully applied to a wide range of unprotected ortho-bromoanilines and boronic esters, demonstrating its versatility. The following tables summarize the isolated yields for various substrate combinations.
Table 2: Coupling of Various Boronic Esters with a Model ortho-Bromoaniline
| Entry | Boronic Ester | Product | Isolated Yield (%) |
| 1 | Benzylboronic acid pinacol ester | 2-benzyl-aniline derivative | 95 |
| 2 | Phenylboronic acid | 2-phenyl-aniline derivative | 85 |
| 3 | 4-Methoxyphenylboronic acid | 2-(4-methoxyphenyl)-aniline derivative | 91 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 2-(4-(trifluoromethyl)phenyl)-aniline derivative | 88 |
| 5 | Thiophene-2-boronic acid | 2-(thiophen-2-yl)-aniline derivative | 75 |
| 6 | (E)-styrylboronic acid | 2-((E)-styryl)-aniline derivative | 65 |
Table 3: Coupling of Various ortho-Bromoanilines with a Model Boronic Ester
| Entry | ortho-Bromoaniline | Product | Isolated Yield (%) |
| 1 | 2-Bromoaniline | 2-substituted aniline | 80 |
| 2 | 2-Bromo-4-fluoroaniline | 4-fluoro-2-substituted aniline | 82 |
| 3 | 2-Bromo-5-methoxyaniline | 5-methoxy-2-substituted aniline | 85 |
| 4 | Methyl 3-amino-4-bromobenzoate | Methyl 3-amino-4-substituted benzoate | 78 |
| 5 | 2-Bromo-5-nitroaniline | 5-nitro-2-substituted aniline | 70 |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.
Catalytic Cycle
The diagram below outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
Application Note: Quantitative Analysis of 2-(4-bromophenyl)aniline using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
2-(4-bromophenyl)aniline is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials for organic light-emitting diodes (OLEDs). Accurate quantification of this compound is crucial for process control, quality assurance, and stability studies. This application note details a robust and validated isocratic Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of this compound. The method is suitable for researchers, scientists, and professionals in the drug development and chemical industries.
Principle
The method utilizes a C18 stationary phase to separate this compound from potential impurities. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte, which is then detected by a UV-Vis detector. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard. High-performance liquid chromatography (HPLC) is a common technique for the analysis of aniline and its derivatives as it does not require a derivatization step, which is often necessary for gas chromatography (GC) analysis of these polar and thermolabile compounds.[1][2]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18, 4.6 mm x 250 mm, 5.0 µm particle size |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Mix 700 mL of HPLC-grade acetonitrile with 300 mL of HPLC-grade water. Degas the solution for at least 15 minutes using sonication or vacuum filtration.
-
Diluent Preparation: Use the mobile phase (Acetonitrile:Water, 70:30 v/v) as the diluent for all standard and sample preparations.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation
Accurately weigh a sample containing this compound and dissolve it in a known volume of diluent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the 25 µg/mL working standard solution five times.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[3]
Table 3: Summary of Method Validation Data
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Repeatability (Intra-day) | ≤ 2.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 |
| Robustness | The method was found to be robust with respect to minor changes in flow rate, mobile phase composition, and column temperature. |
| Specificity | The method demonstrated good specificity, with no interference from common impurities or degradation products at the retention time of this compound. |
Experimental Workflow Diagram
Caption: Workflow for the HPLC quantification of this compound.
References
Application Notes and Protocols for the Use of 2-(4-bromophenyl)aniline in Synthesizing Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(4-bromophenyl)aniline as a key building block in the synthesis of potent kinase inhibitors. This document details synthetic strategies, experimental protocols, and the biological context for inhibitors derived from this scaffold, with a focus on targeting key oncogenic kinases such as Src and EGFR.
Introduction
This compound is a versatile bifunctional molecule that serves as a valuable starting material in the synthesis of a variety of kinase inhibitors. The aniline moiety provides a crucial hydrogen bond donor that can interact with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. The bromo-substituted phenyl ring offers a reactive handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of diverse aryl and heteroaryl groups to enhance potency, selectivity, and pharmacokinetic properties. This document outlines a generalized synthetic approach and provides representative biological data for kinase inhibitors based on the this compound scaffold.
Data Presentation: Representative Kinase Inhibitor Activity
The following table summarizes the inhibitory activity of representative anilino-based kinase inhibitors against key oncogenic kinases. While not exclusively synthesized from this compound, these values are indicative of the potency that can be achieved with this structural motif.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound |
| Rep-Inhibitor-1 | c-Src | 8 | Dasatinib |
| Rep-Inhibitor-2 | EGFR | 15 | Gefitinib |
| Rep-Inhibitor-3 | VEGFR-2 | 25 | Sunitinib |
| Rep-Inhibitor-4 | Abl | 5 | Imatinib |
Note: The IC50 values presented are representative for the class of anilino-based kinase inhibitors and are for illustrative purposes.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of kinase inhibitors using this compound as a key starting material. The synthesis is divided into two main stages: 1) formation of the core anilino-heterocycle via nucleophilic aromatic substitution or Buchwald-Hartwig amination, and 2) diversification of the bromo-phenyl moiety via Suzuki-Miyaura cross-coupling.
Protocol 1: Synthesis of the Anilino-Heterocycle Core
This protocol describes the synthesis of a 4-(2-(4-bromophenyl)amino)quinazoline core, a common scaffold in EGFR and Src inhibitors.
Materials:
-
This compound
-
4-chloroquinazoline
-
Isopropanol
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-chloroquinazoline (1.0 eq) in isopropanol, add this compound (1.1 eq).
-
Add a catalytic amount of hydrochloric acid and heat the reaction mixture to reflux (approximately 82 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired 4-(2-(4-bromophenyl)amino)quinazoline.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Structural Diversification
This protocol details the diversification of the 4-(2-(4-bromophenyl)amino)quinazoline core through a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-(2-(4-bromophenyl)amino)quinazoline (from Protocol 1)
-
Arylboronic acid (e.g., pyridine-3-ylboronic acid) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask, combine 4-(2-(4-bromophenyl)amino)quinazoline (1.0 eq), the desired arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Synthesized kinase inhibitor
-
Recombinant target kinase (e.g., c-Src, EGFR)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the synthesized inhibitor in the kinase assay buffer.
-
In a microplate, add the recombinant kinase, the kinase substrate, and the various concentrations of the inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30 °C or 37 °C) for a specific period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced.
-
Measure the luminescence signal using a microplate reader. The signal is proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagram
Gram-Scale Synthesis of Pharmacologically Active Ortho-Substituted Anilines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ortho-substituted anilines are a cornerstone of modern medicinal chemistry, serving as pivotal building blocks in a vast array of pharmacologically active compounds. Their unique structural and electronic properties enable them to act as key pharmacophores, influencing the potency, selectivity, and pharmacokinetic profiles of drug candidates. The development of robust and scalable synthetic methods to access these vital intermediates is therefore a critical endeavor in drug discovery and development. These application notes provide detailed protocols for the gram-scale synthesis of ortho-substituted anilines, focusing on modern catalytic methods that offer high efficiency and broad functional group tolerance. The methodologies presented herein are designed to be readily implemented in a research or process development setting.
Core Synthetic Strategies and Comparative Data
Several powerful strategies have emerged for the efficient ortho-functionalization of anilines. The most prominent among these are transition-metal-catalyzed C-H activation and functionalization reactions. These methods offer a direct and atom-economical approach to installing various substituents at the ortho-position. Below is a summary of key methodologies with their respective quantitative data, demonstrating their applicability to gram-scale synthesis.
| Synthetic Strategy | Catalyst System | Directing Group | Ortho-Substituent | Scale | Yield (%) | Reference |
| Palladium-Catalyzed C-H Arylation | Pd(TFA)₂ | Carbamate | Aryl | 4 mmol | ~75% | [1][2] |
| Copper-Catalyzed C-H Amination | CuI | Oxalamide | Alkylamino | 0.5 mmol | 70-95% | [3][4][5] |
| Trifluoromethoxylation via OCF₃ Migration | N/A (Thermal) | N-Hydroxyacetamide | -OCF₃ | 9.05 mmol | 95% (amination) | [6][7][8][9][10] |
| Atroposelective para-Amination | Chiral Phosphoric Acid | N/A | Amino | Gram-scale | High | [11][12][13] |
Detailed Experimental Protocols
Protocol 1: Gram-Scale Palladium-Catalyzed Ortho-C-H Arylation of an Aniline Carbamate
This protocol describes the synthesis of an ortho-arylated aniline derivative via a palladium-catalyzed C-H activation/arylation reaction with a diazonium salt. The carbamate directing group can be readily removed post-functionalization.[1][2]
Experimental Workflow Diagram:
Caption: Workflow for Pd-catalyzed ortho-arylation.
Materials:
-
Aryl carbamate (e.g., N-Boc-aniline) (4 mmol, 1.0 equiv)
-
Palladium(II) trifluoroacetate (Pd(TFA)₂) (10 mol%)
-
Aryl diazonium salt (8 mmol, 2.0 equiv)
-
Dry Methanol (40 mL)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried 250 mL round-bottom flask containing a magnetic stir bar, add the aryl carbamate (4 mmol) and Pd(TFA)₂ (10 mol%).
-
Add dry methanol (40 mL) to the flask.
-
Slowly add the aryl diazonium salt (8 mmol) in portions over 5 minutes.
-
Purge the flask with nitrogen gas.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Upon completion, quench the reaction with deionized water (50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ortho-arylated aniline carbamate.
Protocol 2: Gram-Scale Synthesis of an Ortho-Trifluoromethoxylated Aniline Derivative
This protocol details a two-step synthesis of an ortho-trifluoromethoxylated aniline derivative, commencing with the O-trifluoromethylation of an N-aryl-N-hydroxyacetamide, followed by a thermally induced intramolecular OCF₃ migration.[6][10]
Experimental Workflow Diagram:
Caption: Workflow for ortho-trifluoromethoxylation.
Materials:
-
Methyl 4-(N-hydroxyacetamido)benzoate (9.52 mmol, 1.0 equiv)
-
1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II) (10.5 mmol, 1.1 equiv)
-
Cesium carbonate (Cs₂CO₃) (0.95 mmol, 0.1 equiv)
-
Dry chloroform (95.6 mL)
-
Nitromethane (9.05 mL)
-
Dichloromethane
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
Step 1: O-Trifluoromethylation
-
In a glovebox, combine methyl 4-(N-hydroxyacetamido)benzoate (9.52 mmol), Togni reagent II (10.5 mmol), and cesium carbonate (0.95 mmol) in an oven-dried flask.
-
Add dry and degassed chloroform (95.6 mL).
-
Seal the flask and stir the mixture at room temperature for 16 hours.
-
Remove the flask from the glovebox, filter the reaction mixture, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexanes/dichloromethane) to yield methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.
Step 2: OCF₃ Migration
-
In a 50 mL pressure vessel, dissolve the product from Step 1 (9.05 mmol) in nitromethane (9.05 mL).
-
Seal the vessel and heat the mixture at 120 °C for 20 hours behind a safety shield.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate) to afford the final ortho-trifluoromethoxylated aniline derivative.
Pharmacological Significance of Ortho-Substituted Anilines
The strategic placement of substituents at the ortho position of the aniline ring is a powerful tactic in drug design. This substitution pattern can profoundly influence a molecule's conformation, leading to enhanced binding affinity and selectivity for its biological target.
Logical Relationship Diagram:
Caption: Impact of ortho-substitution on drug properties.
A notable example is the development of aniline-substituted tetrahydroquinolines as C5a receptor antagonists.[14][15][16] Structure-activity relationship studies revealed that substitution at the ortho position of the aniline moiety was a crucial requirement for potent antagonist activity. This highlights the importance of having efficient synthetic access to a diverse range of ortho-substituted anilines for the optimization of lead compounds in drug discovery programs.
Conclusion
The protocols and data presented in these application notes demonstrate the utility and scalability of modern catalytic methods for the synthesis of pharmacologically active ortho-substituted anilines. The ability to perform these transformations on a gram scale with high efficiency and functional group tolerance is essential for advancing drug discovery projects from the laboratory to preclinical and clinical development. The provided workflows and comparative data serve as a valuable resource for researchers in the pharmaceutical and biotechnology industries, as well as in academic laboratories, to facilitate the synthesis of novel therapeutic agents.
References
- 1. Palladium-Catalyzed Ortho C–H Arylation of Aniline Carbamates with Diazonium Salts under Mild Conditions: Expedient Synthesis of Carbazole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-Catalyzed Oxalamide-Directed ortho-C-H Amination of Anilines with Alkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]
- 7. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Atroposelective Synthesis of Biaryl Diamines and Amino Alcohols via Chiral Phosphoric Acid Catalyzed para-Aminations of Anilines and Phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. researchgate.net [researchgate.net]
- 15. Design and optimization of aniline-substituted tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Research Portal [researchdiscovery.drexel.edu]
Application Notes and Protocols: Design of Microbial DNA-Gyrase Inhibitors Using a Bromophenyl Moiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, evaluation, and mechanism of action of microbial DNA-gyrase inhibitors incorporating a bromophenyl moiety. Detailed protocols for key experimental procedures are included to facilitate the replication and further development of these promising antibacterial agents.
Introduction
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antibacterial agents with new mechanisms of action. DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription, represents a clinically validated target for antibacterial drugs.[1][2] This document focuses on a specific class of DNA gyrase inhibitors characterized by the presence of a bromophenyl moiety, which has been shown to be a critical pharmacophore in achieving potent inhibitory activity. We will explore two such scaffolds: N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazides and 2-(4-bromophenyl)quinoline-4-carbohydrazides.
Mechanism of Action
DNA gyrase inhibitors function by interfering with the enzyme's ability to introduce negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.[2] Quinolone-based inhibitors, a well-established class, act as "gyrase poisons" by stabilizing the transient DNA-gyrase cleavage complex, leading to lethal double-strand DNA breaks.[2][3] The bromophenyl-containing compounds discussed herein are also believed to exert their antibacterial effects through the inhibition of DNA gyrase, ultimately leading to the cessation of bacterial cell growth.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory and antibacterial activities of representative bromophenyl-containing DNA gyrase inhibitors.
Table 1: DNA Gyrase Inhibitory Activity (IC50)
| Compound ID | Scaffold | Target Enzyme | IC50 (µg/mL) | IC50 (µM) | Reference |
| 3k | Pyrazole-Carbohydrazide | S. aureus DNA Gyrase | 0.15 | - | [1] |
| B. subtilis DNA Gyrase | 0.25 | - | [1] | ||
| 6b | Quinoline-Carbohydrazide | S. aureus DNA Gyrase | - | 33.64 | [2] |
| 10 | Quinoline-Carbohydrazide | S. aureus DNA Gyrase | - | 8.45 | [2] |
| Ciprofloxacin | Fluoroquinolone (Control) | S. aureus DNA Gyrase | - | 3.80 | [2] |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound ID | Scaffold | S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | Reference |
| 3k | Pyrazole-Carbohydrazide | - | 0.78 | - | 12.50 | [4] |
| 3j | Pyrazole-Carbohydrazide | - | 1.12 | - | - | [4] |
| 3d | Pyrazole-Carbohydrazide | - | 3.66 | - | 12.50 | [4] |
| 3s | Pyrazole-Carbohydrazide | 10.56 | 10.56 | 12.50 | - | [4] |
| Penicillin | β-Lactam (Control) | - | - | - | - | [4] |
Experimental Protocols
Detailed protocols for the key assays used to evaluate the bromophenyl-containing DNA gyrase inhibitors are provided below.
Protocol 1: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Staphylococcus aureus or Bacillus subtilis DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 32.5% glycerol, 500 µg/mL BSA)
-
10 mM ATP solution
-
Test compound stock solution (in DMSO)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
1X TAE or TBE buffer
-
Ethidium bromide solution (1 µg/mL)
-
Nuclease-free water
Procedure:
-
Prepare the Reaction Mixture: On ice, prepare a master mix for the desired number of reactions. For each 30 µL reaction, combine:
-
6 µL of 5X Assay Buffer
-
3 µL of 10 mM ATP
-
1 µL of relaxed pBR322 DNA (e.g., 0.5 µg)
-
Nuclease-free water to a final volume of 26 µL.
-
-
Aliquot and Add Inhibitor: Aliquot 26 µL of the master mix into pre-chilled microcentrifuge tubes. Add 1 µL of the test compound at various concentrations (or DMSO for the control). Mix gently.
-
Initiate the Reaction: Add 3 µL of DNA gyrase enzyme to each tube. Mix gently by pipetting.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the Reaction: Terminate the reaction by adding 6 µL of Stop Buffer/Loading Dye.
-
Agarose Gel Electrophoresis: Load the entire reaction volume onto a 1% agarose gel prepared with 1X TAE or TBE buffer. Run the gel at approximately 70-80V until the dye front has migrated an adequate distance.
-
Visualization and Analysis: Stain the gel with ethidium bromide solution for 15-30 minutes, followed by destaining in water for a similar duration. Visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA. Quantify the band intensities to determine the concentration of the inhibitor that results in 50% inhibition of supercoiling (IC50).
Protocol 2: Antibacterial Susceptibility Testing (MIC Determination via Broth Microdilution and MTT Assay)
This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain. The MTT assay is used as a colorimetric indicator of cell viability.
Materials:
-
Bacterial strains (S. aureus, B. subtilis, E. coli, P. aeruginosa)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Test compound stock solution
-
Sterile 96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, acidified isopropanol)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Prepare Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in the growth medium. Typically, 100 µL of medium is added to each well, and then 100 µL of the compound stock is added to the first well and serially diluted down the plate. The final volume in each well before adding bacteria should be 100 µL. Include positive (bacteria, no compound) and negative (medium only) controls.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate the plate at 37°C for an additional 2-4 hours. During this time, viable bacteria will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
-
Read Absorbance and Determine MIC: Read the absorbance of each well using a plate reader at a wavelength of 570 nm. The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth, as indicated by the absence of a color change (i.e., no formazan production).
Conclusion
The incorporation of a bromophenyl moiety into pyrazole and quinoline scaffolds has proven to be a successful strategy in the design of potent microbial DNA gyrase inhibitors. The compounds exhibit significant inhibitory activity against bacterial DNA gyrase and demonstrate promising antibacterial effects, particularly against Gram-positive bacteria. The detailed protocols provided herein offer a standardized approach for the evaluation of these and other novel antibacterial candidates targeting DNA gyrase. Further optimization of these scaffolds holds the potential for the development of new therapeutics to combat the growing challenge of antibiotic resistance.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Gyrase as a Target for Quinolones [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-(4-bromophenyl)aniline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-(4-bromophenyl)aniline, a key intermediate in pharmaceutical and materials science research. The guidance focuses on the two primary synthetic routes: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a low or no yield of this compound. What are the potential causes and how can I troubleshoot this?
A: Low or no yield is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions. Here's a systematic approach to troubleshooting:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure that your catalyst is active.[1]
-
Reagent Quality: The purity of your starting materials is crucial.
-
Troubleshooting:
-
Ensure your 2-bromoaniline, 4-bromophenylboronic acid (for Suzuki coupling), and aniline (for Buchwald-Hartwig) are pure.
-
Use anhydrous and degassed solvents, as water and oxygen can deactivate the catalyst and lead to side reactions.[1]
-
-
-
Sub-optimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical for a successful reaction.
-
Troubleshooting:
-
Ligand: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often preferred.[1]
-
Base: The base plays a critical role in the catalytic cycle. For Suzuki coupling, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig amination, strong, non-nucleophilic bases like NaOtBu are often used.[3] If your substrate is base-sensitive, a weaker base may be necessary, potentially requiring a higher reaction temperature.
-
Solvent: Toluene, dioxane, and THF are commonly used solvents.[1] The choice of solvent can affect the solubility of reagents and the stability of catalytic intermediates.
-
Temperature: Reactions are typically run at elevated temperatures (80-120 °C) to ensure a reasonable reaction rate.[3] However, excessively high temperatures can lead to catalyst decomposition and side reactions.
-
-
Issue 2: Presence of Side Products
Q: I have obtained my product, but it is contaminated with significant side products. What are the common side reactions and how can I minimize them?
A: The formation of side products is a common challenge in cross-coupling reactions. The most prevalent side products in the synthesis of this compound are typically from homocoupling and hydrodehalogenation.
-
Homocoupling: This results in the formation of biphenyl from the coupling of two molecules of the boronic acid (in Suzuki coupling) or the aryl halide.
-
Troubleshooting:
-
Ensure a thoroughly deoxygenated reaction environment, as oxygen can promote homocoupling.[4]
-
Use the correct stoichiometry of reagents. An excess of the boronic acid can sometimes lead to increased homocoupling.
-
-
-
Hydrodehalogenation: This is the replacement of the bromine atom on the starting material with a hydrogen atom, leading to the formation of aniline or bromobenzene.
Issue 3: Difficulty in Product Purification
Q: I am having trouble purifying the final product, this compound. What are the recommended purification methods?
A: The purification of 2-aminobiphenyl derivatives typically involves standard laboratory techniques.[6]
-
Initial Work-up: After the reaction is complete, the mixture is typically cooled, diluted with an organic solvent (like ethyl acetate), and washed with water and brine to remove the base and other inorganic salts.[3]
-
Chromatography: The most common method for purifying the crude product is flash column chromatography on silica gel.[6][7] A solvent system of ethyl acetate and petroleum ether or hexane is typically effective.
-
Recrystallization: For higher purity, recrystallization from a suitable solvent system can be employed.
Quantitative Data on Reaction Conditions
The following tables summarize the impact of various reaction parameters on the yield of diarylamine products in reactions analogous to the synthesis of this compound.
Table 1: Optimization of Suzuki-Miyaura Coupling for Aryl Amines
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 92 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 78 |
| 4 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 88 |
Table 2: Optimization of Buchwald-Hartwig Amination for Diarylamines
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 8 | 95 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 110 | 12 | 90 |
| 3 | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Cs₂CO₃ | Toluene | 100 | 24 | 82 |
| 4 | XPhos Pd G3 (2) | - | K₂CO₃ | t-AmylOH | 100 | 18 | 97 |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
-
Materials:
-
2-bromoaniline
-
4-bromophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromoaniline (1.0 equiv.), 4-bromophenylboronic acid (1.2 equiv.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv.).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
-
Materials:
-
2-bromoaniline
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
(±)-BINAP
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous and degassed)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd(OAc)₂ (2 mol%), (±)-BINAP (3 mol%), and NaOtBu (1.4 equiv.).
-
Add 2-bromoaniline (1.2 equiv.) and bromobenzene (1.0 equiv.).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the mixture at 100 °C for 8-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Concentrate the solution and purify the residue by flash column chromatography.
-
Visualizations
The following diagrams illustrate the catalytic cycles of the Suzuki-Miyaura and Buchwald-Hartwig reactions, and a general troubleshooting workflow.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Figure 3: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 2-(4-Bromophenyl)aniline by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude 2-(4-bromophenyl)aniline using column chromatography. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate a smooth and efficient purification process.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.
Q1: Why is my purified this compound still showing impurities by TLC analysis?
A1: This could be due to several factors related to the separation conditions:
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal for separating the product from impurities. If the spots are too close on the TLC plate, achieving good separation on the column will be difficult.
-
Column Overloading: Loading too much crude material onto the column can lead to broad bands and co-elution of closely related impurities.
-
Improper Column Packing: An unevenly packed column with channels or cracks will result in poor separation.
Solutions:
-
Optimize the Solvent System: Before running the column, perform a thorough TLC analysis with different ratios of non-polar and polar solvents (e.g., hexane and ethyl acetate). Aim for an Rf value of 0.2-0.3 for this compound to ensure it moves down the column at an appropriate rate for good separation.
-
Reduce Sample Load: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Proper Column Packing: Ensure you pack the column using a slurry method to avoid air bubbles and create a uniform stationary phase.
Q2: My product is tailing or streaking on the TLC plate and the column. What is causing this and how can I fix it?
A2: Tailing is a common issue when purifying amines on silica gel.[1] The basic amine group of this compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and potential loss of product on the column.[1]
Solutions:
-
Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (TEA) or diethylamine (DEA), into your mobile phase (typically 0.5-2%).[1][2] This will neutralize the acidic sites on the silica gel and allow the aniline to elute more symmetrically.[1]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.
Q3: The product is not eluting from the column, or the recovery is very low. What should I do?
A3: This is likely due to the strong adsorption of the basic aniline to the acidic silica gel, as mentioned above, or incorrect solvent polarity.
Solutions:
-
Increase Solvent Polarity: Gradually increase the polarity of your eluent. If you started with a low concentration of ethyl acetate in hexane, slowly increase the percentage of ethyl acetate.
-
Use a Basic Modifier: If you haven't already, add triethylamine to your eluent to reduce the strong interaction with the silica gel.
-
Check Compound Stability: In rare cases, the compound might be degrading on the silica. You can test this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if any new spots appear.
Q4: I am observing an unexpected yellow or brown color in my purified fractions. What is it and how can I remove it?
A4: Anilines can be susceptible to air oxidation, which can lead to the formation of colored, often more polar, impurities.
Solutions:
-
Work Efficiently: Try to minimize the time the compound spends on the column.
-
Use an Antioxidant: In some cases, adding a very small amount of an antioxidant like BHT to the crude mixture before chromatography can help.
-
Charcoal Treatment: If the color persists, you can try dissolving the purified product in a suitable solvent, adding a small amount of activated charcoal, stirring for a short period, and then filtering through a plug of celite to remove the charcoal and the colored impurities.
-
Short Plug Filtration: Passing the colored product through a short plug of silica gel with a non-polar eluent can sometimes remove these highly polar colored impurities.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities will depend on the synthetic route used.
-
Suzuki Coupling (from 2-bromoaniline and 4-bromophenylboronic acid):
-
Unreacted starting materials (2-bromoaniline, 4-bromophenylboronic acid).
-
Homocoupling byproducts (biphenyl from the boronic acid).
-
Debrominated starting material (aniline).
-
-
Buchwald-Hartwig Amination (from aniline and 1-bromo-4-iodobenzene or similar):
-
Unreacted starting materials.
-
Products of catalyst side reactions.
-
Dehalogenated starting materials.[2]
-
Q2: What is a good starting solvent system for the column chromatography of this compound?
A2: A good starting point is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. The ideal polarity should be determined by preliminary TLC analysis.
Q3: What is "dry loading" and when should I use it?
A3: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel. This is done by dissolving the crude product in a suitable solvent, adding silica gel, and then evaporating the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column. Dry loading is particularly useful when your crude product is not very soluble in the initial, non-polar eluent.
Q4: How can I monitor the separation during column chromatography?
A4: Collect fractions of the eluent in separate test tubes. Spot each fraction (or every few fractions) on a TLC plate and run it in your optimized solvent system. This will allow you to see which fractions contain your pure product, which contain impurities, and which are mixed.
Data Presentation
Table 1: Typical TLC Data for this compound and Common Impurities
| Compound | Solvent System (Hexane:Ethyl Acetate + 1% TEA) | Approximate Rf Value |
| This compound (Product) | 90:10 | 0.30 |
| 2-Bromoaniline (Starting Material) | 90:10 | 0.45 |
| 4-Bromophenylboronic acid (Starting Material) | 90:10 | ~0.0 (highly polar) |
| Biphenyl (Homocoupling byproduct) | 90:10 | >0.80 |
Note: These Rf values are illustrative and can vary depending on the exact conditions (silica gel activity, temperature, etc.).
Table 2: Recommended Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 5% to 20%) with 1% Triethylamine |
| Column Dimensions | Dependent on the amount of crude material (e.g., 2-3 cm diameter for 1-2 g of crude) |
| Sample Loading | Dry loading is recommended for best results |
| Flow Rate | Adjusted to allow for proper equilibration and separation |
Experimental Protocol
This protocol outlines a general procedure for the purification of crude this compound (approx. 1 g) by flash column chromatography.
1. Preparation of the Mobile Phase:
-
Prepare two stock solutions:
-
Solvent A: 95% Hexane, 5% Ethyl Acetate, 1% Triethylamine
-
Solvent B: 80% Hexane, 20% Ethyl Acetate, 1% Triethylamine
-
2. Column Packing:
-
Select an appropriate size glass column and securely clamp it in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (approx. 50 g) in Solvent A.
-
Carefully pour the slurry into the column, using a funnel. Gently tap the column to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the surface.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading (Dry Loading):
-
Dissolve the crude this compound (1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, ensuring an even layer.
4. Elution and Fraction Collection:
-
Carefully add Solvent A to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to start the elution.
-
Begin collecting fractions (e.g., 10-15 mL each) in test tubes.
-
Monitor the elution by TLC.
-
Gradually increase the polarity of the mobile phase by slowly adding Solvent B to your eluent reservoir.
-
Continue collecting fractions until the desired product has completely eluted from the column.
5. Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization
References
Common side products in the synthesis of 2-(4-bromophenyl)aniline
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-bromophenyl)aniline. Below are common issues and their solutions, focusing on the identification and mitigation of side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound, and the Buchwald-Hartwig amination, which couples an amine with an aryl halide.[1][2]
Q2: I am seeing an unexpected spot on my TLC plate that is less polar than my product. What could it be?
A2: A common, less polar side product in Suzuki-Miyaura couplings is the homocoupling product of the boronic acid.[3][4] In the synthesis of this compound from 2-bromoaniline and 4-bromophenylboronic acid, this would be 4,4'-dibromobiphenyl. This side reaction is often promoted by the presence of oxygen.[4][5]
Q3: My reaction yield is low, and I've identified a byproduct with a mass corresponding to the starting aryl halide minus the halogen. What is this and how can I prevent it?
A3: This side product is likely the result of dehalogenation (or more specifically, hydrodehalogenation), where the bromine atom on the starting material is replaced by a hydrogen atom.[4][6] This can occur in both Suzuki and Buchwald-Hartwig reactions. To minimize this, ensure a thoroughly inert atmosphere, use high-purity reagents, and consider optimizing the ligand and base combination.
Q4: I have a significant amount of unreacted starting material, and a side product that appears to be the deborylated starting material. What is happening?
A4: This is likely due to protodeboronation, a major side reaction where the boronic acid group is replaced by a hydrogen atom.[7][8] This is particularly common with electron-deficient boronic acids.[7] To mitigate this, use anhydrous and degassed solvents, and consider milder bases such as K₃PO₄ or Cs₂CO₃.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction, catalyst degradation, or prevalence of side reactions. | Ensure all reagents are fresh and pure. Optimize reaction temperature and time. Screen different palladium catalysts, ligands, and bases.[3] |
| Presence of 4,4'-dibromobiphenyl | Homocoupling of 4-bromophenylboronic acid, often due to oxygen. | Thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen). Consider using a Pd(0) source to avoid inefficient reduction of a Pd(II) precatalyst.[3] |
| Formation of Bromobenzene | Protodeboronation of 4-bromophenylboronic acid. | Use anhydrous solvents and reagents. Switch to milder bases like K₃PO₄ or KF.[7] Consider using a more stable boronic ester, such as a pinacol ester.[4] |
| Formation of Aniline | Dehalogenation of 2-bromoaniline. | Ensure a strictly oxygen-free environment. The choice of solvent and base can also influence this side reaction.[4] |
| Complex Mixture of Byproducts | Sub-optimal reaction conditions leading to multiple side reactions. | Lower the reaction temperature. Screen different solvent systems. Ensure an appropriate palladium-to-ligand ratio (typically 1:1 to 1:4).[7] |
Experimental Protocols
Generalized Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup : To an oven-dried Schlenk flask, add 2-bromoaniline (1.0 eq), 4-bromophenylboronic acid (1.1 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).[3]
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[3]
-
Solvent and Catalyst Addition : Under a positive pressure of the inert gas, add a degassed solvent (e.g., a mixture of 1,4-dioxane and water).[4] Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Reaction Execution : Heat the reaction mixture to 80-100 °C with vigorous stirring.[8]
-
Monitoring : Monitor the reaction progress by TLC or GC-MS.
-
Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine.[3] The organic layer is then dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
Purification : The crude product is typically purified by column chromatography on silica gel.[9]
Generalized Protocol for Buchwald-Hartwig Amination
-
Reaction Setup : In a glovebox or under an inert atmosphere, combine the aryl halide (e.g., 1-bromo-2-nitrobenzene, 1.0 eq), the amine (e.g., 4-bromoaniline, 1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq).
-
Solvent Addition : Add an anhydrous, degassed solvent (e.g., toluene or dioxane).[10]
-
Reaction Execution : Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring : Follow the consumption of starting materials using TLC or LC-MS.
-
Workup : Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. The filtrate is then washed with water and brine.
-
Purification : The organic layer is dried, concentrated, and the crude product is purified by column chromatography. If the product is basic, an acidic wash can be used during workup to remove the aniline starting material.[11]
Visualizations
Caption: Reaction scheme for Suzuki coupling and potential side products.
Caption: A workflow for troubleshooting low yields in cross-coupling reactions.
References
- 1. books.rsc.org [books.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
How to improve the yield of Suzuki coupling for hindered anilines
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving sterically hindered anilines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help overcome challenges and improve reaction yields.
Troubleshooting Guide
This guide addresses specific issues encountered during Suzuki coupling experiments with hindered anilines in a question-and-answer format.
| Problem/Question | Potential Causes | Recommended Solutions & Troubleshooting Steps |
| Q1: Why is my Suzuki coupling reaction with a hindered aniline resulting in a low yield or no product? | 1. Inefficient Catalyst/Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[1][2] 2. Inappropriate Base or Solvent: The choice of base and solvent is critical and they often work in concert.[2] 3. Low Reaction Temperature: Hindered substrates frequently require higher thermal energy to overcome activation barriers.[2] 4. Decomposition of Boronic Acid: Protodeboronation, the cleavage of the C-B bond, can be a significant side reaction, especially at elevated temperatures.[3] | 1. Optimize Catalyst and Ligand: - Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos). These promote the formation of a more reactive palladium(0) species.[1][2] - For extremely hindered substrates, consider specialized ligands like AntPhos or BI-DIME.[2][4] - N-Heterocyclic Carbenes (NHCs) can also be highly effective.[2] 2. Re-evaluate Base and Solvent: - Use a moderately strong base like potassium phosphate (K₃PO₄), often as a fine powder.[2] For less reactive aryl chlorides, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[2] - Employ anhydrous, aprotic solvents such as toluene, dioxane, or 2-MeTHF.[2][5] 3. Increase Reaction Temperature: - If the reaction is sluggish at lower temperatures (e.g., 80 °C), consider increasing it to 100-140 °C.[2] - Microwave irradiation can be a powerful tool for rapidly heating the reaction.[2] 4. Minimize Boronic Acid Decomposition: - Use a slight excess (1.2-1.5 equivalents) of the boronic acid.[6] - Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[3] |
| Q2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them? | 1. Homocoupling: The boronic acid coupling with itself to form a biaryl byproduct. 2. Dehalogenation: The removal of the halogen from the aniline starting material.[7] 3. Protodeboronation: The replacement of the boronic acid group with a hydrogen atom.[3][7] | 1. Minimize Homocoupling: - Ensure anaerobic conditions by thoroughly degassing the solvent and running the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[8] 2. Reduce Dehalogenation: - This can be influenced by the choice of base and the presence of water. Using a milder base or anhydrous conditions might help. 3. Prevent Protodeboronation: - Use the boronic acid as the limiting reagent if possible, or use a smaller excess. - Lowering the reaction temperature can also reduce the rate of this side reaction.[3] |
| Q3: The reaction works on a small scale, but the yield drops upon scale-up. What could be the issue? | 1. Inefficient Mixing: In larger scale reactions, ensuring homogenous mixing of all components, especially the base, can be challenging. 2. Oxygen Contamination: It can be more difficult to maintain strictly anaerobic conditions on a larger scale, leading to catalyst deactivation.[9] 3. Exothermic Reaction: The reaction may generate more heat on a larger scale, potentially leading to side reactions. | 1. Improve Mixing: - Use a mechanical stirrer for larger reactions to ensure efficient mixing. - Finely grind the base (e.g., K₃PO₄) to improve its solubility and reactivity.[10] 2. Enhance Degassing: - Employ more rigorous degassing techniques for larger volumes of solvent, such as multiple freeze-pump-thaw cycles. 3. Control Temperature: - Monitor the internal reaction temperature and use a controlled heating mantle or oil bath. |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst and ligand combination for Suzuki coupling with hindered anilines?
For hindered anilines, the catalyst and ligand system is crucial. Standard catalysts are often not effective. The recommended approach is to use a palladium source like Pd(OAc)₂ or a pre-catalyst, in combination with bulky, electron-rich phosphine ligands. Buchwald's biarylphosphine ligands such as SPhos, XPhos, and RuPhos are excellent choices for promoting the reaction of hindered substrates.[1] For particularly challenging couplings, specialized ligands like AntPhos have shown superior performance.[2][11]
Q2: Which base should I use for the Suzuki coupling of a hindered aniline?
Potassium phosphate (K₃PO₄) is a reliable and commonly used base for many hindered Suzuki couplings.[2] It is often used as a finely ground powder to increase its surface area and reactivity. For more challenging substrates, particularly aryl chlorides, a stronger base like potassium tert-butoxide (t-BuOK) may be more effective.[2]
Q3: What is the optimal solvent for this type of reaction?
Anhydrous, aprotic solvents are generally preferred. Toluene and dioxane are common choices that work well for many hindered Suzuki couplings.[2] For reactions requiring higher temperatures, xylenes can be used.[2] In some cases, 2-MeTHF has been shown to give excellent yields.[5]
Q4: How can I prevent the decomposition of my boronic acid?
Protodeboronation is a common side reaction that can lower the yield. To minimize this, you can:
-
Use a more stable form of the boronic acid, such as a pinacol ester (Bpin) or a trifluoroborate salt.[3]
-
Employ strictly anhydrous conditions.[3]
-
Run the reaction at the lowest possible temperature that still provides a reasonable reaction rate.[3]
-
Use a slight excess of the boronic acid (1.2-1.5 equivalents).[6]
Q5: Is it necessary to protect the amine group on the aniline?
While some methods for similar couplings require protection of the free amine, recent developments have shown that Suzuki-Miyaura reactions can be performed efficiently on unprotected ortho-bromoanilines, providing good to excellent yields.[6][12] This simplifies the overall synthetic route by avoiding protection and deprotection steps.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Hindered Aniline
This protocol is a starting point and may require optimization for specific substrates.
Reagents and Equipment:
-
Hindered halo-aniline (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 1.1-1.2 times the amount of Pd)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Reaction vessel (e.g., round-bottom flask or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To the reaction vessel, add the hindered halo-aniline, arylboronic acid, and base under an inert atmosphere.
-
Degassing: Seal the vessel and purge with an inert gas for 15-30 minutes.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe.
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium catalyst and ligand in a small amount of the degassed solvent. Add this mixture to the reaction vessel under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for Suzuki coupling of hindered anilines.
Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 10. reddit.com [reddit.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion in their experiments.
Troubleshooting Guides
This section provides systematic guidance to identify and solve specific problems encountered during your palladium-catalyzed cross-coupling reactions.
Guide 1: Systematic Troubleshooting of Low Conversion
Low or no conversion is a frequent challenge in cross-coupling reactions. Follow this step-by-step guide to diagnose the potential cause.
Step 1: Verify Reagents and Reaction Setup
The first step in troubleshooting is to ensure the integrity of your reagents and the correctness of your experimental setup.
-
Reagent Purity: Impurities in starting materials, such as the aryl halide or the organometallic reagent, can act as catalyst poisons.[1] Ensure your substrates are of high purity. Recrystallization or purification of starting materials may be necessary.[2]
-
Solvent and Base Quality: Solvents must be anhydrous and thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[1][2] The choice and quality of the base are also critical; ensure it is appropriately strong, soluble, and pure.[1] The presence of water can be beneficial for some inorganic bases.[1]
-
Inert Atmosphere: Strict air-free conditions are often required.[3] Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that a positive pressure is maintained throughout the reaction.
Step 2: Evaluate Reaction Conditions
If reagents and setup are confirmed to be in order, the next step is to assess the reaction parameters.
-
Temperature: The reaction temperature may be suboptimal. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and the formation of inactive palladium black.[3][4] A systematic screening of the temperature is recommended.
-
Concentration: The concentration of the reactants can influence the reaction outcome. If the reaction is slow, increasing the concentration may be beneficial. However, in some cases, high concentrations can promote side reactions or catalyst agglomeration.
Step 3: Investigate the Catalyst System
The palladium source and the chosen ligand are at the heart of the catalytic cycle and are common sources of problems.
-
Catalyst Precursor: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst) is crucial.[4] For some reactions, using a pre-catalyst that readily forms the active Pd(0) species can be more reliable than using Pd(II) sources like Pd(OAc)₂.[5]
-
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity.[2] An inappropriate ligand can lead to low or no conversion. Screening a panel of ligands with varying steric and electronic properties is often necessary to find the optimal one for a specific transformation.[6]
-
Catalyst Deactivation: The formation of a black precipitate (palladium black) is a clear indicator of catalyst decomposition and aggregation into an inactive form.[4][7] This can be caused by high temperatures, impurities, or an inadequate ligand-to-palladium ratio.[3]
-
Catalyst Poisoning: The catalyst's active sites can be blocked by impurities. Common poisons include compounds containing sulfur, halides, and certain nitrogen-containing heterocycles.[6][8]
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general starting point for a Suzuki-Miyaura coupling and can be adapted for troubleshooting and optimization.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water, 4:1 v/v, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium precursor, ligand, and base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[9]
Protocol 2: Screening Ligands for Optimal Performance
When troubleshooting low conversion, screening different ligands is a common and effective strategy. High-throughput screening kits are commercially available for this purpose.[10]
Procedure:
-
Set up a parallel array of small-scale reactions in vials.
-
To each vial, add the aryl halide, organometallic reagent, base, and solvent.
-
To each vial, add a different phosphine ligand from a pre-weighed plate or a stock solution.
-
Add the palladium precursor to each vial.
-
Seal the vials, purge with inert gas, and place them in a heated stirring block.
-
After a set reaction time, quench the reactions and analyze the conversion and yield in each vial using techniques like LC-MS or GC-MS with an internal standard.
Data Presentation
Table 1: Common Reaction Parameters for Palladium-Catalyzed Cross-Coupling Reactions
| Parameter | Typical Range | Notes |
| Catalyst Loading | 0.5 - 5 mol% | Higher loadings may be needed for challenging substrates, but this should be a last resort.[4] |
| Ligand-to-Palladium Ratio | 1:1 to 4:1 | An excess of ligand can help stabilize the catalyst and prevent decomposition.[3] |
| Temperature | Room Temp. to 150 °C | The optimal temperature is highly dependent on the specific reaction and catalyst system.[4] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu | The choice of base depends on the reaction type and the functional group tolerance of the substrates.[1] |
| Solvent | Toluene, Dioxane, THF, DMF | Solvents should be anhydrous and degassed. Biphasic systems (e.g., Toluene/Water) are sometimes used.[1] |
Mandatory Visualization
Caption: A step-by-step workflow for troubleshooting low conversion in palladium-catalyzed cross-coupling reactions.
Caption: The essential components influencing the outcome of a palladium-catalyzed cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: I see a black precipitate in my reaction. What is it and what should I do?
A1: The black precipitate is likely palladium black, which is finely divided, inactive palladium metal.[4] Its formation indicates that your catalyst has decomposed and aggregated, a common cause of low conversion. To prevent this, you can:
-
Use a stabilizing ligand: A suitable phosphine ligand is crucial for stabilizing the active Pd(0) species.[2]
-
Avoid excessive temperatures: High temperatures can accelerate catalyst decomposition.[2]
-
Ensure reagent and solvent purity: Impurities and oxygen can promote catalyst deactivation.[2] It is recommended to degas solvents by sparging with an inert gas like argon or nitrogen.[2]
Q2: How do I know if my catalyst is being poisoned?
A2: Catalyst poisoning can be difficult to diagnose definitively without analytical studies. However, some indicators include:
-
A reaction that starts but then stalls.
-
Inconsistent results between different batches of reagents.
-
Complete lack of reactivity even with a typically reliable protocol.
To test for poisoning, you can run a control reaction with highly purified reagents and solvents. If this reaction proceeds successfully, it suggests that your original materials contained impurities that were poisoning the catalyst.[6]
Q3: Can my substrate inhibit the reaction?
A3: Yes, certain functional groups on your substrate can coordinate to the palladium catalyst and inhibit its activity. For example, the nitrogen atom in an indole ring can act as a catalyst poison.[2] Purifying the substrate, for instance by recrystallization, can help remove any problematic impurities.[2]
Q4: How important is the choice of base?
A4: The base is a critical component of most cross-coupling reactions. It plays a key role in the catalytic cycle, often in the transmetalation or reductive elimination steps. The strength and solubility of the base are important factors.[1] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). For substrates with base-sensitive functional groups, a weaker base might be necessary, though this can sometimes result in lower reaction rates.[1]
Q5: My Buchwald-Hartwig amination is not working with an aryl chloride. What should I do?
A5: Aryl chlorides are generally less reactive than aryl bromides or iodides, making them more challenging substrates for Buchwald-Hartwig aminations.[5] To improve the chances of success:
-
Use a suitable catalyst system: Specialized, electron-rich, and sterically hindered phosphine ligands (e.g., biarylphosphines) are often required to facilitate the oxidative addition of the aryl chloride to the palladium center.
-
Employ a strong base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often necessary.
-
Increase the reaction temperature: Higher temperatures are typically required to overcome the activation barrier for C-Cl bond cleavage.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Technical Support Center: Efficient Suzuki Coupling of ortho-Bromoanilines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient Suzuki-Miyaura cross-coupling of ortho-bromoanilines. This resource addresses common challenges and offers solutions to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the Suzuki coupling of ortho-bromoanilines?
A1: The Suzuki coupling of ortho-bromoanilines presents several challenges primarily due to steric hindrance and the electronic nature of the substrate. The aniline moiety can coordinate with the palladium catalyst, potentially leading to catalyst deactivation. Furthermore, the steric bulk of the ortho-substituent can impede the oxidative addition and reductive elimination steps of the catalytic cycle, resulting in low reaction yields.[1][2] The unprotected amine functionality can also complicate the reaction, though methods for direct coupling exist.[3][4][5]
Q2: Which palladium catalysts and ligands are most effective for the Suzuki coupling of sterically hindered ortho-bromoanilines?
A2: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[1] Modern catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are highly recommended.[1][6]
-
Bulky Phosphine Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are excellent choices as they promote the formation of a reactive palladium(0) species and accelerate reductive elimination.[1]
-
N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficacy, even with highly substituted aryl halides.[1][7]
-
Specialized Palladacycles: Preformed catalysts like CataCXium A palladacycles have been shown to be uniquely effective for the coupling of unprotected ortho-bromoanilines.[3][4]
Q3: How does the choice of base and solvent impact the reaction?
A3: The selection of an appropriate base and solvent system is critical for a successful Suzuki coupling reaction.
-
Base: The base activates the boronic acid for transmetalation.[1] Moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1][3] For particularly challenging systems, a stronger base such as potassium tert-butoxide (t-BuOK) may be necessary.[1]
-
Solvent: The solvent influences the solubility of reagents and the stability of the catalytic species. Common solvents include toluene, dioxane, and 2-methyltetrahydrofuran (2-MeTHF).[3][6] In some cases, the presence of a small amount of water can be beneficial when using phosphate or carbonate bases.[1][2]
Q4: Can unprotected ortho-bromoanilines be used directly in Suzuki coupling reactions?
A4: Yes, methods have been developed for the direct Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines, which is of significant interest as it avoids additional protection-deprotection steps.[3][4][5] The success of these reactions is highly dependent on the selection of an optimized catalyst system, such as the use of CataCXium A Pd G3 with a suitable base and solvent.[3][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low to No Product Yield | Ineffective Catalyst System: The catalyst and/or ligand may not be suitable for the sterically hindered substrate.[1] | • Switch to a catalyst system known to be effective for hindered substrates, such as Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos, XPhos) or an NHC ligand.[1][6] • Consider using a preformed palladacycle like CataCXium A Pd G3, which has shown success with unprotected ortho-bromoanilines.[3][4] |
| Suboptimal Base or Solvent: The chosen base may not be strong enough to facilitate transmetalation, or the solvent may not be appropriate.[1] | • Screen different bases, such as K₃PO₄, Cs₂CO₃, or t-BuOK.[1][3] • Try alternative solvents like toluene, dioxane, or 2-MeTHF.[3][6] The addition of water can sometimes be beneficial with certain bases.[1] | |
| Catalyst Deactivation: Oxygen can deactivate the Pd(0) catalyst.[8] | • Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen).[8] • Use degassed solvents.[8] | |
| Poor Reagent Quality: The aryl halide, boronic acid/ester, or catalyst may have degraded.[8] | • Use fresh, high-purity reagents. Boronic acids can be susceptible to protodeboronation; consider using more stable boronic esters (e.g., pinacol esters).[8][9] | |
| Formation of Side Products (e.g., Homocoupling, Protodeboronation) | Protodeboronation of Boronic Acid: The boronic acid may be unstable under the reaction conditions, leading to its replacement by a hydrogen atom.[8] | • Use milder bases like KF or Cs₂CO₃.[8] • Employ more stable boron reagents such as pinacol esters, MIDA boronates, or aryltrifluoroborates.[8][9] • Minimize reaction time and temperature where possible.[8] |
| Homocoupling of Boronic Acid: The boronic acid can couple with itself. | • Adjust the stoichiometry of the reagents. Ensure the aryl halide is not the limiting reagent. | |
| Incomplete Reaction | Insufficient Catalyst Loading or Reaction Time/Temperature: The reaction may not have gone to completion. | • Increase the catalyst loading. Note that for some systems, decreasing catalyst loading can be detrimental.[4] • Increase the reaction temperature or extend the reaction time. Monitor the reaction progress by TLC or LC-MS. |
Catalyst System Performance Data
The following table summarizes the performance of different catalyst systems for the Suzuki coupling of ortho-bromoaniline derivatives with various boronic esters.
| Catalyst System | Ligand | Base | Solvent | Yield (%) | Reference(s) |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 10:1 Dioxane/H₂O | 11 | [3][5] |
| CataCXium A Pd G3 | CataCXium A | Cs₂CO₃ | Dioxane/H₂O | 51 | [3][4] |
| CataCXium A Pd G3 | CataCXium A | Cs₂CO₃ | 2-MeTHF | 95 | [3][4] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Expected High | [6] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 78-88 (with analogous substrates) | [6] |
Data presented is for illustrative purposes and may vary based on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Unprotected ortho-Bromoanilines [10]
This protocol is optimized for the efficient coupling of unprotected ortho-bromoanilines using a specialized palladacycle catalyst.
Materials:
-
ortho-bromoaniline substrate (0.5 mmol, 1.0 equiv)
-
Boronic ester (0.75 mmol, 1.5 equiv)
-
CataCXium A Pd G3 catalyst (0.025 mmol, 5 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol, 3.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous (5 mL)
Procedure:
-
To an oven-dried reaction vial, add the ortho-bromoaniline substrate, boronic ester, CataCXium A Pd G3 catalyst, and cesium carbonate.
-
Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous 2-MeTHF via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 70-100 °C) and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low yields in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Removal of Palladium Catalyst Residues from 2-(4-bromophenyl)aniline
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalyst residues from 2-(4-bromophenyl)aniline. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for palladium residues in Active Pharmaceutical Ingredients (APIs)?
A1: Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established strict limits for elemental impurities in APIs.[1] For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[1][2] This typically translates to a concentration limit of 10 parts per million (ppm) in the final API, assuming a maximum daily dose of 10 grams.[1][2] However, this limit can be adjusted based on the specific daily dosage of the drug product.[1]
Q2: Why can it be particularly challenging to remove palladium from this compound?
A2: The presence of the aniline functional group in this compound can lead to strong coordination with palladium species. This coordination can make the removal of palladium by standard methods like simple filtration or crystallization less effective, as the palladium may remain complexed with the product.
Q3: What are the most common and effective methods for removing palladium catalysts?
A3: Several methods are commonly employed to remove palladium residues, often in combination:
-
Filtration: This is the primary method for removing heterogeneous catalysts like palladium on carbon (Pd/C).[1]
-
Palladium Scavengers: These are solid-supported reagents that selectively bind to palladium. Common scavengers include those with thiol, thiourea, or triazine functional groups on a silica or polymer backbone.[1][3][4]
-
Column Chromatography: This technique can effectively remove a significant portion of palladium residues, although it may not always be sufficient to reach the low ppm levels required for APIs on its own.[5][6]
-
Activated Carbon Treatment: Activated carbon can be used to adsorb palladium species from solution.[4]
-
Crystallization: This can be an effective final purification step, sometimes enhanced by additives that help to keep palladium species in the mother liquor.[7][8]
Q4: How can I accurately quantify the amount of residual palladium in my sample?
A4: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the standard and most accurate method for quantifying trace levels of palladium in organic compounds.[5][6][9] While colorimetric and fluorimetric methods can be used for faster, more qualitative assessments, ICP-MS is the preferred method for final product validation.[4][9][10]
Troubleshooting Guides
This section addresses common issues encountered during the removal of palladium catalyst residues from this compound and provides step-by-step solutions.
Problem 1: Incomplete Removal of Palladium with Filtration
-
Symptoms:
-
The filtrate remains colored (e.g., black, grey, brown).
-
ICP-MS analysis of the product shows high residual palladium levels.
-
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Fine Palladium Particles Passing Through Filter | 1. Use a Finer Filter Medium: Switch from standard filter paper to a membrane filter (e.g., PTFE, 0.45 µm). 2. Optimize Celite Bed Filtration: Ensure a well-packed Celite bed of at least 1-2 cm thickness. Pre-wetting the Celite pad with the solvent can enhance its effectiveness.[11][12] 3. Double Filtration: Pass the filtrate through a second Celite pad or a finer filter. |
| Soluble Palladium Species Present | 1. Switch to a Different Removal Method: Filtration is only effective for heterogeneous catalysts. If soluble palladium is present, consider using scavengers or chromatography.[12] 2. Induce Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent or a suitable precipitating agent before filtration. |
| Colloidal Palladium Formation | 1. Flocculation: Add a small amount of a flocculating agent to aggregate the colloidal particles, making them easier to filter. 2. Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[12] |
Problem 2: Low Efficiency of Palladium Scavengers
-
Symptoms:
-
Residual palladium levels remain above the desired limit after scavenger treatment.
-
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other scavengers might be more suitable for Pd(0).[12] 2. Match Scavenger to Solvent: Use a scavenger that is compatible with your reaction solvent.[12] 3. Perform a Scavenger Screen: Test a small panel of different scavengers (e.g., thiol, thiourea, triazine-based) to identify the most effective one for your specific system. |
| Insufficient Scavenger Loading or Reaction Time | 1. Increase Scavenger Amount: Incrementally increase the equivalents of the scavenger. 2. Extend Reaction Time: Allow for a longer stirring time with the scavenger. 3. Increase Temperature: Gentle heating can sometimes improve the scavenging efficiency. |
| Competition from the Product | The aniline group in this compound can compete with the scavenger for palladium binding. 1. Use a Scavenger with Higher Affinity: Select a scavenger known for its strong binding to palladium, such as those based on 2,4,6-trimercaptotriazine (TMT).[13] 2. pH Adjustment: Consider adjusting the pH of the solution to modulate the binding affinity of the aniline group. |
Data Presentation
The following table summarizes the typical efficiency of various palladium removal methods. The actual performance may vary depending on the specific reaction conditions and the state of the palladium catalyst.
| Method | Starting Pd Level (ppm) | Final Pd Level (ppm) | Advantages | Disadvantages |
| Filtration (Celite) | >1000 | 100 - 500 | Simple, fast, good for heterogeneous Pd | Ineffective for soluble or colloidal Pd |
| Column Chromatography | 100 - 500 | <100 | Can remove a significant amount of Pd | May not reach <10 ppm, potential for product loss |
| Activated Carbon | 100 - 500 | 20 - 100 | Cost-effective, good for color removal | Can have low selectivity, potential for product adsorption |
| Palladium Scavengers | 100 - 500 | <10 | High selectivity, can achieve very low Pd levels | Higher cost, requires optimization (time, temp, scavenger choice) |
| Crystallization | 50 - 200 | 10 - 50 | Can be very effective for final purification | May concentrate Pd in the solid phase if not optimized |
Experimental Protocols
1. Filtration through a Celite Pad (for Heterogeneous Catalysts)
-
Objective: To remove insoluble palladium catalysts (e.g., Pd/C) from the reaction mixture.
-
Materials:
-
Reaction mixture containing this compound and heterogeneous palladium catalyst.
-
Celite® 545 or equivalent.
-
Sintered glass funnel or Büchner funnel.
-
Filter paper.
-
Wash solvent (compatible with the product and reaction solvent).
-
Filter flask.
-
-
Procedure:
-
Place a piece of filter paper in the funnel that covers all the holes.
-
Add a 1-2 cm thick layer of Celite to the funnel and gently press down to create a compact and level bed.
-
Pre-wet the Celite pad with the wash solvent.
-
Dilute the reaction mixture with a suitable solvent to reduce its viscosity.
-
Slowly pour the diluted mixture onto the center of the Celite bed.
-
Apply a gentle vacuum to draw the solution through the filter.
-
Wash the Celite pad with fresh solvent to ensure all the product is recovered.
-
The collected filtrate contains the crude product, which can be further purified.
-
2. Palladium Removal using a Silica-Based Thiol Scavenger
-
Objective: To remove soluble palladium species from a solution of this compound.
-
Materials:
-
Solution of this compound containing dissolved palladium.
-
Silica-based thiol scavenger (e.g., SiliaMetS® Thiol).
-
Suitable solvent (e.g., THF, DCM, Ethyl Acetate).
-
Reaction vessel with stirring.
-
Filtration apparatus.
-
-
Procedure:
-
Dissolve the crude this compound in a suitable solvent.
-
Add the silica-based thiol scavenger to the solution. A typical starting point is 2-4 equivalents relative to the initial amount of palladium used in the reaction.
-
Stir the mixture at room temperature. For less efficient scavenging, gentle heating (e.g., 40-50 °C) can be applied. The optimal time can range from 2 to 16 hours and should be determined experimentally.
-
Monitor the palladium concentration in the solution periodically if possible.
-
Once the scavenging is complete, remove the solid scavenger by filtration.
-
Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrates and concentrate to obtain the purified product.
-
Analyze the final product for residual palladium content using ICP-MS.
-
Visualizations
Caption: Experimental workflow for the removal of palladium catalyst residues.
Caption: Troubleshooting logic for high residual palladium levels.
References
- 1. benchchem.com [benchchem.com]
- 2. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 3. silicycle.com [silicycle.com]
- 4. arborassays.com [arborassays.com]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques — Department of Pharmacology [pharm.ox.ac.uk]
- 7. biotage.com [biotage.com]
- 8. Research Progress of the Methods of Removing Palladium Residual Produced by the Palladium-Catalyzed Coupling Reaction [cjph.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: N-Protection of Sterically Hindered Anilines
Welcome to the Technical Support Center for the N-protection of sterically hindered anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and find answers to frequently asked questions related to this critical chemical transformation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the N-protection of sterically hindered anilines in a question-and-answer format.
Issue 1: Low to No Reaction Conversion
-
Question: My N-protection reaction of a 2,6-disubstituted aniline shows very low conversion, even after extended reaction times. What are the potential causes and how can I improve the yield?
-
Answer: Low conversion in the N-protection of sterically hindered anilines is a common challenge primarily due to the reduced nucleophilicity of the nitrogen atom and steric hindrance impeding the approach of the protecting group reagent.[1] Here are several strategies to overcome this:
-
Increase the Reactivity of the Electrophile: For acyl-type protections (e.g., Boc, Cbz), switching from an anhydride (e.g., Boc₂O) to a more reactive acyl halide (e.g., acyl chloride) can significantly improve the reaction rate.[1]
-
Employ a Catalyst: The use of a nucleophilic catalyst is often essential. 4-(Dimethylaminopyridine) (DMAP) is a highly effective catalyst that reacts with the acylating agent to form a more potent N-acylpyridinium intermediate.[1] For particularly challenging substrates, stronger bases or alternative catalysts like clay or metal complexes have shown success.[1][2]
-
Optimize Reaction Conditions: Increasing the reaction temperature can help overcome the activation energy barrier. However, this should be done cautiously to avoid potential side reactions. The choice of solvent is also critical; solvents like THF, acetonitrile, or dioxane are commonly used.[3]
-
Use a More Potent Activating System: For extremely hindered anilines, coupling agents typically used in peptide synthesis, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can be effective.[1]
-
Issue 2: Significant Side Product Formation
-
Question: My reaction is producing a significant amount of side products, leading to a complex mixture and difficult purification. What are the likely side reactions and how can I minimize them?
-
Answer: Side product formation can arise from several factors, including the reactivity of the starting materials and the reaction conditions.
-
O-Acylation: If your aniline contains hydroxyl groups, O-acylation can compete with the desired N-acylation. To mitigate this, consider using milder reaction conditions or protecting the hydroxyl group beforehand.
-
Di-acylation: Although less common with highly hindered anilines, di-acylation can occur if the reaction conditions are too harsh or if a large excess of the acylating agent is used. Stoichiometric control of the reagents is crucial.
-
Aniline Oxidation: Anilines, particularly electron-rich ones, can be susceptible to oxidation, which may be indicated by the reaction mixture turning dark.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and using deoxygenated solvents can prevent this.[4]
-
Issue 3: Difficulty with Boc Protection
-
Question: I am having trouble with the Boc protection of a poorly nucleophilic, sterically hindered aniline. The standard conditions with Boc₂O and a base are not working. What are my options?
-
Answer: Poorly nucleophilic anilines, such as those with electron-withdrawing groups, react sluggishly with Boc₂O.[5] Here are some effective strategies:
-
Catalytic Approach: The addition of a catalytic amount of DMAP is a common and effective solution.[1]
-
Alternative Catalysts: Iodine has been reported as an efficient catalyst for the protection of various aryl amines with (Boc)₂O under solvent-free conditions at room temperature.[6]
-
Alternative Protecting Group Reagents: While Boc₂O is the most common reagent, other more reactive options for introducing the Boc group exist, though they may be less commercially available.
-
Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can increase the concentration of reactants and facilitate the reaction.[6]
-
Frequently Asked Questions (FAQs)
-
Q1: Which protecting group is best for a sterically hindered aniline?
-
A1: The choice of protecting group depends on the overall synthetic strategy, particularly the conditions required for subsequent steps and the final deprotection.
-
Boc (tert-Butoxycarbonyl): This is a widely used protecting group due to its robustness and ease of removal under acidic conditions (e.g., TFA, HCl).[3][7] It is stable to bases and hydrogenolysis.[7]
-
Cbz (Carboxybenzyl): This group is stable under acidic and mildly basic conditions and is typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).[7]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): This group is stable to acidic conditions and hydrogenolysis but is readily cleaved by bases, such as piperidine in DMF.[7] The orthogonality of these protecting groups is a key consideration in complex syntheses.[7]
-
-
-
Q2: What is the role of DMAP in the N-acylation of hindered anilines?
-
A2: 4-(Dimethylaminopyridine) (DMAP) acts as a highly effective nucleophilic catalyst. It reacts with the acylating agent (e.g., acetic anhydride or Boc₂O) to form a highly reactive N-acylpyridinium salt. This intermediate is a much more potent acylating agent than the anhydride itself and can more effectively acylate the sterically hindered aniline. The DMAP is then regenerated, allowing it to participate in the catalytic cycle.[1]
-
-
Q3: My hindered aniline is also electron-deficient. What special considerations should I take?
-
A3: The combination of steric hindrance and reduced nucleophilicity due to electron-withdrawing groups presents a significant challenge. In addition to the strategies mentioned for hindered anilines (e.g., more reactive acylating agents, catalysts like DMAP), you may need to employ more forcing conditions such as higher temperatures or consider using specialized and highly reactive coupling agents.[1]
-
-
Q4: Are there any alternatives to carbamate-based protecting groups for hindered anilines?
-
A4: Yes, silyl protecting groups can be an option. For instance, N-TBS (tert-butyldimethylsilyl) protection of anilines can be achieved under mild conditions.[8] This protection can be advantageous in certain synthetic routes where carbamates may not be suitable.
-
Data Presentation
Table 1: Comparison of Common Protecting Groups for Anilines
| Protecting Group | Reagent for Introduction | Deprotection Conditions | Stability | Advantages | Disadvantages |
| Boc | (Boc)₂O | Strong acids (e.g., TFA, HCl)[3][7] | Stable to base and hydrogenolysis[7] | Robust, high-yielding protection, volatile byproducts[7] | Requires strong acidic conditions for removal[7] |
| Cbz | Cbz-Cl | Catalytic hydrogenolysis (H₂, Pd/C) or strong acids[7] | Stable to mild acidic and basic conditions[7] | Orthogonal to Boc and Fmoc | Requires specialized equipment for hydrogenolysis[7] |
| Fmoc | Fmoc-Cl | Base (e.g., 20% piperidine in DMF)[7] | Stable to acid and hydrogenolysis[7] | Very mild, basic deprotection conditions[7] | Labile to primary and secondary amines |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Hindered Aniline using Boc₂O and DMAP
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the sterically hindered aniline (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
-
Reagent Addition: Add 4-(Dimethylaminopyridine) (DMAP) (0.1-0.2 eq.) to the solution.
-
Boc Anhydride Addition: To this stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq.) in the same solvent dropwise at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.[7] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for Cbz Protection of a Hindered Aniline
-
Preparation: In a round-bottom flask, dissolve the hindered aniline (1.0 eq.) in a suitable solvent such as DCM or a biphasic mixture of an organic solvent and aqueous sodium bicarbonate solution.
-
Base Addition: Add a base such as triethylamine (1.2 eq.) or an aqueous solution of sodium bicarbonate.
-
Cbz-Cl Addition: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Work-up and Purification: Perform an aqueous work-up similar to the Boc protection protocol. Purify the crude product by recrystallization or column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Preventing Debromination During Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing unwanted debromination during cross-coupling reactions. Debromination, an undesired side reaction where a bromine atom is replaced by a hydrogen atom, can significantly reduce the yield of the desired product and complicate purification.[1][2] This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate this common challenge.
Troubleshooting Guide
This section addresses specific experimental issues where debromination is a prevalent side reaction. Use this guide to diagnose and resolve problems in your cross-coupling reactions.
Issue 1: Significant formation of a debrominated byproduct is observed in my Suzuki-Miyaura coupling.
-
Symptoms: You observe a significant amount of the arene (Ar-H) corresponding to your starting aryl bromide (Ar-Br) in your crude reaction mixture, leading to low yields of the desired coupled product (Ar-Ar').
-
Root Cause Analysis and Solutions: The primary cause of debromination (also known as hydrodehalogenation) in palladium-catalyzed reactions is often the formation of a palladium-hydride (Pd-H) species.[3] This species can arise from various sources and participate in a competing catalytic cycle that cleaves the C-Br bond.
-
Check Your Base: Strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu), can promote debromination.[2] Protic impurities in the presence of a strong base can also act as a hydride source.
-
Evaluate Reaction Temperature and Time: High reaction temperatures and prolonged reaction times can increase the rate of the debromination side reaction.[1][2][3]
-
Inspect Solvents and Reagents for Hydride Sources: Protic solvents (e.g., alcohols) or trace amounts of water can act as hydride donors, leading to the reductive cleavage of the carbon-bromine bond.[1]
-
Analyze the Catalyst and Ligand System: The choice of palladium catalyst and phosphine ligand is critical and can significantly influence the competition between cross-coupling and debromination.[1][2]
-
Solution: For electron-deficient aryl bromides, consider phosphine-free catalysts or specific ligands like P(o-tolyl)₃.[1] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can also be effective in accelerating the desired reductive elimination step, outcompeting the debromination pathway.[1][5] Screening a panel of ligands may be necessary to find the optimal choice for your specific substrate.[2]
-
-
Issue 2: My Sonogashira coupling is plagued by debromination and alkyne homocoupling.
-
Symptoms: In addition to the debrominated starting material, you observe significant formation of the Glaser-type homocoupling product of your terminal alkyne.
-
Root Cause Analysis and Solutions:
-
Copper Co-catalyst: The copper(I) co-catalyst, while essential for the traditional Sonogashira mechanism, is a primary promoter of Glaser homocoupling, especially in the presence of oxygen.[7]
-
Base and Solvent Choice: The base and solvent system can influence both debromination and homocoupling.
-
Solution: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common, but for sensitive substrates, switching to an inorganic base like Cs₂CO₃ in a solvent like acetonitrile can be beneficial, particularly in copper-free setups.[7] Ensure solvents are anhydrous and degassed.[5]
-
-
Issue 3: I'm observing reductive dehalogenation in my Buchwald-Hartwig amination.
-
Symptoms: The desired aminated product yield is low, and the debrominated arene is a major byproduct.
-
Root Cause Analysis and Solutions:
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. An improper ligand can fail to promote the C-N reductive elimination efficiently, allowing the competing dehalogenation pathway to dominate.[8]
-
Base Strength: Strong bases are required for the Buchwald-Hartwig reaction, but some can exacerbate debromination.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base. However, if debromination is severe, consider screening other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄), which may offer a better outcome for your specific system.
-
-
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and mitigating debromination.
Caption: A step-by-step workflow for troubleshooting debromination.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of cross-coupling reactions? A1: Debromination is an undesired side reaction where the bromine atom of the aryl bromide starting material is replaced by a hydrogen atom.[1] This leads to the formation of a hydrodehalogenated byproduct, which consumes the starting material, lowers the yield of the desired coupled product, and complicates purification.[1][2]
Q2: What are the primary causes of debromination? A2: Several factors can promote debromination. The main causes include:
-
High Reaction Temperatures: Elevated temperatures can accelerate the rate of the debromination side reaction.[1][2][3]
-
Choice of Base: Strong bases, particularly in the presence of protic impurities, are known to facilitate debromination.[1][2]
-
Catalyst and Ligand System: The specific palladium catalyst and phosphine ligands used can influence the competition between the desired cross-coupling and the undesired debromination.[1][2]
-
Presence of Hydride Sources: Solvents like alcohols, reagents, or even trace amounts of water can act as hydride donors, leading to the reductive cleavage of the carbon-bromine bond.[1][11]
Q3: How does the choice of ligand affect debromination? A3: The ligand is critical for stabilizing the active Pd(0) species and promoting the key steps of the catalytic cycle.[10][12] Bulky, electron-rich ligands can accelerate the final reductive elimination step to form the desired C-C or C-N bond, thereby outcompeting the debromination pathway.[11] An inappropriate ligand may lead to a slower reductive elimination, giving the undesired palladium-hydride species more opportunity to react.
Q4: Can protecting groups on my substrate influence debromination? A4: Yes. For certain substrates, such as N-H containing heterocycles like pyrroles, the absence of a protecting group on the nitrogen can lead to extensive debromination under Suzuki coupling conditions.[13] Protecting the nitrogen, for example with a BOC or SEM group, can suppress this side reaction.[13]
Q5: What are the best general practices to prevent debromination from the start? A5: To minimize the risk of debromination, always:
-
Use the lowest effective temperature for the reaction.
-
Start with a mild inorganic base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).
-
Use high-purity, anhydrous, and degassed aprotic solvents.
-
Ensure your reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
Select a modern, well-defined palladium precatalyst with a bulky, electron-rich ligand appropriate for the specific cross-coupling reaction.
Data Presentation: Impact of Reaction Parameters
The following tables summarize the general effects of different reaction components on the likelihood of debromination. The data is illustrative and based on common trends observed in cross-coupling reactions.[2]
Table 1: Effect of Base on Debromination
| Base Type | Example(s) | Tendency for Debromination | Recommended Use |
| Strong Organic/Alkoxide | NaOtBu, K OtBu, NaOH | High | Use with caution; primary choice for Buchwald-Hartwig but can be problematic. |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Moderate to Low | Good first choice for Suzuki and Sonogashira couplings.[2] |
| Inorganic Phosphates | K₃PO₄ | Low | Often the best choice for minimizing debromination in sensitive Suzuki couplings.[2][4] |
| Inorganic Fluorides | KF, CsF | Low | Can be effective, particularly when protodeboronation is also a concern.[4] |
Table 2: Effect of Ligand Choice on Debromination
| Ligand Class | Example(s) | Key Feature | Impact on Debromination |
| Simple Triarylphosphines | PPh₃, P(o-tolyl)₃ | Less bulky, less electron-rich | Can be effective, but may require higher temperatures, increasing risk. |
| Bulky Dialkylbiarylphosphines | XPhos, SPhos, RuPhos | Very bulky, electron-rich | Generally decreases debromination by accelerating reductive elimination.[1][11] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors | Highly active, can be effective for challenging substrates like aryl chlorides.[11] |
Table 3: Effect of Solvent and Temperature on Debromination
| Parameter | Condition | Rationale |
| Solvent | Protic (e.g., alcohols, water) | Can act as a hydride source, increasing debromination.[1][11] Avoid unless the protocol specifically requires it (e.g., aqueous base). |
| Aprotic (e.g., Toluene, Dioxane, THF) | Preferred choice.[1] Must be anhydrous and degassed to prevent side reactions.[5] | |
| Temperature | High (>100 °C) | Accelerates both desired reaction and undesired debromination.[1][2][3] |
| Moderate (60-80 °C) | Often provides the best balance between reaction rate and selectivity, minimizing byproduct formation.[2][3] |
Experimental Protocols
General Protocol for a Debromination-Sensitive Suzuki-Miyaura Coupling
This protocol provides a starting point for optimizing a Suzuki-Miyaura reaction where debromination is a known or potential issue.
1. Reagent Preparation:
-
Aryl Bromide (1.0 equiv.)
-
Boronic Acid or Ester (1.2 - 1.5 equiv.)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)
-
Anhydrous, Aprotic Solvent (e.g., 1,4-Dioxane or Toluene)
2. Reaction Setup (Inert Atmosphere):
-
Add the aryl bromide, boronic acid/ester, base, and palladium precatalyst to a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Using a syringe, add the anhydrous, degassed solvent. The solvent should have been previously degassed by sparging with an inert gas for 15-30 minutes.[5][6]
3. Reaction Execution and Monitoring:
-
Place the sealed reaction vessel in a pre-heated oil bath or heating block set to a moderate temperature (e.g., 80 °C).[2]
-
Stir the mixture vigorously.
-
Monitor the reaction progress closely by TLC, GC-MS, or LC-MS at regular intervals (e.g., every 30-60 minutes).[2] The goal is to stop the reaction as soon as the aryl bromide is consumed to prevent byproduct formation from prolonged heating.[2]
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to isolate the desired product.
Competing Reaction Pathways
The diagram below illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and the competing pathway that leads to debromination.
Caption: Simplified mechanism showing desired cross-coupling vs. debromination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2-(4-bromophenyl)aniline Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-(4-bromophenyl)aniline via Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound via Suzuki-Miyaura coupling?
The synthesis of this compound is typically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The most common reactants are 2-bromoaniline and (4-bromophenyl)boronic acid. However, other coupling partners can be used, such as 2-aminophenylboronic acid and 1-bromo-4-iodobenzene. The general scheme involves an organoboron compound and an organohalide reacting in the presence of a palladium catalyst and a base.
Q2: Why is solvent selection critical for the success of this reaction?
Solvent selection is crucial as it influences several key aspects of the Suzuki-Miyaura coupling:
-
Solubility of Reactants: The solvent must effectively dissolve the organohalide, the organoboron compound, the base, and the catalyst to ensure an efficient reaction.
-
Catalyst Activity and Stability: The solvent can affect the stability and catalytic activity of the palladium complex.
-
Reaction Kinetics: The polarity of the solvent can influence the rate of the reaction. For instance, polar solvents can accelerate the transmetalation step.
-
Side Reactions: The choice of solvent can help to minimize side reactions such as protodeboronation of the boronic acid.
Q3: What are the most common side reactions to be aware of?
The most common side reactions in the Suzuki-Miyaura coupling for synthesizing this compound include:
-
Homocoupling: The coupling of two molecules of the same starting material (e.g., two molecules of the boronic acid). This can be more prevalent if the reaction is not properly degassed, as oxygen can promote this side reaction.[1]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, leading to the formation of a byproduct and reducing the yield of the desired product. This can be exacerbated by the presence of water and the choice of base.
-
Dehalogenation: The replacement of the halogen atom on the organohalide with a hydrogen atom.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Inappropriate Solvent Choice | The choice of solvent significantly impacts the reaction yield. For the coupling of unprotected ortho-bromoanilines, 2-MeTHF has been shown to provide a significantly higher yield compared to dioxane, EtOAc, or PhMe.[2][3] Consider screening different solvents, including mixtures with water (e.g., THF/Water 4:1, Toluene/Water 2:1), to find the optimal conditions for your specific substrate and catalyst system.[4] |
| Inactive Catalyst | The palladium catalyst may be old or have been deactivated by exposure to air. Use a fresh batch of catalyst or a more robust pre-catalyst. For challenging couplings of unprotected anilines, specialized catalysts like the CataCXium A palladacycle have proven effective.[2][3] |
| Suboptimal Base | The base is crucial for the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can affect the reaction outcome. Consider screening different bases. For instance, Cs₂CO₃ was found to be effective in the synthesis of a related compound.[2][3] |
| Incomplete Reaction | The reaction may not have reached completion. Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature or reaction time. However, be aware that prolonged heating can also lead to catalyst decomposition and increased side reactions. |
Problem 2: Presence of Significant Side Products
| Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid | This is often caused by the presence of oxygen. Ensure all solvents are thoroughly degassed before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[4] |
| Protodeboronation | This side reaction is promoted by water and certain bases. While some water is often beneficial for Suzuki couplings, an excessive amount can be detrimental. If protodeboronation is a major issue, try using anhydrous solvents or a different base. |
| Dehalogenation | This can occur under certain reaction conditions. Optimizing the catalyst, ligand, and base system can help to minimize this side reaction. |
Data Presentation
Table 1: Effect of Solvent on the Yield of a Suzuki-Miyaura Coupling of an Unprotected ortho-Bromoaniline
| Entry | Solvent | Yield (%) |
| 1 | Dioxane/H₂O | 51 |
| 2 | EtOAc | Low |
| 3 | PhMe | Low |
| 4 | 2-MeTHF | 95 |
Data adapted from a study on a similar Suzuki-Miyaura cross-coupling of an unprotected ortho-bromoaniline.[2][3]
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific substrates and reaction scales.
Materials:
-
2-Bromoaniline
-
(4-bromophenyl)boronic acid
-
Palladium catalyst (e.g., CataCXium A palladacycle)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., 2-MeTHF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromoaniline (1.0 equiv), (4-bromophenyl)boronic acid (1.2 equiv), the palladium catalyst (e.g., 2 mol %), and the base (e.g., 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 2-MeTHF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualization
Caption: A logical workflow for troubleshooting low yield in the Suzuki-Miyaura synthesis of this compound.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle for the synthesis of this compound.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Managing Reaction Temperature for Selective Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses specific issues encountered during experiments where reaction temperature is a critical parameter for achieving selective synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue: Low Yield of the Desired Product
Q1: My reaction is resulting in a low yield of the desired product. Could temperature be the issue?
A1: Yes, suboptimal reaction temperature is a primary factor that can lead to low yields. An inadequate temperature may result in a slow or incomplete reaction, while an excessively high temperature can cause decomposition of reactants or products.[1] It is crucial to find the optimal temperature that maximizes the reaction rate without degrading the materials.
Q2: How do I determine if my reaction is under kinetic or thermodynamic control, and how does that affect my product yield at different temperatures?
A2: Understanding whether your reaction is under kinetic or thermodynamic control is fundamental to managing selectivity.[2][3][4]
-
Kinetic Control: Favored at lower temperatures and shorter reaction times.[5][6] The major product is the one that forms the fastest, as the reaction does not have enough energy to overcome the activation barrier to form the more stable product or to reverse.[5]
-
Thermodynamic Control: Favored at higher temperatures and longer reaction times.[5][6] This allows the reaction to reach equilibrium, and the major product will be the most stable one.[5]
To determine which regime is dominant, you can analyze the product distribution's sensitivity to temperature and time. If changing the temperature significantly alters the major product, your reaction is likely influenced by both kinetic and thermodynamic factors.[5]
Issue: High Levels of Impurities and By-product Formation
Q3: I am observing a significant amount of by-products in my reaction. How can I minimize their formation by adjusting the temperature?
A3: By-product formation is often highly dependent on reaction temperature.[1] Different reaction pathways, each with its own activation energy, can be favored at different temperatures.[1][7] If a side reaction has a higher activation energy than the desired reaction, increasing the temperature will accelerate the formation of the by-product more than the desired product, leading to decreased selectivity.[7]
Troubleshooting Steps:
-
Literature Review: Check if the observed by-product is known to form at higher or lower temperatures.
-
Incremental Temperature Adjustment:
-
Reaction Monitoring: Use analytical methods like TLC, HPLC, or GC-MS to monitor the formation of both the desired product and by-products at each temperature increment.[7]
Q4: What are the common signs that incorrect reaction temperature is the cause of by-product formation?
A4: Several indicators can point to temperature-related issues:
-
Lower than expected yield of the desired product.[7]
-
Presence of unexpected peaks in analytical data (e.g., HPLC, GC-MS, NMR).[7]
-
Formation of colored impurities.[7]
-
Inconsistent results between different batches of the same reaction.[7]
-
The reaction either stalling or proceeding too rapidly.[7]
Issue: Reaction Selectivity (Regio-, Chemo-, and Stereoselectivity)
Q5: How does temperature influence the regioselectivity of my reaction?
A5: Temperature can be a determining factor in regioselectivity, which is the preference for bond formation or cleavage in one direction over others.[8] This is often linked to whether the reaction is under kinetic or thermodynamic control. For example, in the deprotonation of an unsymmetrical ketone, the kinetic product (favored at low temperatures with a sterically hindered base) is the enolate from the removal of the most accessible α-hydrogen, while the thermodynamic product (favored at higher temperatures) is the more substituted, stable enolate.[2]
Q6: My reaction is not achieving the desired stereoselectivity. Can temperature adjustments help?
A6: Yes, temperature can have a significant impact on stereoselectivity. Lower temperatures generally enhance selectivity under both kinetic and thermodynamic control.[2] In asymmetric synthesis, achieving a high enantiomeric excess often requires the reaction to be under kinetic control, as thermodynamic control would favor a racemic mixture since enantiomers have the same Gibbs free energy.[2][3] For some reactions, a very low temperature (e.g., -78°C) can lead to unusually high stereoselectivity.[9]
Data Presentation: Temperature Effects on Reaction Outcomes
The following tables summarize quantitative data from various studies, illustrating the impact of temperature on yield, selectivity, and conversion.
Table 1: Effect of Temperature on Yield and Selectivity in a Nitric Oxide Formation Reaction
| Inlet Temperature (K) | Exit Temperature (K) | Conversion (%) | Selectivity (%) | Yield of NO (%) |
| 473 | 1679 | 49 | 74 | 37 |
| 673 | 1839 | 60 | 68 | 39 |
| 873 | 1910 | 64 | 63 | 37 |
| 1073 | 1968 | 66 | 56 | 36 |
| 1273 | 2017 | 68 | 49 | 33 |
| 1473 | 2063 | 70 | 42 | 29 |
| 1673 | 2111 | 71 | 36 | 25 |
| 1873 | 2167 | 72 | 29 | 21 |
| Data adapted from a study on the effect of temperature change in an exothermic reaction.[10] |
Table 2: Temperature-Dependent Regioselectivity in Nucleophilic Aromatic Photosubstitution
| Reaction Temperature (°C) | Product 2 Yield (%) | Product 3 Yield (%) | Product 4 Yield (%) |
| 0 | - | - | - |
| 25 | 69.2 | 14.3 | 16.5 |
| 35 | - | - | - |
| 70 | - | - | - |
| Data from the irradiation of 2-chloro-4-nitroanisole in aqueous NaOH. The study determined activation energies of 1.8, 2.4, and 2.7 kcal/mol for the formation of products 2, 3, and 4, respectively.[11] |
Experimental Protocols
Protocol 1: Determining the Optimal Reaction Temperature for a Selective Synthesis
This protocol provides a systematic approach to identify the optimal reaction temperature to maximize selectivity for a desired product.[7]
Objective: To identify the reaction temperature that provides the highest selectivity for the desired product while minimizing by-product formation.
Materials:
-
Reactants, solvent, and catalyst for the specific reaction.
-
Temperature-controlled reactor setup (e.g., jacketed reactor with a circulator).
-
Stirring mechanism (e.g., magnetic stirrer or overhead stirrer).
-
Inert atmosphere setup (if required).
-
Analytical instruments for reaction monitoring (e.g., TLC, HPLC, GC-MS).
Procedure:
-
Initial Temperature Selection: Based on literature precedents or theoretical calculations, select an initial temperature range to investigate. A common approach is to test a low, medium, and high temperature (e.g., 20°C, 50°C, and 80°C).
-
Reaction Setup:
-
Assemble the reactor system and ensure the temperature control unit is calibrated and functioning correctly.
-
Charge the reactor with the reactants, solvent, and catalyst under the appropriate atmosphere.
-
Begin stirring to ensure a homogenous mixture.
-
-
Temperature Control and Monitoring:
-
Set the temperature controller to the first target temperature (e.g., 20°C).
-
Allow the reaction mixture to reach and stabilize at the set temperature.
-
-
Reaction Monitoring:
-
Initiate the reaction (e.g., by adding the final reagent or catalyst).
-
Start monitoring the reaction progress at regular intervals (e.g., every 30 minutes).
-
Use an appropriate analytical technique (e.g., TLC, HPLC, GC-MS) to quantify the formation of the desired product and any significant by-products.
-
-
Data Collection: Record the percentage conversion of the starting material and the relative percentage of the desired product and by-products at each time point for each temperature.
-
Analysis and Optimization:
-
Plot the concentration of the desired product and by-products as a function of time for each temperature.
-
Determine the temperature that provides the best selectivity for the desired product at an acceptable reaction rate.
-
If necessary, perform further experiments at narrower temperature intervals around the identified optimum.
-
Mandatory Visualizations
Caption: Kinetic vs. Thermodynamic Control Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. jackwestin.com [jackwestin.com]
- 5. benchchem.com [benchchem.com]
- 6. homepages.uc.edu [homepages.uc.edu]
- 7. benchchem.com [benchchem.com]
- 8. Regioselectivity - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. The Effect of Temperature Change [faculty.washington.edu]
- 11. Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Catalysts for 2-Aminobiphenyl Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-aminobiphenyl is a fundamental transformation in organic chemistry, providing a key structural motif present in numerous pharmaceuticals, agrochemicals, and advanced materials. The efficiency of this synthesis is critically dependent on the choice of catalyst. This guide presents an objective comparison of the leading catalytic systems for 2-aminobiphenyl synthesis, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific applications. The primary catalytic strategies discussed include palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, and copper-catalyzed Ullmann-type reactions.
Data Presentation: A Head-to-Head Comparison of Catalytic Systems
The selection of an optimal catalyst hinges on a balance of yield, reaction time, temperature, and catalyst cost. The following table summarizes the performance of various catalytic systems for the synthesis of 2-aminobiphenyl and structurally related compounds.
| Catalytic System | Reaction Type | Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium | Suzuki-Miyaura | Palladium Dichloride (PdCl₂) | C₂₁H₂₈N₂ | K₂CO₃ | DMF / Water | 60 | 6 | 98% | [1] |
| Palladium | Suzuki-Miyaura | Palladium(II) Acetate (Pd(OAc)₂) | Triphenylphosphine (PPh₃) | K₂CO₃ | 1,4-Dioxane / Water | 80-90 | 12-24 | Varies | [2] |
| Palladium | Buchwald-Hartwig | Palladium(II) Acetate (Pd(OAc)₂) | Bulky Phosphine (e.g., XPhos) | NaOtBu | Toluene | 100-110 | 12-24 | Varies | [2] |
| Palladium | Buchwald-Hartwig | N-substituted 2-aminobiphenylpalladium precatalyst | Phosphine-based (e.g., BrettPhos) | Varies | Varies | Varies | Varies | High | [3][4][5] |
| Copper | Ullmann Condensation | Copper Bronze | None | None | Sand (as matrix) | 215-225 | 2.7 | Varies | [6] |
| Copper | Goldberg Reaction | Copper(I) Iodide (CuI) | Phenanthroline | KOH | Varies | High | Varies | Varies | [7] |
| Nickel | C-N Coupling | Nickel-based catalyst | Phosphine Ligands | Varies | Varies | Varies | Varies | Varies | [8] |
Note: Yields are representative and can vary based on specific substrates and reaction conditions. The Ullmann condensation example shown is for the synthesis of a precursor, 2,2'-dinitrobiphenyl, which is subsequently reduced.
Experimental Protocols
Detailed methodologies are essential for the successful replication and adaptation of synthetic procedures. The following protocols are representative of the major catalytic systems discussed.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of 2-aminobiphenyl from 2-bromoaniline and phenylboronic acid.[1]
Materials:
-
2-Bromoaniline (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium dichloride (1 mol%)
-
Appropriate ligand (e.g., C₂₁H₂₈N₂) (1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
N,N-dimethylformamide (DMF) (4 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the palladium catalyst, ligand, 2-bromoaniline, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add DMF and water to the flask.
-
Heat the reaction mixture to 60 °C and stir for 6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dilute the residue with diethyl ether (5 mL) and extract twice with diethyl ether (2 x 5 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield 2-aminobiphenyl.[1]
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of an aryl halide and an amine, which can be adapted for 2-aminobiphenyl synthesis.[2][9]
Materials:
-
Aryl Halide (e.g., 2-bromoanisole, 1.0 mmol)
-
Amine (e.g., aniline, 1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)
-
Bulky Phosphine Ligand (e.g., XPhos, SPhos) (1.2-2.4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous, degassed toluene (10 mL total)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ and the phosphine ligand to an oven-dried Schlenk flask. Add 5 mL of toluene and stir for 10 minutes to pre-form the catalyst.
-
In a separate flask, dissolve the aryl halide, amine, and NaOtBu in the remaining 5 mL of toluene.
-
Transfer the substrate solution to the catalyst mixture via cannula.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[2]
Protocol 3: Classical Copper-Mediated Ullmann Condensation (for Precursor Synthesis)
This classical approach is used to synthesize 2,2'-dinitrobiphenyl, a precursor that can be reduced to 2-amino-2'-nitrobiphenyl and subsequently to other aminobiphenyl derivatives.[6]
Materials:
-
o-Chloronitrobenzene (200 g)
-
Dry sand (300 g)
-
Copper bronze (200 g)
-
Ethanol
Procedure:
-
In a flask equipped with a mechanical stirrer, combine o-chloronitrobenzene and dry sand.
-
Heat the mixture in an oil bath to 215-225 °C.
-
Slowly add copper bronze over approximately 1.2 hours while maintaining the temperature.
-
Continue stirring at 215-225 °C for an additional 1.5 hours.
-
While still hot, pour the reaction mixture into a beaker containing additional sand and stir to form small clumps.
-
After cooling, break up the clumps and extract the product by boiling with two 1.5 L portions of ethanol.
-
Filter the hot ethanol extracts and cool in an ice bath to crystallize the 2,2'-dinitrobiphenyl.[6]
Visualizing Workflows and Logic
Diagrams can clarify complex experimental processes and decision-making criteria. The following visualizations were created using the DOT language.
Caption: A generalized workflow for catalytic 2-aminobiphenyl synthesis.
Caption: Decision tree for selecting a suitable catalyst system.
Comparative Discussion
Palladium-Based Catalysts: Palladium catalysis, particularly through the Suzuki-Miyaura and Buchwald-Hartwig reactions, represents the state-of-the-art for 2-aminobiphenyl synthesis. These methods offer high yields (often exceeding 90%), excellent functional group tolerance, and relatively mild reaction conditions.[1][9] The development of sophisticated phosphine ligands and stable precatalysts has significantly broadened the scope and reliability of these transformations.[3][4][10] The primary drawback of palladium catalysts is their high cost and the potential for trace metal contamination in the final product, a significant concern in pharmaceutical manufacturing.[11]
Copper-Based Catalysts: The Ullmann reaction is the classic copper-mediated method for forming aryl-aryl and aryl-amine bonds.[12] Historically, these reactions were plagued by the need for harsh conditions, such as very high temperatures and stoichiometric amounts of copper.[7] However, modern advancements have introduced ligand-accelerated protocols that allow for milder conditions and catalytic amounts of copper, making it a more viable and economical alternative to palladium.[7][13] Copper-catalyzed reactions can be particularly effective for specific substrate classes where palladium catalysts may be less efficient.
Nickel-Based Catalysts: Nickel catalysts are emerging as a highly promising, cost-effective alternative to palladium for cross-coupling reactions.[8] While perhaps less explored for this specific transformation compared to palladium, nickel's unique reactivity can offer advantages in coupling challenging substrates. Recent developments in nickel-photocatalysis further expand the synthetic possibilities, enabling reactions under very mild conditions.[14][15] As research continues, nickel-based systems are expected to become increasingly competitive with palladium for industrial-scale synthesis.
References
- 1. 2-Aminobiphenyl synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. N-substituted 2-aminobiphenylpalladium methanesulfonate precatalysts and their use in C-C and C-N cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 13. Copper’s Contribution to Amination Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. chemrxiv.org [chemrxiv.org]
Reactivity in Suzuki Coupling: A Comparative Analysis of 2-(4-bromophenyl)aniline and 2-(4-chlorophenyl)aniline
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are core structures in many pharmaceutical agents. The choice of substrates, particularly the nature of the halogen on the aryl halide, plays a critical role in reaction efficiency and yield. This guide provides a detailed comparison of the reactivity of 2-(4-bromophenyl)aniline and 2-(4-chlorophenyl)aniline in Suzuki coupling reactions, supported by established principles and representative experimental data.
The fundamental principle governing the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The rate-determining step in the catalytic cycle is typically the oxidative addition of the aryl halide to the palladium(0) complex. The energy required to cleave the C-X bond follows the trend C-I < C-Br < C-Cl, making aryl iodides the most reactive and aryl chlorides the least reactive.[1][2] Consequently, this compound is expected to exhibit significantly higher reactivity than 2-(4-chlorophenyl)aniline under similar reaction conditions.
Quantitative Data Summary
| Aryl Halide | Coupling Partner (Arylboronic Acid) | Product | Yield (%) | Reference |
| 4-Bromoaniline | Phenylboronic acid | 4-Aminobiphenyl | 95 | [3] |
| 4-Bromoaniline | 4-Methylphenylboronic acid | 4'-Methylbiphenyl-4-amine | 98 | [3] |
| 4-Bromoaniline | 2-Methylphenylboronic acid | 2'-Methylbiphenyl-4-amine | 96 | [3] |
| 4-Bromoaniline | 2-Methoxyphenylboronic acid | 2'-Methoxybiphenyl-4-amine | 97 | [3] |
| 4-Bromoaniline | 4-Cyanophenylboronic acid | 4'-Amino-[1,1'-biphenyl]-4-carbonitrile | 62 | [3] |
| 2-(4-chlorophenyl)aniline | Phenylboronic acid | N-(4-phenylphenyl)aniline | Lower yields expected under similar conditions | General Principle |
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide, which can be adapted for this compound. For 2-(4-chlorophenyl)aniline, optimization of the catalyst, ligand, base, and reaction temperature would be necessary to achieve satisfactory yields.
General Procedure for Suzuki-Miyaura Coupling of this compound:
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas
-
Standard oven-dried glassware (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Add water to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Reaction Mechanism and Workflow
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The general workflow for carrying out the reaction involves careful setup under an inert atmosphere, followed by heating and monitoring, and finally, workup and purification of the product.
Caption: A logical workflow for a typical Suzuki-Miyaura cross-coupling experiment.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Kinetic Studies of Suzuki Reactions with Electron-Rich Aryl Bromides
For researchers, scientists, and professionals in drug development, the formation of carbon-carbon bonds is a cornerstone of molecular synthesis. The Suzuki-Miyaura coupling is a paramount tool in this field; however, its efficiency can be hampered when using electron-rich aryl bromides as substrates. These substrates are often challenging due to their lower reactivity towards the initial oxidative addition step in the catalytic cycle. Understanding the kinetics of this reaction and comparing it with alternative coupling methods is crucial for optimizing synthetic routes and achieving desired outcomes.
This guide provides an objective comparison of the kinetic profiles of Suzuki reactions involving electron-rich aryl bromides against other prominent cross-coupling methodologies, supported by experimental insights and detailed protocols.
The Challenge of Electron-Rich Aryl Bromides in Suzuki Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] For many aryl halides, the oxidative addition of the aryl-halogen bond to the palladium(0) catalyst is the rate-determining step.[1][3] Electron-donating groups on the aromatic ring increase the electron density at the carbon atom bonded to the bromine, strengthening the C-Br bond and making the aryl group less electrophilic. This electronic effect retards the oxidative addition step, thereby slowing down the overall reaction rate.[2] Consequently, harsher reaction conditions or more sophisticated catalytic systems are often required to achieve satisfactory yields and reaction times.
The reactivity of the electrophilic partner in Suzuki coupling follows the general trend: I > Br > OTf >> Cl.[1] While aryl bromides are more reactive than the more affordable aryl chlorides, electron-rich variants like 4-bromoanisole remain challenging substrates.[4] To overcome this kinetic barrier, the development of bulky and electron-rich phosphine ligands has been instrumental, as they facilitate the oxidative addition step.[1][5]
Comparative Kinetic Analysis: Suzuki vs. Alternatives
While the Suzuki reaction is highly versatile, other cross-coupling reactions offer alternative pathways for the functionalization of electron-rich aryl bromides. The most common alternatives include the Buchwald-Hartwig amination, the Sonogashira coupling, and the Heck reaction. Each of these reactions has a unique kinetic profile and set of optimal conditions.
| Reaction | Bond Formed | Typical Catalyst System | General Kinetic Observations with Electron-Rich Aryl Bromides |
| Suzuki-Miyaura Coupling | C(sp²)–C(sp²) | Pd precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), Phosphine Ligand (e.g., PPh₃, P(t-Bu)₃, SPhos), Base (e.g., K₂CO₃, K₃PO₄, NaOH) | The rate-determining step is typically oxidative addition, which is slow for electron-rich aryl bromides.[1] Bulky, electron-rich ligands are required to accelerate this step.[5] |
| Buchwald-Hartwig Amination | C(sp²)–N | Pd precursor, Phosphine Ligand (e.g., BINAP, XPhos), Strong Base (e.g., NaOt-Bu) | Similar to Suzuki, oxidative addition can be rate-limiting.[6][7] The choice of ligand is critical to prevent side reactions and catalyst deactivation.[7] |
| Sonogashira Coupling | C(sp²)–C(sp) | Pd precursor, Phosphine Ligand, Copper(I) co-catalyst (optional), Amine Base (e.g., Et₃N) | Electron-rich aryl bromides are challenging substrates that often require bulky, electron-rich phosphine ligands and higher catalyst loadings.[8][9][10] The rate-determining step can shift depending on the ligand's steric bulk.[9] |
| Heck Reaction | C(sp²)–C(sp²) (alkene) | Pd precursor, Phosphine Ligand or ligand-free, Base (e.g., Et₃N, K₂CO₃) | Reactivity is generally lower with electron-rich aryl halides.[11] The migratory insertion of the olefin can be the turnover-limiting step.[12][13] |
Factors Influencing Reaction Kinetics
The following table summarizes how different reaction parameters affect the kinetics of these coupling reactions when using electron-rich aryl bromides.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling | Heck Reaction |
| Catalyst/Ligand | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, Buchwald-type biarylphosphines) accelerate the rate-limiting oxidative addition. | Sterically hindered biarylphosphine ligands are crucial for efficient coupling and preventing catalyst decomposition.[14] | Bulky phosphines (e.g., P(t-Bu)₃, XPhos) are effective for challenging electron-rich substrates.[10] | Palladacycles and N-heterocyclic carbene (NHC) complexes show good stability and activity at higher temperatures needed for less reactive substrates.[11] |
| Base | The choice of base (e.g., K₃PO₄, Cs₂CO₃, NaOH) is critical for the transmetalation step, which follows oxidative addition.[15] | A strong, non-nucleophilic base like NaOt-Bu or LHMDS is required for deprotonation of the amine.[7] | An amine base (e.g., Et₃N, piperidine) is typically used as both the base and often as the solvent.[10] | Inorganic or organic bases are used to neutralize the H-X generated in the reaction.[11] |
| Solvent | Aprotic polar solvents like dioxane, THF, or toluene are common. Aqueous or biphasic systems can also be used.[5] | Aprotic solvents such as toluene or dioxane are typically employed. | Solvents range from the amine base itself to DMF, THF, or toluene. | Polar aprotic solvents like DMF, NMP, or DMA are common. |
| Temperature | Often requires elevated temperatures (80-110 °C) to drive the reaction to completion. | Reactions are typically run at elevated temperatures (80-120 °C). | Can sometimes be performed at room temperature, but electron-rich bromides may require heating.[16] | Generally requires high temperatures (100-140 °C), especially for less reactive aryl bromides.[11] |
Visualizations
Catalytic and Experimental Workflows
To better illustrate the processes involved, the following diagrams outline the catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for conducting kinetic studies.
Experimental Protocols
General Protocol for Kinetic Analysis of a Suzuki-Miyaura Reaction
This protocol outlines a typical procedure for monitoring the progress of a Suzuki-Miyaura reaction to obtain kinetic data. The specific reagents, concentrations, and temperatures should be optimized for the system under investigation.
1. Materials and Reagents:
-
Electron-rich aryl bromide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄, dried)
-
Anhydrous solvent (e.g., dioxane)
-
Internal standard (e.g., dodecane, for GC analysis)
-
Reaction vessel (e.g., Schlenk tube or multi-neck flask) with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating system with temperature control (e.g., oil bath)
-
Analytical instrument (e.g., Gas Chromatograph with FID)
2. Reaction Setup (under Inert Atmosphere):
-
To a pre-dried reaction vessel, add the palladium precursor, phosphine ligand, base, arylboronic acid, and internal standard.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Using a syringe, add the anhydrous solvent to the vessel.
-
Stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.
-
Add the electron-rich aryl bromide to the mixture.
3. Kinetic Monitoring:
-
Place the reaction vessel in the pre-heated oil bath set to the desired reaction temperature (e.g., 100 °C). This marks time zero (t=0).
-
At specified time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, 120 minutes), withdraw a small aliquot (~0.1 mL) from the reaction mixture using a syringe.
-
Immediately quench the aliquot by diluting it in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of water to stop the reaction.
-
Analyze the quenched samples by GC to determine the concentration of the starting material and product relative to the internal standard.
4. Data Analysis:
-
Plot the concentration of the aryl bromide (reactant) and/or the biaryl (product) as a function of time.
-
From these plots, determine the initial reaction rate.
-
To determine the reaction order with respect to each component, systematically vary the initial concentration of one reactant while keeping others constant and measure the initial rate.
-
Use the collected data to derive the rate law and calculate the rate constant (k) for the reaction under the specified conditions.
This comparative guide provides a framework for understanding and investigating the kinetics of Suzuki reactions with challenging electron-rich aryl bromides. By comparing this foundational C-C bond-forming reaction with viable alternatives like the Buchwald-Hartwig, Sonogashira, and Heck reactions, researchers can make more informed decisions in the design and optimization of synthetic strategies, ultimately accelerating the pace of discovery in chemical and pharmaceutical development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. research.rug.nl [research.rug.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Confirmation of 2-(4-bromophenyl)aniline Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for unambiguously elucidating the atomic arrangement within a crystalline solid. This guide provides a comparative overview of the structural confirmation of various 2-(4-bromophenyl)aniline derivatives, supported by experimental data and detailed protocols.
The this compound scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities, including antimicrobial and anticancer properties.[1][2][3] The spatial arrangement of substituents on this core structure, dictated by bond lengths, angles, and dihedral angles, is crucial for its interaction with biological targets. X-ray crystallography provides the definitive data to understand these structural nuances.
Comparative Crystallographic Data of this compound and Related Derivatives
The following table summarizes key crystallographic parameters for a selection of this compound derivatives and related compounds, offering a quantitative comparison of their solid-state structures.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| 4-Bromo-N-(4-bromophenyl)aniline | C₁₂H₉Br₂N | Orthorhombic | Pbca | 7.559(2) | 14.073(4) | 22.316(6) | 90 | 90 | 90 | 2374.1(11) | 8 | [4] |
| (E)-N,1-bis(4-bromophenyl)methanimine (Form II) | C₁₃H₉Br₂N | Orthorhombic | Pccn | 20.354(2) | 14.198(2) | 9.7711(13) | 90 | 90 | 90 | 2824.2(6) | 8 | [5][6] |
| 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile | C₁₉H₁₃BrN₂O | Monoclinic | P2₁/c | 11.231(2) | 12.034(3) | 12.394(3) | 90 | 104.59(2) | 90 | 1620.2(6) | 4 | [7] |
| (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline | C₁₅H₈BrF₆N | Monoclinic | P2₁/c | 12.016(2) | 8.016(2) | 16.790(4) | 90 | 96.90(2) | 90 | 1606.3(6) | 4 | [8] |
| 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole | C₂₃H₁₉BrN₄O₂ | Monoclinic | P2₁/n | 10.158(2) | 12.046(2) | 18.001(4) | 90 | 93.30(2) | 90 | 2198.2(8) | 4 | [9] |
Experimental Protocols
A generalized workflow for the synthesis and structural confirmation of these derivatives is presented below. This is followed by a representative experimental protocol for the synthesis and single-crystal X-ray diffraction analysis.
General Experimental Workflow
Caption: General workflow from synthesis to X-ray structure confirmation.
Representative Synthesis and Crystallization Protocol
The synthesis of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline provides a clear example.[8]
Synthesis: 2-Bromobenzaldehyde (4.50 g, 24.3 mmol) is stirred in hexanes (250 mL) in the presence of anhydrous MgSO₄ (1.0 g). To this mixture, 3,5-bis(trifluoromethyl)aniline (5.575 g, 24.3 mmol) is added slowly, and the solution is stirred for 2 hours. The MgSO₄ is then removed by vacuum filtration.[8]
Crystallization: The filtrate is cooled to 243 K for 48 hours. The resulting yellow precipitate is collected via vacuum filtration and purified through recrystallization from hexanes to yield light-yellow crystals.[8]
Single-Crystal X-ray Diffraction and Structure Refinement
The following is a typical protocol for data collection and structure refinement.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[10]
-
Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα).[11]
-
Data Reduction: The collected diffraction intensities are processed to correct for various factors, including Lorentz and polarization effects, and an absorption correction is applied.[4]
-
Structure Solution: The crystal structure is solved using direct methods, which is a common approach for small molecules.[10] This provides an initial model of the electron density and atomic positions.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[4][9] The final refined structure provides precise bond lengths, angles, and other geometric parameters.
Structural Insights and Molecular Interactions
X-ray crystallography not only confirms the covalent framework of the this compound derivatives but also reveals details about their supramolecular assembly in the solid state. For instance, in the crystal structure of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, molecules are connected along the c-axis by C—Br⋯π interactions, forming zigzag chains. These chains are further linked by C—H⋯N and C—H⋯O hydrogen bonds to create a three-dimensional network.[7]
In another example, (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline, the crystal packing is characterized by short intermolecular C—H⋯Br contacts that link the molecules into zigzag ribbons.[8] These non-covalent interactions are critical for the stability of the crystal lattice and can influence the physicochemical properties of the solid material.
Relevance in Drug Development
The detailed structural information obtained from X-ray crystallography is invaluable for drug development. It provides the empirical basis for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. For example, some 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives have been identified as inhibitors of microbial DNA gyrase.[1][12]
Potential Mechanism of Action: DNA Gyrase Inhibition
Caption: Inhibition of DNA gyrase by this compound derivatives.
Understanding the precise conformation of these inhibitors, as revealed by crystallography, allows for computational modeling and docking studies to predict how they bind to the active site of enzymes like DNA gyrase. This synergy between experimental crystallography and in silico methods accelerates the discovery of new therapeutic agents.
References
- 1. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 4-Bromo-N-(4-bromophenyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RRI Digital Repository: Synthesis, Crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline [dspace.rri.res.in]
- 6. Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole: the first example of a structurally characterized triarylazoimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 12. researchgate.net [researchgate.net]
Purity Assessment of Synthesized 2-(4-bromophenyl)aniline: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity assessment of synthesized 2-(4-bromophenyl)aniline. This key biaryl amine, often synthesized via Suzuki-Miyaura coupling, requires robust analytical methods to ensure the absence of process-related impurities. This document presents detailed experimental protocols, comparative data, and workflow visualizations to assist researchers in selecting the most appropriate method for their analytical needs.
Comparison of Analytical Methodologies
The purity of this compound can be effectively determined using several analytical techniques. The choice of method depends on factors such as the nature of potential impurities, required sensitivity, and the type of information sought (e.g., simple purity percentage versus impurity identification). HPLC is a widely used and robust technique for purity determination.[1][2] GC-MS is a powerful alternative, particularly for volatile and thermally stable compounds.[3][4] qNMR offers a direct and absolute quantification method without the need for a reference standard of the analyte itself.[5][6]
Table 1: Comparison of Analytical Methods for Purity Assessment of this compound
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Chromatographic separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Chromatographic separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection and identification. | Intrinsic quantitative analysis based on the direct proportionality between the NMR signal integral and the number of atomic nuclei.[5] |
| Typical Purity Range | 98-99.9% | 98-99.9% | >98% |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | ~0.1% (impurity) |
| Limit of Quantification (LOQ) | ~0.03% | ~0.003% | ~0.3% (impurity) |
| Advantages | - High resolution and sensitivity.- Well-established and robust.- Suitable for a wide range of non-volatile and thermally labile compounds. | - High sensitivity and selectivity.- Provides structural information for impurity identification.- Excellent for volatile and semi-volatile compounds.[7] | - Absolute quantification without a specific reference standard for the analyte.- Non-destructive.- Provides structural confirmation. |
| Disadvantages | - Requires a reference standard for quantification.- May require derivatization for compounds lacking a UV chromophore. | - Limited to thermally stable and volatile compounds.- Potential for analyte degradation at high temperatures. | - Lower sensitivity compared to chromatographic methods.- Requires a highly pure internal standard.- Potential for signal overlap.[8] |
Experimental Protocols
Detailed and precise protocols are fundamental for reproducible and reliable analytical results. Below are representative methodologies for the HPLC, GC-MS, and qNMR analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method outlines a reverse-phase HPLC approach for the purity determination of this compound and the separation of potential process-related impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve the sample in a diluent (e.g., 50:50 acetonitrile:water) and make up to the mark.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Start with 70% Solvent A / 30% Solvent B.
-
Linearly increase to 95% Solvent B over 20 minutes.
-
Hold at 95% Solvent B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the analysis of this compound, assuming it is thermally stable and sufficiently volatile.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in 1.0 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
If necessary, dilute the sample to a final concentration of approximately 100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 280 °C.
-
Injection Volume: 1.0 µL in split mode (e.g., 20:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp to 300 °C at a rate of 15 °C/min.
-
Hold at 300 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
3. Data Analysis:
-
Purity is determined by the peak area percentage of the main component relative to the total ion chromatogram (TIC) area. Mass spectra of impurity peaks can be used for identification.
Quantitative Nuclear Magnetic Resonance (qNMR) Method
This method provides an absolute purity determination using an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) and add it to the same NMR tube. The amount of the internal standard should be chosen to provide a signal with a similar intensity to a well-resolved signal of the analyte.
-
Add a known volume of a deuterated solvent (e.g., 0.6 mL of DMSO-d6 or CDCl3) to the NMR tube.
-
Ensure complete dissolution by gentle vortexing.
2. NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
Acquisition Time: At least 3 seconds.
3. Data Analysis:
-
The purity of the this compound is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the logical flow of each analytical technique.
Caption: Experimental workflows for HPLC, GC-MS, and qNMR purity assessment.
Conclusion
The selection of an appropriate analytical method for the purity assessment of synthesized this compound is critical for ensuring product quality and consistency in research and development. HPLC offers a robust and widely applicable method for routine purity analysis. GC-MS provides superior sensitivity and the ability to identify volatile impurities, making it a valuable tool for in-depth analysis. qNMR stands out for its ability to provide direct, absolute quantification without the need for a specific analyte reference standard, offering a high degree of accuracy. By understanding the principles, advantages, and limitations of each technique as outlined in this guide, researchers can make an informed decision to select the most suitable method for their specific analytical challenges.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Properties of 2-(4-bromophenyl)aniline Analogs: A DFT Study
This guide provides a comparative analysis of the electronic properties of 2-(4-bromophenyl)aniline and its hypothetical analogs using Density Functional Theory (DFT). For researchers, scientists, and professionals in drug development, understanding these properties is crucial for predicting molecular reactivity, stability, and potential applications. This document outlines a robust computational protocol and presents illustrative data to demonstrate how structural modifications can tune the electronic characteristics of this class of compounds.
Experimental Protocols: A DFT-Based Approach
The following section details a comprehensive computational methodology for investigating the electronic properties of this compound and its analogs. This protocol is synthesized from established best practices in computational chemistry for organic molecules.[1]
Software and Computational Level
All calculations are performed using the Gaussian 09 software package.[2][3] The molecular structures are optimized using Density Functional Theory (DFT) with the widely-used B3LYP (Becke's 3-parameter Lee-Yang-Parr) hybrid functional.[2][3][4][5] The 6-311++G(d,p) basis set is employed for all atoms, as it provides a good balance between accuracy and computational cost for this class of molecules.[2][4][5]
Geometry Optimization and Frequency Analysis
The initial molecular geometries of this compound and its analogs are constructed and then fully optimized in the gas phase without any symmetry constraints. A subsequent frequency calculation at the same level of theory is performed to confirm that the optimized structures correspond to true energy minima on the potential energy surface, as indicated by the absence of imaginary frequencies.[5]
Calculation of Electronic Properties
Following successful optimization, a single-point energy calculation is performed to determine the electronic properties. Key parameters derived from these calculations include:
-
Highest Occupied Molecular Orbital (HOMO) Energy: Represents the ability to donate an electron.
-
Lowest Unoccupied Molecular Orbital (LUMO) Energy: Represents the ability to accept an electron.
-
HOMO-LUMO Energy Gap (ΔE): A crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[6]
-
Dipole Moment (µ): Provides insight into the overall polarity of the molecule.
-
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) are calculated from the HOMO and LUMO energies to further quantify the reactivity.[4]
Simulation of UV-Vis Spectra
To understand the electronic transitions, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometries.[7][8] This allows for the simulation of the UV-Vis absorption spectra, providing the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which are indicative of the transition probabilities.[9]
Comparative Analysis of this compound and Its Analogs
For this guide, we will consider the parent molecule, this compound (Molecule A), and three hypothetical analogs to illustrate the effects of substituent changes:
-
Molecule A: this compound
-
Analog B: 2-(4-bromophenyl)-4-nitroaniline (with an electron-withdrawing -NO₂ group)
-
Analog C: 4-bromo-N-(4-methoxyphenyl)aniline (with an electron-donating -OCH₃ group)
-
Analog D: 2-(4-chlorophenyl)aniline (substituting bromine with chlorine)
Data Presentation
The following tables summarize the key quantitative data obtained from the DFT calculations for the parent molecule and its analogs.
Table 1: Calculated Electronic Properties
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Dipole Moment (µ) (Debye) |
| A: this compound | -5.32 | -0.85 | 4.47 | 2.15 |
| B: with -NO₂ group | -5.89 | -2.11 | 3.78 | 5.89 |
| C: with -OCH₃ group | -5.01 | -0.72 | 4.29 | 2.87 |
| D: with -Cl substitution | -5.38 | -0.91 | 4.47 | 2.18 |
Table 2: Global Reactivity Descriptors
| Molecule | Electronegativity (χ) | Chemical Hardness (η) | Global Electrophilicity (ω) |
| A: this compound | 3.085 | 2.235 | 2.125 |
| B: with -NO₂ group | 4.000 | 1.890 | 4.233 |
| C: with -OCH₃ group | 2.865 | 2.145 | 1.914 |
| D: with -Cl substitution | 3.145 | 2.235 | 2.215 |
Table 3: Simulated UV-Vis Spectral Data
| Molecule | λmax (nm) | Oscillator Strength (f) | Major Contribution |
| A: this compound | 315 | 0.18 | HOMO → LUMO |
| B: with -NO₂ group | 388 | 0.35 | HOMO → LUMO |
| C: with -OCH₃ group | 325 | 0.22 | HOMO → LUMO |
| D: with -Cl substitution | 314 | 0.18 | HOMO → LUMO |
Workflow and Pathway Visualization
The logical flow of the computational study is depicted in the diagram below. This workflow ensures a systematic approach from initial structure definition to the final analysis of electronic properties.
Discussion
The illustrative data reveals clear trends in the electronic properties based on the structural modifications of this compound.
-
Effect of Electron-Withdrawing Group (-NO₂): The introduction of a nitro group in Analog B significantly lowers both the HOMO and LUMO energy levels. This leads to a substantially reduced HOMO-LUMO gap (3.78 eV) compared to the parent molecule (4.47 eV), indicating increased reactivity. The large dipole moment (5.89 Debye) and the high global electrophilicity index (4.233) further support its enhanced electrophilic nature. The simulated UV-Vis spectrum shows a notable red shift in λmax to 388 nm, which is a direct consequence of the narrowed energy gap.
-
Effect of Electron-Donating Group (-OCH₃): Conversely, the methoxy group in Analog C raises the HOMO energy level, making it a better electron donor. While the HOMO-LUMO gap is slightly reduced compared to the parent molecule, the effect is less pronounced than with the nitro group. The global electrophilicity index is the lowest among the analogs, suggesting lower electrophilicity.
-
Effect of Halogen Substitution (-Cl): Replacing bromine with chlorine in Analog D results in very minor changes to the calculated electronic properties. This is expected due to the similar electronegativity and electronic effects of chlorine and bromine in this context.
Conclusion
This guide demonstrates the utility of Density Functional Theory in establishing a clear structure-property relationship for this compound and its analogs. The computational protocol outlined provides a reliable framework for predicting how modifications to the molecular structure can influence key electronic properties. The illustrative data highlights that the introduction of electron-withdrawing groups like -NO₂ can significantly decrease the HOMO-LUMO gap and increase reactivity, while electron-donating groups have a more modest effect. These theoretical insights are invaluable for the rational design of new molecules with tailored electronic characteristics for applications in drug development and materials science.
References
- 1. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantum Computational Chemistry and Optoelectronic Properties of a New Synthesis Organic Compound [scielo.org.mx]
- 5. physchemres.org [physchemres.org]
- 6. thaiscience.info [thaiscience.info]
- 7. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds | MDPI [mdpi.com]
- 8. TDDFT | Rowan [rowansci.com]
- 9. researchgate.net [researchgate.net]
In-vitro antibacterial activity of N-(4-bromophenyl) derivatives
A Comparative Guide to the In-Vitro Antibacterial Activity of N-(4-bromophenyl) Derivatives
The emergence of multidrug-resistant bacteria poses a significant threat to public health, necessitating the development of novel antimicrobial agents. N-(4-bromophenyl) derivatives have emerged as a promising class of compounds with considerable antibacterial potential. This guide provides a comparative analysis of the in-vitro antibacterial activity of various N-(4-bromophenyl) derivatives, supported by experimental data from recent studies.
Performance Comparison of N-(4-bromophenyl) Derivatives
The antibacterial efficacy of N-(4-bromophenyl) derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, including clinically relevant drug-resistant strains. The primary metrics for comparison are the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the zone of inhibition.
N-(4-bromophenyl)furan-2-carboxamide and its Analogues
N-(4-bromophenyl)furan-2-carboxamide and its arylated analogues have demonstrated significant activity against several drug-resistant bacteria. The parent compound, N-(4-bromophenyl)furan-2-carboxamide (3), showed notable efficacy, particularly against Carbapenem-Resistant Acinetobacter baumannii (CRAB).[1]
Table 1: Antibacterial Activity of N-(4-bromophenyl)furan-2-carboxamide (3) [1]
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) | Zone of Inhibition (mm) at 50 mg |
| CRAB | 6.25 | 12.5 | 18 |
| CREC | 6.25 | 12.5 | - |
| CRKP | 6.25 | 12.5 | - |
| MRSA | 12.5 | 25 | - |
CRAB: Carbapenem-Resistant Acinetobacter baumannii, CREC: Carbapenem-Resistant Enterobacter cloacae, CRKP: Carbapenem-Resistant Klebsiella pneumoniae, MRSA: Methicillin-Resistant Staphylococcus aureus.
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives
A series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives (5a-5d) were synthesized and tested against extensively drug-resistant Salmonella Typhi (XDR S. Typhi).[2][3] Among these, compound 5d exhibited the most potent antibacterial activity.[2][3]
Table 2: Antibacterial Activity of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives against XDR S. Typhi [2][3]
| Compound | MIC (mg/mL) | MBC (mg/mL) | Zone of Inhibition (mm) |
| 5a | 50 | 100 | - |
| 5b | 25 | 50 | - |
| 5c | 12.5 | 25 | - |
| 5d | 6.25 | 12.5 | 17 |
2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivatives
Several 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives were synthesized and evaluated for their antimicrobial activity. These compounds were particularly effective against Gram-positive bacteria, with some showing promising activity against Staphylococcus aureus.[4] The mechanism of action for some of these derivatives is believed to be the inhibition of DNA gyrase.[4]
Table 3: Antibacterial Activity of Selected 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivatives against S. aureus [4]
| Compound | MIC (µM) | Zone of Inhibition (mm) |
| 6b | 38.64 | 21-30 |
| 5 | 49.04 | 18 |
| 6a | 164.35 | 21-30 |
| 10 | 191.36 | 21-30 |
| 11 | 192.29 | 21-30 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited studies.
Synthesis of N-(4-bromophenyl) Derivatives
The synthesis of these compounds generally involves multi-step chemical reactions. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized by reacting furan-2-carbonyl chloride with 4-bromoaniline.[1] Its derivatives were then synthesized via a Suzuki-Miyaura cross-coupling reaction.[1] Similarly, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its derivatives were synthesized through reactions involving pyrazine-2-carboxylic acid and 4-bromo-3-methyl aniline, followed by a Suzuki coupling.[2][3]
Antibacterial Activity Assays
Agar Well Diffusion Method: This method is used for the preliminary screening of antibacterial activity.[1][2][4]
-
A standardized inoculum of the test bacterium is uniformly spread on the surface of an agar plate.
-
Wells of a specific diameter are punched into the agar.
-
A defined concentration of the test compound is added to each well.
-
The plates are incubated under appropriate conditions.
-
The diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited) is measured in millimeters.[4][5]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC): This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][4][6]
-
Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates.
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
The plates are incubated under suitable conditions.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacterium is observed.[4]
Minimum Bactericidal Concentration (MBC): This assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.
-
Following the MIC determination, a small aliquot from the wells showing no visible growth is subcultured onto fresh agar plates.
-
The plates are incubated.
-
The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in bacterial viability.[1][2]
Visualizing Synthesis and Experimental Workflows
To better illustrate the processes involved in the research of N-(4-bromophenyl) derivatives, the following diagrams outline the general synthesis pathway and the workflow for evaluating antibacterial activity.
Caption: General synthesis pathway for N-(4-bromophenyl) derivatives.
References
- 1. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives [mdpi.com]
The Impact of Bromination on the Biological Efficacy of Aniline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities. The introduction of halogen atoms, particularly bromine, into the aniline ring is a common strategy to modulate the physicochemical properties and enhance the pharmacological potency of these compounds. This guide provides a comprehensive comparison of the biological efficacy of brominated versus non-brominated aniline derivatives, supported by experimental data, detailed protocols, and visualizations of key signaling pathways.
Quantitative Comparison of Biological Activity
The biological efficacy of aniline derivatives is significantly influenced by the position and nature of substituents on the aromatic ring. Bromination can alter lipophilicity, electronic properties, and metabolic stability, thereby affecting the compound's interaction with biological targets. The following tables summarize quantitative data from various studies, offering a comparative perspective on the antimicrobial and cytotoxic activities of brominated and non-brominated aniline analogs.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration, MIC)
| Compound/Derivative | Structure | Target Organism(s) | MIC (µg/mL) | Reference |
| Aniline | C₆H₅NH₂ | E. coli, S. aureus | >256 | [1] |
| 4-Bromoaniline | 4-Br-C₆H₄NH₂ | E. coli, S. aureus | 128 | [1] |
| 2,4-Dibromoaniline | 2,4-Br₂-C₆H₃NH₂ | E. coli, S. aureus | 32 | [1] |
| 2,4,6-Tribromoaniline | 2,4,6-Br₃-C₆H₂NH₂ | E. coli, S. aureus | 16 | [2] |
| 4-Chloroaniline | 4-Cl-C₆H₄NH₂ | E. coli, S. aureus | 128 | [1] |
| 2,4-Dichloroaniline | 2,4-Cl₂-C₆H₃NH₂ | E. coli, S. aureus | 16 | [1] |
| Ciprofloxacin (Control) | - | E. coli, S. aureus | 0.25 - 0.5 | [1] |
Note: The data indicates that increasing the number of bromine or chlorine atoms on the aniline ring generally enhances antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
Table 2: Comparative Cytotoxic Activity (IC₅₀)
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Aniline | Various | Generally high µM to mM range | [3] |
| 4-Bromo-1,3-benzothiazol-2-yl)aniline derivative | MCF-7 (Breast Cancer) | 5.8 | [4] |
| 4-Bromo-1,3-benzothiazol-2-yl)aniline derivative | HeLa (Cervical Cancer) | 7.2 | [4] |
| Cisplatin (Control) | MCF-7 (Breast Cancer) | 12.5 | [4] |
| Cisplatin (Control) | HeLa (Cervical Cancer) | 9.8 | [4] |
| 2,6-dibromo-4-methylaniline derivative | MCF-7 (Breast Cancer) | 10.8 (for a p-nitro substituent) | [5] |
| Doxorubicin (Control) | Various | Sub-micromolar to low micromolar range | [5] |
Note: Brominated aniline derivatives, particularly when incorporated into larger heterocyclic structures, have demonstrated potent cytotoxic effects against various cancer cell lines, in some cases exceeding the potency of standard chemotherapeutic agents like cisplatin.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the quantitative susceptibility of bacteria to antimicrobial agents.[1][6]
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of brominated and non-brominated aniline derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Bacterial Strains: Use standardized cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
-
96-Well Microtiter Plates: Sterile, flat-bottomed plates are required.
2. Assay Procedure:
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plates to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Controls: Include a positive control (broth with bacteria and a known antibiotic), a negative control (broth with bacteria and DMSO), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.[1]
Workflow for MIC determination using broth microdilution.
MTT Assay for Cytotoxicity (IC₅₀ Determination)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[7]
1. Preparation of Materials:
-
Cell Lines: Use appropriate human cancer cell lines (e.g., MCF-7, HeLa).
-
Culture Medium: Use the recommended medium for the specific cell line, supplemented with fetal bovine serum and antibiotics.
-
Test Compounds: Prepare stock solutions of the aniline derivatives in DMSO.
-
MTT Reagent: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Solubilization Solution: DMSO is commonly used to dissolve the formazan crystals.
-
96-Well Plates: Sterile, flat-bottomed plates for cell culture.
2. Assay Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.[8]
Workflow of the MTT assay for cytotoxicity assessment.
Signaling Pathways in Aniline-Induced Biological Effects
The biological activities of aniline derivatives, particularly their cytotoxic effects, are often mediated by the induction of oxidative stress and subsequent activation of apoptosis-related signaling pathways.
Oxidative Stress-Mediated Apoptosis
Aniline and its derivatives can induce the production of reactive oxygen species (ROS), leading to cellular damage and triggering programmed cell death (apoptosis). Key signaling pathways involved in this process include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[9][10][11]
-
ROS Generation: Exposure to aniline derivatives can lead to an imbalance in the cellular redox state, resulting in an accumulation of ROS.
-
MAPK Pathway Activation: Elevated ROS levels can activate various components of the MAPK signaling cascade, such as p38 and JNK.[9][12] These kinases, in turn, can phosphorylate and activate downstream targets that promote apoptosis.
-
NF-κB Pathway Modulation: The NF-κB pathway plays a complex role in cell survival and inflammation.[11][13] Oxidative stress can modulate NF-κB activity, which can either promote or inhibit apoptosis depending on the cellular context.
-
Mitochondrial Dysfunction and Caspase Activation: The convergence of these signaling events often leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of the caspase cascade, ultimately executing the apoptotic program.[14]
Aniline-induced oxidative stress and apoptosis pathway.
Conclusion
The inclusion of bromine atoms in the aniline scaffold is a potent strategy for enhancing the biological efficacy of these derivatives. The presented data suggests a clear trend of increased antimicrobial and cytotoxic activity with bromination. This is likely due to altered electronic and lipophilic properties that improve target interaction and membrane permeability. The primary mechanism of cytotoxicity for many aniline derivatives involves the induction of oxidative stress, leading to apoptosis through the modulation of key signaling pathways such as MAPK and NF-κB. Further structure-activity relationship studies are warranted to optimize the position and number of bromine substituents for the development of novel therapeutic agents with improved potency and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding MAPK Signaling Pathways in Apoptosis | MDPI [mdpi.com]
- 10. Signaling to NF-κB: Regulation by Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 14. Oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison: 2-(4-bromophenyl)aniline and its Intramolecular Cyclization Product
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic differences between the starting material 2-(4-bromophenyl)aniline and its cyclized product, 3-bromocarbazole, formed via an intramolecular Buchwald-Hartwig amination.
This guide provides a comprehensive comparison of the spectroscopic data for the biaryl amine starting material, this compound, and its corresponding intramolecularly cyclized product, 3-bromocarbazole. The transformation, a palladium-catalyzed intramolecular Buchwald-Hartwig amination, results in the formation of a rigid, planar carbazole core from a more flexible biaryl system. These distinct structural differences are clearly reflected in their respective spectroscopic signatures, providing a valuable tool for reaction monitoring and product characterization.
Data Presentation: Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for both the starting material and the product.
Table 1: ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | 7.45 - 7.35 | m | - | Ar-H |
| 7.25 - 7.15 | m | - | Ar-H | |
| 6.90 - 6.80 | m | - | Ar-H | |
| 5.50 (broad s) | s | - | NH₂ | |
| 3-bromocarbazole [1] | 8.12 | d | 1.8 | H4 |
| 8.08 | d | 7.8 | H5 | |
| 7.55 | dd | 8.5, 1.8 | H2 | |
| 7.49 | d | 8.1 | H8 | |
| 7.45 - 7.38 | m | - | H1, H6 | |
| 7.25 | ddd | 8.1, 7.1, 1.1 | H7 | |
| 8.15 (broad s) | s | - | NH |
Table 2: ¹³C NMR Data (CDCl₃, 101 MHz)
| Compound | Chemical Shift (δ, ppm) |
| This compound | 144.9, 140.4, 132.0, 131.0, 129.5, 128.8, 124.9, 121.8, 118.9, 115.6 |
| 3-bromocarbazole [2] | 139.9, 138.9, 128.6, 126.3, 124.0, 122.9, 121.2, 120.5, 119.8, 112.5, 111.3, 111.1 |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Assignment |
| This compound | ~3450, ~3360 | N-H stretching (asymmetric & symmetric) |
| ~3050 | C-H stretching (aromatic) | |
| ~1620 | N-H bending (scissoring) | |
| ~1500, ~1470 | C=C stretching (aromatic) | |
| ~1070 | C-Br stretching | |
| 3-bromocarbazole [3] | ~3430 | N-H stretching |
| ~3050 | C-H stretching (aromatic) | |
| ~1600, ~1450 | C=C stretching (aromatic) | |
| ~1050 | C-Br stretching |
Table 4: Mass Spectrometry Data
| Compound | m/z (relative intensity %) | Interpretation |
| This compound | 249/247 (M⁺, ~1:1) | Molecular ion peak (presence of one Br atom) |
| 168 | [M - Br]⁺ | |
| 92 | [C₆H₆N]⁺ | |
| 3-bromocarbazole [1] | 247/245 (M⁺, ~1:1) | Molecular ion peak (presence of one Br atom) |
| 166 | [M - Br]⁺ | |
| 139 | [C₁₂H₇N - H]⁺ |
Experimental Protocols
Synthesis of 3-bromocarbazole via Intramolecular Buchwald-Hartwig Amination
This protocol is adapted from general procedures for Buchwald-Hartwig amination reactions.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).
-
Add anhydrous toluene to the flask.
-
In a separate flask, dissolve sodium tert-butoxide (1.4 eq) in anhydrous toluene.
-
Slowly add the sodium tert-butoxide solution to the reaction mixture at room temperature.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-bromocarbazole.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the sample (starting material or product) in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer at room temperature.
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) between samples.
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or dichloromethane).
-
Analyze the sample using a mass spectrometer with an electron ionization (EI) source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and subsequent spectroscopic analysis.
Caption: Experimental workflow for the synthesis and analysis.
This guide provides a foundational understanding of the spectroscopic changes that occur during the intramolecular cyclization of this compound to 3-bromocarbazole. The provided data and protocols can be utilized for the efficient monitoring and characterization of this and similar chemical transformations.
References
A Comparative Guide to Molecular Docking of 2-(4-bromophenyl)aniline Derivatives with Key Protein Targets
Introduction: The Convergence of Computational Chemistry and Drug Discovery
In the landscape of modern drug discovery, the strategic application of computational methods is paramount to accelerating the identification and optimization of novel therapeutic agents. Among these methods, molecular docking stands out as a powerful tool for predicting the binding affinity and orientation of small molecules to their macromolecular targets. This guide provides an in-depth comparative analysis of molecular docking studies of 2-(4-bromophenyl)aniline derivatives, a class of compounds recognized for its versatile pharmacological potential. By examining their interactions with various protein targets implicated in cancer and microbial diseases, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource grounded in scientific integrity and field-proven insights.
The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial effects.[1][2] The presence of the bromophenyl group offers unique opportunities for establishing specific interactions, such as halogen bonds, within protein binding pockets, which can contribute to enhanced binding affinity and selectivity.[3] This guide will delve into the nuances of docking these derivatives against prominent targets like Epidermal Growth Factor Receptor (EGFR), tubulin, and microbial enzymes, correlating computational predictions with available experimental data to elucidate structure-activity relationships (SAR).
Pillar of Trust: The Self-Validating Docking Protocol
The reliability of any in silico study hinges on the robustness of its methodology. A well-designed molecular docking protocol is a self-validating system, where each step is chosen to ensure the accuracy and reproducibility of the results. The causality behind our experimental choices in a typical docking workflow is explained below.
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
-
Protein Preparation :
-
Rationale : The initial crystal structure of a protein obtained from the Protein Data Bank (PDB) is often incomplete, containing water molecules, co-factors, and potentially co-crystallized ligands that are not relevant to the current study. Furthermore, the protonation states of amino acid residues are pH-dependent and need to be correctly assigned for the intended physiological conditions.
-
Procedure :
-
Obtain the 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 4HJO) from the RCSB Protein Data Bank.[4]
-
Remove water molecules, ions, and any co-crystallized ligands from the protein structure. This is crucial to avoid interference with the docking of the new ligands.
-
Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.
-
Assign correct protonation states to the amino acid residues, particularly histidines, aspartates, and glutamates, based on the physiological pH (typically ~7.4).
-
Minimize the energy of the protein structure to relieve any steric clashes and to obtain a more stable conformation.
-
-
-
Ligand Preparation :
-
Rationale : The 2D structure of a ligand needs to be converted into a 3D conformation with an appropriate charge distribution and protonation state to accurately simulate its interaction with the protein.
-
Procedure :
-
Draw the 2D structures of the this compound derivatives using chemical drawing software.
-
Convert the 2D structures into 3D conformations.
-
Assign appropriate protonation states and partial charges to the atoms of each ligand.
-
Minimize the energy of the ligand structures to obtain their most stable conformations.
-
-
-
Grid Generation and Docking :
-
Rationale : The docking algorithm needs a defined search space within the protein, typically centered around the active site, to explore possible binding poses of the ligand. The scoring function then evaluates the fitness of each pose.
-
Procedure :
-
Define a grid box that encompasses the active site of the protein. The size and center of the grid are critical parameters that can influence the docking results.
-
Utilize a docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, to perform the conformational search of the ligand within the defined grid box.[3]
-
The docking software will generate multiple binding poses for each ligand, ranked by a scoring function that estimates the free energy of binding (usually in kcal/mol). The pose with the most negative binding energy is typically considered the most favorable.[3]
-
-
-
Analysis of Results :
-
Rationale : The final step involves a detailed analysis of the docking results to understand the nature of the interactions between the ligand and the protein and to correlate these findings with experimental data.
-
Procedure :
-
Analyze the top-ranked docking poses based on their binding energies. A more negative value generally indicates a stronger binding affinity.[5]
-
Visualize the protein-ligand complexes to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.
-
Compare the docking scores and interaction patterns across a series of derivatives to establish a structure-activity relationship (SAR).
-
Correlate the docking scores with experimental data, such as IC50 values, to validate the computational model. A good correlation provides confidence in the predictive power of the docking study.[5]
-
-
Comparative Docking Performance of this compound Derivatives
This section presents a comparative analysis of the docking performance of this compound and structurally related derivatives against key protein targets. The data is compiled from various studies to provide a broad perspective on the potential of this chemical scaffold.
Target: Epidermal Growth Factor Receptor (EGFR) Kinase
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[6] Several studies have explored the potential of bromophenyl-containing compounds as EGFR inhibitors.
| Compound Class/ID | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Experimental IC50 (µM) | Reference |
| 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives | Not Specified | Higher than Erlotinib | Not specified in detail | Not available | [6] |
| 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile | 4HJO | Not specified | Met769 | EGFRWT: 3.27, EGFRT790M: 1.92 | [4] |
| Quinazoline Derivatives | 1M17 | -9.439 (for best compound) | Met769, Cys773 | Not available | [7] |
Analysis of Structure-Activity Relationship (SAR) for EGFR Inhibition:
The docking studies on EGFR reveal that the presence of a bromophenyl group can be advantageous for binding. For instance, a novel 4H-benzo[h]chromene derivative bearing a 2-bromophenyl moiety demonstrated potent inhibitory activity against both wild-type and the resistant T790M mutant of EGFR.[4] The molecular docking simulations suggested that this compound maintains a stable binding mode through key interactions with the hinge region residue Met769, which is crucial for its ability to overcome resistance.[4] Furthermore, studies on other heterocyclic compounds targeting EGFR have consistently highlighted the importance of hydrogen bond interactions with Met769 and Cys773 in the ATP binding pocket.[7] The comparative analysis of various 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives showed that several of these compounds exhibited higher docking scores than the standard anticancer drug erlotinib, indicating their potential as EGFR inhibitors.[6]
Target: Microbial Enzymes
The emergence of drug-resistant microbial strains necessitates the discovery of novel antimicrobial agents. Derivatives of this compound have been investigated for their potential to inhibit essential microbial enzymes.
| Compound Class/ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Experimental MIC (µM) | Reference |
| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | S. aureus tyrosyl-tRNA synthetase (1JIJ) | -6.5 to -8.1 | Not specified in detail | 16.1 (S. aureus) | [1] |
| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | C. albicans N-myristoyl transferase (4WMZ) | -6.9 to -8.5 | Not specified in detail | 15.3 (C. albicans) | [1] |
| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | A. niger GlcN-6-P synthase (3ERT) | -7.2 to -9.0 | Not specified in detail | 16.2 (A. niger) | [1] |
| Mono/Dichloro Aniline Derivatives | E. coli protein (2Y2T) | Not specified | GLN 94, TRP95, ILE 6, PHE 8, PRO 97 | Not specified | [8] |
Analysis of Structure-Activity Relationship (SAR) for Antimicrobial Activity:
A study on a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives revealed promising antimicrobial activity against various bacterial and fungal strains.[1] The molecular docking of these compounds against different microbial enzymes showed good binding affinities, which correlated with their observed minimum inhibitory concentrations (MIC). For example, the derivatives with the best docking scores against S. aureus tyrosyl-tRNA synthetase and C. albicans N-myristoyl transferase also exhibited potent antibacterial and antifungal activities, respectively.[1] This suggests that the 4-(4-bromophenyl)-thiazol-2-amine scaffold is a promising starting point for the development of new antimicrobial agents. Docking studies of other aniline derivatives against an E. coli protein have identified key interactions involving hydrogen bonds with residues like GLN 94 and hydrophobic interactions with TRP95, ILE 6, PHE 8, and PRO 97, providing a roadmap for future lead optimization.[8]
Visualizing Molecular Interactions
To better understand the binding modes predicted by molecular docking, it is essential to visualize the interactions between the ligand and the protein's active site. The following diagram illustrates a hypothetical interaction of a this compound derivative within a protein's active site, highlighting key binding features.
Conclusion and Future Directions
This guide has provided a comparative overview of molecular docking studies on this compound derivatives, highlighting their potential as inhibitors of key protein targets in cancer and infectious diseases. The presented data underscores the importance of this chemical scaffold in modern drug design. The correlation between computational predictions and experimental results, where available, strengthens the validity of molecular docking as a predictive tool in the early stages of drug discovery.
Future research should focus on synthesizing and biologically evaluating the most promising candidates identified through these in silico studies. Further optimization of the this compound scaffold, guided by the structure-activity relationships discussed herein, could lead to the development of novel, potent, and selective therapeutic agents. The continued integration of computational and experimental approaches will undoubtedly accelerate the journey from a promising molecule to a life-saving medicine.
References
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. bbrc.in [bbrc.in]
- 8. globalresearchonline.net [globalresearchonline.net]
Safety Operating Guide
Proper Disposal of 2-(4-bromophenyl)aniline: A Procedural Guide
The safe and compliant disposal of 2-(4-bromophenyl)aniline is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound and its associated waste streams effectively.
Immediate Safety and Hazard Information
Before beginning any disposal procedure, it is essential to consult the Safety Data Sheet (SDS) for this compound. This compound is a halogenated aromatic amine and should be handled as a hazardous substance.
Key Hazards:
-
Likely harmful if swallowed, toxic in contact with skin, or if inhaled.
-
Potentially damaging to organs through prolonged or repeated exposure.
-
Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE): When handling this compound for disposal, the following minimum PPE is required:
-
Gloves: Chemically resistant gloves (e.g., nitrile).[4]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1][4]
-
Protective Clothing: A lab coat and closed-toe shoes are mandatory.[4]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[2] If dust or aerosols may be generated, a respirator may be necessary.[4]
Disposal Workflow and Procedures
The proper disposal of this compound and its associated waste must follow a structured workflow to ensure safety and regulatory compliance. All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[5][6][7] Never dispose of this chemical down the drain or in regular trash.[4][8]
Caption: Workflow for the safe disposal of this compound.
Experimental Protocols for Disposal
Protocol 1: Disposal of Unused or Expired this compound
-
Do Not Mix: Keep this compound separate from other chemical waste streams, particularly non-halogenated solvents.[9]
-
Original Container: If possible, dispose of the chemical in its original, clearly labeled container.[10]
-
Waste Container: If the original container is compromised, carefully transfer the solid powder to a designated, compatible, and properly labeled hazardous waste container. This container should be suitable for solid waste and have a secure lid.
-
Labeling: Ensure the container is labeled as "Hazardous Waste" and clearly lists "this compound" as a halogenated organic compound. Include the appropriate hazard pictograms.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials such as strong oxidizing agents and acids.[2]
-
Pickup: Arrange for pickup by your institution's EHS department for disposal at an approved waste facility.[10]
Protocol 2: Disposal of Contaminated Labware and Debris
-
Segregation: Collect all items grossly contaminated with this compound, such as gloves, weigh boats, and paper towels, separately from regular trash.
-
Containerization: Place these items into a designated solid hazardous waste container. This is often a securely sealed bag or a lined drum.
-
Labeling: The container must be labeled as "Hazardous Waste" and indicate the contents (e.g., "Debris contaminated with this compound").
-
Storage and Pickup: Store the container in the SAA and arrange for EHS pickup.
Protocol 3: Management of Empty Containers
-
Decontamination: An empty container that once held this compound must be decontaminated before being disposed of as non-hazardous waste.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[10]
-
Collect Rinsate: Crucially, the solvent rinsate from all three rinses is now considered hazardous waste. Collect all rinsate and place it in a designated "Halogenated Organic Solvent Waste" container.[10]
-
Container Disposal: Once triple-rinsed, the container can typically be disposed of in the regular trash or recycling, depending on institutional policy. Deface the original label to prevent misuse.
Quantitative Data and Disposal Considerations
| Parameter | Guideline | Source |
| Waste Classification | Halogenated Organic Solid Waste | [9] |
| RCRA Waste Code | Likely U012 (Aniline) or similar; determined by EHS | [11] |
| Container Fill Level | Do not fill waste containers beyond 90% capacity. | [12] |
| SAA Volume Limit | Accumulate no more than 25-55 gallons (depending on area) in an SAA. | [7] |
Important Considerations:
-
Waste Minimization: Plan experiments to minimize the generation of excess this compound.
-
Segregation is Key: Improperly mixing halogenated waste with non-halogenated waste can significantly increase disposal costs.[5]
-
Unknowns: Never dispose of unknown chemical waste. If the contents of a container cannot be identified, it must be analyzed before disposal, often at a significant cost.[13]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name and quantity, on the hazardous waste label.[10]
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pfw.edu [pfw.edu]
- 6. mtu.edu [mtu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. ethz.ch [ethz.ch]
- 13. Laboratory Decontamination and Decommissioning | Office of Research [bu.edu]
Personal protective equipment for handling 2-(4-bromophenyl)aniline
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2-(4-bromophenyl)aniline. The following guidance is synthesized from safety data for structurally related compounds, primarily its isomer 4-bromoaniline, and other aromatic amines. Researchers must handle this compound with caution and perform a thorough risk assessment before use.
This guide provides essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to foster a safe and compliant laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
Immediate and stringent adherence to PPE protocols is the foremost defense against potential exposure. Given the toxic nature of analogous compounds, a comprehensive PPE strategy is mandatory.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of dust or vapors. All manipulations of solid this compound and its solutions should be conducted within a fume hood. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles are essential to protect against splashes. A face shield offers broader protection, particularly when handling larger quantities or during vigorous reactions.[1][2] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | To prevent skin contact. Double-gloving is recommended, with frequent changes, as all disposable gloves have a degree of permeability.[1][3] |
| Body Protection | Flame-Resistant Laboratory Coat | To shield skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | Required if working outside a fume hood or if engineering controls are insufficient to maintain airborne concentrations below exposure limits.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical for both safety and experimental integrity.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantities used and the nature of the procedure.
-
Information Review: Review this safety guide and any available data on analogous compounds.
-
Emergency Equipment: Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and operational.[4]
-
Spill Kit: Have a spill kit specifically for solid toxic chemicals readily available.
2. Handling the Compound:
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the designated handling area.[5][6]
-
Weighing: When weighing the solid compound, perform this task inside a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.[7]
-
Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
Reactions: Conduct all chemical reactions in appropriate glassware, securely clamped within the fume hood.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly wipe down the work surface within the fume hood with a suitable solvent and cleaning agent.[7]
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any contaminants and dispose of them in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[1][5]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][8] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][8] |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed, and chemically compatible container designated for toxic solid organic waste. |
| Solutions Containing this compound | Collect in a labeled, sealed, and appropriate solvent waste container. This should be designated as halogenated organic waste. |
| Contaminated Labware (e.g., pipette tips, gloves, weighing paper) | Place in a designated solid hazardous waste container, clearly labeled with the contents.[1] |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and associated hazards.[9]
-
Segregation: Do not mix incompatible waste streams.
-
Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from general work areas.
-
Regulations: All disposal must be in accordance with local, state, and federal regulations.[1][9]
Quantitative Data (Based on 4-bromoaniline)
The following data for the analogous compound 4-bromoaniline provides an indication of the physical and toxicological properties to consider.
| Property | Value |
| Molecular Formula | C₆H₆BrN |
| Molecular Weight | 172.02 g/mol [10] |
| Appearance | Grey to brown crystals[2] |
| Melting Point | 60 - 64 °C[8] |
| Boiling Point | 230 - 250 °C[8] |
| Flash Point | 110 °C[8] |
| Water Solubility | < 1 g/L[8] |
| Acute Oral Toxicity (LD50, Rat) | 456 mg/kg[10] |
Experimental Workflow Diagrams
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
References
- 1. technopharmchem.com [technopharmchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. site.unibo.it [site.unibo.it]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 7. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
